Ac-Atovaquone
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJMWHQBCZFXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022629, DTXSID20916694 | |
| Record name | Atovaquone | |
| Source | EPA DSSTox | |
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| Record name | 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20916694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble, Practically insol in water. | |
| Record name | Atovaquone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01117 | |
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| Record name | ATOVAQUONE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetonitrile | |
CAS No. |
94015-53-9, 95233-18-4, 137732-39-9 | |
| Record name | BW-A 566C | |
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| Record name | Atovaquone [USAN:USP:INN:BAN] | |
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| Record name | 1,4-Naphthalenedione, 2-(cis-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy- | |
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| Record name | Atovaquone | |
| Source | DrugBank | |
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| Record name | ATOVAQUONE | |
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| Record name | Atovaquone | |
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| Record name | 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20916694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | cis-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATOVAQUONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y883P1Z2LT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-NAPHTHALENEDIONE, 2-(CIS-4-(4-CHLOROPHENYL)CYCLOHEXYL)-3-HYDROXY- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1W7QUV0KI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ATOVAQUONE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
216-219 °C | |
| Record name | ATOVAQUONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Atovaquone in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atovaquone, a hydroxynaphthoquinone, is a potent antimalarial agent effective against the erythrocytic stages of Plasmodium falciparum. It is a key component of the fixed-dose combination Malarone®, used for both treatment and prophylaxis of malaria. This technical guide provides a comprehensive overview of the molecular mechanism of action of atovaquone, detailing its primary target, downstream cellular effects, and the mechanisms of resistance. The guide includes detailed experimental protocols for key assays and quantitative data to support further research and drug development in this area.
Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
Atovaquone's primary mode of action is the highly specific inhibition of the P. falciparum mitochondrial electron transport chain (mETC) at the level of the cytochrome bc1 complex, also known as complex III.[1][2][3] Structurally similar to ubiquinone (coenzyme Q), atovaquone acts as a competitive inhibitor at the ubiquinol oxidation (Qo) site of cytochrome b, a critical subunit of the cytochrome bc1 complex.[4][5] This binding event disrupts the normal flow of electrons from ubiquinol to cytochrome c, a crucial step in cellular respiration.[3]
The selective toxicity of atovaquone against P. falciparum compared to its mammalian host is attributed to subtle structural differences in the Qo binding pocket of the respective cytochrome b proteins.[4]
Signaling Pathway of Atovaquone's Action
Caption: Atovaquone's mechanism of action targeting the cytochrome bc1 complex.
Downstream Effects of Cytochrome bc1 Inhibition
The inhibition of the cytochrome bc1 complex by atovaquone triggers a cascade of detrimental downstream effects within the parasite, ultimately leading to its death.
Collapse of the Mitochondrial Membrane Potential (ΔΨm)
A primary and rapid consequence of mETC disruption is the collapse of the mitochondrial membrane potential (ΔΨm).[1][6] The electron transport chain is responsible for pumping protons across the inner mitochondrial membrane, generating an electrochemical gradient that constitutes the ΔΨm. This potential is vital for mitochondrial function, including the import of proteins and the functioning of ATP synthase. The dissipation of ΔΨm is a key indicator of atovaquone's activity.
Inhibition of Pyrimidine Biosynthesis
In the intra-erythrocytic stages of P. falciparum, a crucial function of the mETC is to regenerate ubiquinone, which is an essential cofactor for the enzyme dihydroorotate dehydrogenase (DHODH).[5][7] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is the sole source of pyrimidines for the parasite. By blocking the re-oxidation of ubiquinol to ubiquinone, atovaquone indirectly inhibits DHODH activity, leading to the cessation of pyrimidine synthesis and subsequent arrest of DNA and RNA replication.[8][9]
Inhibition of ATP Synthesis
While the P. falciparum mETC is not the primary source of ATP during the blood stages (glycolysis is), the collapse of the mitochondrial membrane potential does impair ATP synthesis via oxidative phosphorylation.[2][3] This contributes to the overall energy deficit within the parasite.
Generation of Reactive Oxygen Species (ROS)
The blockage of the electron transport chain can lead to the accumulation of reduced electron carriers, which can then react with molecular oxygen to produce reactive oxygen species (ROS).[3][10] While the direct quantitative impact of atovaquone on ROS production in P. falciparum is not extensively documented in readily available literature, increased ROS can contribute to cellular damage and parasite death.
Quantitative Data
Table 1: In Vitro Susceptibility of P. falciparum to Atovaquone
| Strain/Isolate | Genotype (Cytochrome b) | IC50 (nM) | Fold Resistance | Reference |
| K1 | Wild Type | < 13.6 | - | [1] |
| L-3 (chloroquine-susceptible) | Wild Type | 0.978 (geometric mean) | - | [11] |
| L-16 (chloroquine-susceptible) | Wild Type | 0.680 (mean) | - | [11] |
| FCM 29 (multidrug-resistant) | Wild Type | 1.76 (mean) | - | [11] |
| Chloroquine-susceptible isolates (n=35) | Wild Type | 0.889 (geometric mean) | - | [11] |
| Chloroquine-resistant isolates (n=26) | Wild Type | 0.906 (geometric mean) | - | [11] |
| Thai isolates (n=83) | Wild Type | 3.4 (mean) | - | [12] |
| TM93-C1088 | Y268S | 9,974 (mean) | >730 | [1] |
| ATV-M1 | M133I | ~340 | 25 | [1] |
| TM902CB | Y268S | ~270-fold shift in Ki | ~1000 | [11] |
| Field Isolate | Y268S | >1900 | >10,000 | [12][13] |
| Field Isolate | Y268N | >1900 | ~800 | [13] |
| Field Isolate | Y268C | >1900 | High | [14] |
Mechanisms of Resistance
Resistance to atovaquone in P. falciparum is primarily associated with point mutations in the mitochondrially encoded cytochrome b (cytb) gene, specifically in the region encoding the ubiquinone-binding pocket.[14][15] The most frequently observed mutations occur at codon 268, leading to amino acid substitutions such as Y268S, Y268N, or Y268C.[13][14] These mutations are thought to reduce the binding affinity of atovaquone to the Qo site, thereby diminishing its inhibitory effect.[15][16] Other mutations, such as M133I, have also been associated with atovaquone resistance.[1]
Detailed Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol utilizes the lipophilic cationic dye JC-1, which differentially accumulates in mitochondria based on their membrane potential. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In mitochondria with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
P. falciparum culture (synchronized to the desired stage)
-
JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) stock solution (e.g., 1 mM in DMSO)
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
Phosphate-buffered saline (PBS)
-
Atovaquone stock solution
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Preparation:
-
Plate synchronized P. falciparum culture at a desired parasitemia (e.g., 2-5%) and hematocrit (e.g., 2%) in a 96-well plate.
-
Add atovaquone at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM CCCP).
-
Incubate the plate under standard culture conditions for the desired time (e.g., 1-4 hours).
-
-
-
Prepare a fresh JC-1 working solution by diluting the stock solution in pre-warmed complete culture medium to a final concentration of 1-2 µM.
-
Carefully remove the culture medium from the wells and replace it with the JC-1 working solution.
-
Incubate the plate at 37°C in the dark for 15-30 minutes.
-
-
Washing:
-
Gently aspirate the JC-1 solution and wash the cells twice with pre-warmed PBS.
-
-
Measurement:
-
Fluorescence Microplate Reader: [14][17]
-
Add pre-warmed PBS or culture medium to the wells.
-
Measure the fluorescence intensity of JC-1 aggregates (red) at an excitation wavelength of ~560 nm and an emission wavelength of ~595 nm.
-
Measure the fluorescence intensity of JC-1 monomers (green) at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of ΔΨm.
-
-
-
Gently resuspend the cells in PBS.
-
Analyze the cells using a flow cytometer equipped with appropriate lasers and filters to detect both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.
-
Gate on the infected red blood cell population and analyze the shift from red to green fluorescence.
-
-
Caption: Workflow for measuring mitochondrial membrane potential using JC-1.
Measurement of Cytochrome bc1 Complex Activity
This protocol involves the isolation of P. falciparum mitochondria and the subsequent measurement of ubiquinol-cytochrome c oxidoreductase activity.
Materials:
-
High-density P. falciparum culture (trophozoite stage)
-
Saponin solution (for erythrocyte lysis)
-
Mitochondrial isolation buffer
-
Nitrogen cavitation bomb or other cell disruption method
-
Differential centrifugation equipment
-
Decylubiquinol (substrate)
-
Cytochrome c (from horse heart)
-
Atovaquone and other inhibitors (e.g., antimycin A)
-
Spectrophotometer
Protocol:
-
Mitochondria Isolation: [2]
-
Harvest a large volume of infected red blood cells.
-
Lyse the erythrocytes with a saponin solution.
-
Wash the released parasites extensively to remove host cell debris.
-
Resuspend the parasite pellet in mitochondrial isolation buffer.
-
Disrupt the parasites using a nitrogen cavitation bomb at high pressure.
-
Perform differential centrifugation to enrich for the mitochondrial fraction. This typically involves a low-speed spin to remove nuclei and unbroken cells, followed by a high-speed spin to pellet the mitochondria.
-
-
Enzyme Activity Assay: [2]
-
Resuspend the mitochondrial pellet in an appropriate assay buffer.
-
The assay measures the reduction of cytochrome c, which is monitored by the increase in absorbance at 550 nm.
-
The reaction mixture should contain the isolated mitochondria, cytochrome c, and the substrate decylubiquinol.
-
To determine the specific activity of the cytochrome bc1 complex, the assay should be run in the presence and absence of a specific inhibitor, such as antimycin A. The antimycin A-sensitive rate represents the activity of the cytochrome bc1 complex.
-
To test the effect of atovaquone, pre-incubate the mitochondria with varying concentrations of the drug before initiating the reaction with the substrate.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or CellROX® Green, to detect intracellular ROS.
Materials:
-
P. falciparum culture
-
DCFH-DA or CellROX® Green reagent
-
Complete culture medium
-
PBS
-
Atovaquone stock solution
-
Positive control for ROS induction (e.g., H2O2)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Preparation and Treatment: [3][8]
-
Plate P. falciparum culture in a 96-well plate as described for the ΔΨm assay.
-
Treat the cells with atovaquone and controls for the desired duration.
-
-
-
Prepare a working solution of the ROS probe (e.g., 5-20 µM DCFH-DA or CellROX® Green) in pre-warmed culture medium or PBS.
-
Remove the treatment medium and add the probe-containing solution to the cells.
-
Incubate at 37°C in the dark for 30-60 minutes.
-
-
Washing:
-
Gently wash the cells with pre-warmed PBS to remove excess probe.
-
-
Measurement:
-
Fluorescence Microplate Reader:
-
Add PBS or culture medium to the wells.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).
-
-
Flow Cytometry:
-
Resuspend the cells in PBS and analyze using a flow cytometer with the appropriate laser and filter for the specific ROS probe.
-
-
Conclusion
Atovaquone's mechanism of action in Plasmodium falciparum is well-defined, centering on the inhibition of the cytochrome bc1 complex. This leads to a cascade of events, including the collapse of the mitochondrial membrane potential and the disruption of essential biosynthetic pathways, ultimately resulting in parasite death. Understanding the molecular details of this mechanism, the basis of resistance, and the experimental methodologies to study these processes is crucial for the development of new antimalarial drugs that can overcome existing resistance and for the optimal use of atovaquone in clinical practice. This guide provides a foundational resource for researchers dedicated to the fight against malaria.
References
- 1. Mutations in Plasmodium falciparum Cytochrome b That Are Associated with Atovaquone Resistance Are Located at a Putative Drug-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemozoin-free Plasmodium falciparum mitochondria for physiological and drug susceptibility studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. toolify.ai [toolify.ai]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 9. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Different mutation patterns of atovaquone resistance to Plasmodium falciparum in vitro and in vivo: rapid detection of codon 268 polymorphisms in the cytochrome b as potential in vivo resistance marker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 101.200.202.226 [101.200.202.226]
- 14. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 15. abcam.com [abcam.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
In-Depth Technical Guide to the Synthesis of Acetyl-Atovaquone (Ac-Atovaquone)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Acetyl-Atovaquone (Ac-Atovaquone), an acetylated prodrug of the antimalarial and antipneumocystic agent, Atovaquone. This document details the synthetic pathway, experimental protocols, and relevant biological context to support research and development in this area.
Introduction: Atovaquone and the Rationale for Acetylation
Atovaquone is a hydroxynaphthoquinone that exhibits broad-spectrum antiprotozoal activity.[1] Its mechanism of action involves the inhibition of the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III), leading to the disruption of ATP and pyrimidine biosynthesis in susceptible parasites.[2] Despite its efficacy, Atovaquone's therapeutic potential can be limited by its low aqueous solubility and variable oral bioavailability.[1][3]
To address these limitations, prodrug strategies have been explored, including the esterification of the 3-hydroxyl group. The acetylation of Atovaquone to yield this compound (also referred to as mCBE161 in recent literature) presents a promising approach to enhance its physicochemical properties and pharmacokinetic profile.[4] As a prodrug, this compound is designed to be converted in vivo to the active parent drug, Atovaquone.
Synthetic Pathway Overview
The synthesis of this compound is a one-step esterification reaction starting from Atovaquone. The core of this transformation is the acylation of the hydroxyl group on the naphthoquinone ring using an acetylating agent, typically in the presence of a base catalyst.
A general scheme for this synthesis is presented below:
Figure 1: General Synthetic Scheme for this compound
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a synthesis of procedures described in the literature for the acetylation of Atovaquone and related phenolic compounds.[3][4]
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Atovaquone | ≥98% | Commercially Available |
| Acetic Anhydride | Reagent Grade | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous Sodium Sulfate | - | Commercially Available |
3.2. Reaction Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Atovaquone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add pyridine (2.0 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Acetylation: Cool the reaction mixture to 0 °C in an ice bath. Add acetic anhydride (1.5 eq) dropwise to the solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The product, this compound, should have a higher Rf value than the starting material, Atovaquone.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactant Molar Ratios | ||
| Atovaquone | 1.0 eq | [4] |
| Acetic Anhydride | 1.5 - 2.0 eq | [4] |
| Pyridine | 2.0 - 3.0 eq | [4] |
| DMAP | 0.1 eq | [4] |
| Reaction Conditions | ||
| Solvent | Dichloromethane | [4] |
| Temperature | 0 °C to Room Temperature | [4] |
| Reaction Time | 4 - 6 hours | [4] |
| Yield and Purity | ||
| Yield | >90% | [4] |
| Purity (Post-Chromatography) | >98% | [4] |
Visualization of Experimental Workflow and Mechanism of Action
5.1. Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
5.2. Mechanism of Action of Atovaquone
This compound is a prodrug that is hydrolyzed to Atovaquone. The active drug then targets the cytochrome bc1 complex in the mitochondrial electron transport chain of the parasite.
Caption: Mechanism of action of Atovaquone.
Conclusion
The synthesis of this compound via acetylation of the parent drug is a straightforward and high-yielding process. This prodrug strategy holds significant potential for improving the clinical utility of Atovaquone by enhancing its pharmacokinetic properties. The detailed protocol and data presented in this guide are intended to facilitate further research and development of Atovaquone derivatives for the treatment of parasitic diseases.
References
The Genesis of a Potent Antimalarial: A Technical Deep Dive into the Discovery and Development of Hydroxynaphthoquinones, Atovaquone, and its Acetylated Prodrug
For Immediate Release
This technical guide provides an in-depth exploration of the discovery and developmental history of hydroxynaphthoquinones, with a specific focus on the potent antimalarial agent atovaquone and its acetylated prodrug, Ac-atovaquone. Tailored for researchers, scientists, and drug development professionals, this document details the scientific journey from initial screening to the development of a long-acting injectable formulation, complete with quantitative data, experimental protocols, and visualizations of key pathways and processes.
Introduction: The Resurgence of Naphthoquinones in Antimalarial Therapy
The quest for effective antimalarial agents has been a long and arduous journey, marked by the constant challenge of drug resistance. The hydroxynaphthoquinone class of compounds, initially explored during World War II, re-emerged in the 1980s as a promising avenue for novel antimalarial therapies. Researchers at the Wellcome Research Laboratories revisited this chemical class, leading to the discovery of atovaquone, a highly effective inhibitor of the parasitic mitochondrial electron transport chain. This document traces the developmental trajectory of atovaquone and the subsequent innovation of its acetylated prodrug, this compound, designed to overcome the parent drug's inherent pharmacokinetic limitations.
The Discovery of Atovaquone: A Phenotypic Screening Approach
The identification of atovaquone was the result of a rigorous phenotypic screening program aimed at discovering compounds with potent antimalarial activity. While the specific details of the initial high-throughput screening cascade are not extensively documented in the public domain, the general workflow of such drug discovery programs provides a logical framework for understanding the process.
Mechanism of Action: Targeting the Parasite's Powerhouse
Atovaquone exerts its potent antimalarial effect by targeting the parasite's mitochondrial electron transport chain (ETC). Specifically, it acts as a competitive inhibitor of the cytochrome bc1 complex (Complex III), binding to the ubiquinol oxidation (Qo) site. This inhibition disrupts the flow of electrons, leading to a collapse of the mitochondrial membrane potential and subsequent inhibition of ATP synthesis. A critical downstream effect of this ETC disruption is the inhibition of pyrimidine biosynthesis, a pathway essential for DNA and RNA synthesis, and thus parasite replication.
The Challenge of Bioavailability and the Rise of this compound
Despite its potent in vitro activity, atovaquone's clinical utility is hampered by its poor aqueous solubility and low oral bioavailability. This necessitates administration with a high-fat meal to enhance absorption, leading to potential issues with patient compliance and variable drug exposure. To address these limitations, a prodrug strategy was employed, leading to the development of this compound, an acetylated ester of the parent drug. The rationale behind this approach is that the ester prodrug would have improved physicochemical properties, allowing for better formulation and potentially enhanced bioavailability, before being hydrolyzed in vivo to release the active atovaquone.
Quantitative Data Summary
The following tables summarize the key quantitative data for atovaquone and this compound, providing a comparative overview of their physicochemical properties, in vitro efficacy, and pharmacokinetic parameters.
Table 1: Physicochemical Properties
| Property | Atovaquone | This compound (mCBE161) |
| Molecular Formula | C₂₂H₁₉ClO₃ | C₂₄H₂₁ClO₄ |
| Molecular Weight ( g/mol ) | 366.84 | 408.88 |
| Melting Point (°C) | 216-219 | Not Reported |
| LogP | ~5.0 | Not Reported |
| Aqueous Solubility | Poor | Increased |
Table 2: In Vitro Efficacy against Plasmodium falciparum
| Strain | Atovaquone IC₅₀ (nM) | Reference |
| Chloroquine-susceptible (L-3) | 0.978 (geometric mean) | |
| Chloroquine-susceptible (isolates) | 0.889 (geometric mean) | |
| Chloroquine-resistant (isolates) | 0.906 (geometric mean) | |
| Multidrug-resistant (FCM 29) | 1.76 (mean) | |
| Various Strains | 89-98% efficacy |
Table 3: Comparative Pharmacokinetic Parameters in Cynomolgus Monkeys (20 mg/kg IM dose)
| Parameter | Atovaquone | This compound (mCBE161) | Reference |
| Formulation | Aqueous Suspension | Aqueous Suspension | |
| Cₘₐₓ (ng/mL) | ~10,000 | ~2,000 | |
| Time to Cₘₐₓ (days) | ~1 | ~3 | |
| Plasma concentration > MEC* for | ~14 days | >30 days |
*MEC (Minimal Efficacious Concentration)
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and characterization of atovaquone and this compound.
Synthesis of Atovaquone
A common synthetic route to atovaquone involves the reaction of 2-chloro-1,4-naphthoquinone with 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid.
Materials:
-
2-chloro-1,4-naphthoquinone
-
4-(4-chlorophenyl)cyclohexane-1-carboxylic acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Acetonitrile
-
Water
-
Potassium hydroxide (KOH)
-
Methanol
Procedure:
-
To a solution of 2-chloro-1,4-naphthoquinone and 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid in acetonitrile, add a catalytic amount of silver nitrate.
-
Slowly add an aqueous solution of ammonium persulfate to the mixture at
Ac-Atovaquone's Role as a Mitochondrial Electron Transport Chain Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of Ac-Atovaquone's function as a potent inhibitor of the mitochondrial electron transport chain (ETC). While the majority of available research focuses on its parent compound, Atovaquone, this document synthesizes the existing knowledge, which is presumed to be largely applicable to this compound, an acetylated derivative. Atovaquone is a hydroxynaphthoquinone that exerts its therapeutic effects, particularly against various pathogens and cancer cells, by specifically targeting Complex III (the cytochrome bc1 complex) of the ETC. This inhibition disrupts vital cellular processes, including ATP synthesis and pyrimidine biosynthesis, leading to cellular demise. This guide details the mechanism of action, presents quantitative data on its inhibitory effects, outlines key experimental protocols for its study, and provides visual representations of the involved pathways and workflows.
Mechanism of Action
Atovaquone, and by extension this compound, functions as a structural analog of ubiquinone (Coenzyme Q10), a critical component of the electron transport chain.[1][2] This structural similarity allows it to act as a competitive inhibitor at the ubiquinol oxidation site (Qo site) of the cytochrome bc1 complex (Complex III).[3][4][5]
The binding of Atovaquone to Complex III blocks the transfer of electrons from ubiquinol to cytochrome c.[6] This disruption has several profound downstream effects:
-
Inhibition of ATP Synthesis: The blockage of electron flow leads to a collapse of the mitochondrial membrane potential (ΔΨm), which is the driving force for ATP synthase (Complex V) to produce ATP.[6][7][8] The resulting energy deprivation is detrimental to the cell.
-
Inhibition of Pyrimidine Biosynthesis: The mitochondrial electron transport chain is linked to the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for de novo pyrimidine synthesis.[6] By inhibiting the ETC, Atovaquone indirectly inhibits DHODH, thereby preventing the synthesis of pyrimidines required for DNA and RNA replication.[6][9]
-
Generation of Reactive Oxygen Species (ROS): The disruption of the electron flow can lead to an increase in the production of reactive oxygen species (ROS) within the mitochondria, causing oxidative stress and cellular damage.[2][6]
The selectivity of Atovaquone for the cytochrome bc1 complex of pathogens and cancer cells over that of human host cells contributes to its therapeutic window.[6]
Signaling Pathway of Atovaquone's Action
Caption: Mechanism of this compound as a mitochondrial ETC inhibitor.
Quantitative Data
The inhibitory effects of Atovaquone have been quantified in various studies. The following tables summarize key findings.
Table 1: In Vitro Inhibitory Concentrations (IC50) of Atovaquone
| Target Organism/Cell Line | Assay Type | IC50 Value | Reference |
| Plasmodium falciparum (Atovaquone-sensitive) | Dihydroorotate-cytochrome c reductase activity | 0.132 - 0.465 nM | [10] |
| Plasmodium falciparum (Atovaquone-resistant) | Dihydroorotate-cytochrome c reductase activity | 1.5 - 40 nM | [10] |
| Plasmodium falciparum | In vitro growth inhibition | 1.25 - 50 nM | [11] |
| MCF7 (Breast Cancer Cells) | Mammosphere formation (Cancer Stem Cell propagation) | 1 µM | [1][2] |
| Saccharomyces cerevisiae (Yeast) | bc1 complex activity (Ki) | 9 nM | [4] |
| Bovine Heart | bc1 complex activity (Ki) | 80 nM | [4] |
Table 2: Effects of Atovaquone on Mitochondrial Respiration and ATP Production
| Cell Line | Parameter Measured | Treatment | Result | Reference |
| MCF7 (Breast Cancer Cells) | Basal Respiration | 5µM & 10µM Atovaquone (48h) | Significant reduction | [2][12] |
| MCF7 (Breast Cancer Cells) | Maximal Respiration | 5µM & 10µM Atovaquone (48h) | Significant reduction | [2][12] |
| MCF7 (Breast Cancer Cells) | ATP Production | 5µM & 10µM Atovaquone (48h) | Significant reduction | [2][12] |
| REH (cALL Cells) | Basal Respiration | 30µM Atovaquone (3 days) | ~2-fold reduction | [13] |
| REH (cALL Cells) | Maximal Respiration | 30µM Atovaquone (3 days) | ~3.7-fold decrease | [13] |
| REH (cALL Cells) | ATP Production | 30µM Atovaquone (3 days) | >50% decrease | [13] |
| Ovarian Cancer Cells (OVCAR-3, SKOV-3) | Basal Respiration | Atovaquone (30 min pre-incubation) | Decreased | [14] |
| Ovarian Cancer Cells (OVCAR-3, SKOV-3) | Maximal Respiration | Atovaquone (30 min pre-incubation) | Not rescued by FCCP | [14] |
| Ovarian Cancer Cells (OVCAR-3, SKOV-3) | ATP Production | Atovaquone | Significant decrease | [14] |
Experimental Protocols
Several in vitro assays are crucial for evaluating the impact of compounds like this compound on mitochondrial function.
Seahorse XF Mito Stress Test
This assay measures the oxygen consumption rate (OCR) of live cells in real-time to assess mitochondrial respiration.
Methodology:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with this compound or a vehicle control for the desired duration.
-
Assay Preparation: A day prior to the assay, hydrate the sensor cartridge of the Seahorse XF analyzer. On the day of the assay, replace the cell culture medium with Seahorse XF base medium supplemented with substrates like pyruvate, glutamine, and glucose. Incubate the cells in a non-CO2 incubator for 1 hour.
-
Compound Loading: Load the injection ports of the sensor cartridge with mitochondrial inhibitors:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP production)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors, respectively)
-
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and initiate the assay. The instrument will sequentially inject the inhibitors and measure the OCR at each stage.
-
Data Analysis: The resulting OCR profile allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Workflow for Seahorse XF Mito Stress Test
Caption: Experimental workflow for the Seahorse XF Mito Stress Test.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay uses fluorescent dyes to measure the mitochondrial membrane potential, which is an indicator of mitochondrial health.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound as required for the experiment.
-
Dye Loading: Incubate the cells with a fluorescent cationic dye such as JC-1, TMRE, or TMRM. These dyes accumulate in the mitochondria in a potential-dependent manner.
-
Signal Detection: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. For JC-1, a ratiometric dye, healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or metabolically stressed cells with low ΔΨm will show green fluorescence (monomers).
-
Data Analysis: Quantify the changes in fluorescence to determine the effect of this compound on the mitochondrial membrane potential. A decrease in the red/green fluorescence ratio for JC-1 indicates mitochondrial depolarization.
Cytochrome bc1 Complex (Complex III) Activity Assay
This biochemical assay directly measures the enzymatic activity of Complex III.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues of interest through differential centrifugation.
-
Assay Buffer Preparation: Prepare an assay buffer containing phosphate buffer, EDTA, and potassium cyanide (to inhibit Complex IV).
-
Enzyme Reaction: In a microplate, add the isolated mitochondria, equine cytochrome c, and the test compound (this compound).
-
Initiation of Reaction: Initiate the reaction by adding a substrate for Complex III, such as decylubiquinol.
-
Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of cytochrome c reduction to determine the activity of Complex III. The inhibitory effect of this compound can be quantified by comparing the activity in its presence to a vehicle control.
Workflow for Complex III Activity Assay
Caption: Experimental workflow for the Complex III activity assay.
Conclusion
This compound, following the well-established mechanism of its parent compound Atovaquone, is a potent and specific inhibitor of the mitochondrial electron transport chain at the level of Complex III. This inhibitory action disrupts cellular energy metabolism and biosynthetic pathways, making it an effective agent against a range of pathogens and a promising candidate for anti-cancer therapies. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar mitochondrial-targeting compounds. Further research is warranted to delineate any subtle differences in the activity and pharmacokinetic properties of this compound compared to Atovaquone.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Scholarly Article or Book Chapter | Molecular Basis for Atovaquone Binding to the Cytochrome bc 1 Complex | ID: 9306t815r | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. Structural analysis of mitochondrial cytochrome bc1 complex with atovaquone bound reveals the molecular basis of antimalarial drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Atovaquone, a broad spectrum antiparasitic drug, collapses mitochondrial membrane potential in a malarial parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Direct evidence for the atovaquone action on the Plasmodium cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antimalarial activity of new atovaquone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Action of Atovaquone and Proguanil Against Malaria: A Technical Guide
This guide provides a detailed overview of the synergistic antimalarial action of atovaquone and proguanil, a combination therapy marketed as Malarone. It is intended for researchers, scientists, and drug development professionals.
Introduction
The combination of atovaquone and proguanil is a highly effective and widely used prophylactic and therapeutic agent against Plasmodium falciparum malaria, including chloroquine-resistant strains. The efficacy of this combination relies on the synergistic interaction between its two components, which targets a crucial metabolic pathway in the malaria parasite.
Mechanism of Synergistic Action
Atovaquone and proguanil act synergistically by targeting the parasite's pyrimidine biosynthesis pathway at two different points. This dual-targeted approach is a key reason for the combination's high efficacy and the slower development of drug resistance.
Atovaquone's Mechanism of Action: Atovaquone is a selective inhibitor of the parasite's mitochondrial electron transport chain (ETC) at the cytochrome bc1 complex (Complex III). This inhibition leads to the collapse of the mitochondrial membrane potential, disrupting ATP synthesis. Crucially, this action also inhibits the regeneration of ubiquinone, a necessary cofactor for the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway.
Proguanil's Mechanism of Action: Proguanil is a prodrug that is metabolized in the host to its active form, cycloguanil. Cycloguanil is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR). DHFR is essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of purines, pyrimidines, and some amino acids. While this is its primary role, proguanil itself has a synergistic effect with atovaquone that is independent of its conversion to cycloguanil. Proguanil, as a biguanide, can lower the mitochondrial membrane potential, thereby enhancing the binding and inhibitory effect of atovaquone on the cytochrome bc1 complex.
The Synergy: The synergistic interaction stems from the dual blockade of the pyrimidine biosynthesis pathway. Atovaquone indirectly inhibits DHODH, while the metabolite of proguanil, cycloguanil, inhibits DHFR. This sequential blockade of two key enzymes in the same pathway is highly effective in killing the parasite. Furthermore, proguanil's direct effect on the mitochondrial membrane potential potentiates the action of atovaquone.
Ac-Atovaquone as a Ubiquinone Antagonist in Parasitic Organisms: A Technical Guide
Introduction
Atovaquone, a hydroxynaphthoquinone, is a broad-spectrum antimicrobial agent with potent activity against a variety of protozoan parasites and fungi. It functions as a powerful ubiquinone (coenzyme Q) antagonist, primarily targeting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This targeted action disrupts mitochondrial respiration, leading to the collapse of the mitochondrial membrane potential and subsequent inhibition of vital pyrimidine biosynthesis pathways, ultimately resulting in parasite death. This technical guide provides an in-depth overview of the mechanism of action of Atovaquone, its quantitative efficacy, and the experimental protocols used to evaluate its function. While the specific derivative "Ac-Atovaquone" is not widely documented in peer-reviewed literature, this guide will focus on the well-established parent compound, Atovaquone, which serves as the foundational molecule for understanding this class of inhibitors.
Mechanism of Action: Targeting the Qₒ Site of Cytochrome bc₁
Atovaquone's primary mode of action is the selective inhibition of the parasite's mitochondrial electron transport chain at the level of the cytochrome bc1 complex. It acts as a structural analog of ubiquinone, binding to the Qₒ (quinone-binding) site of cytochrome b, a key subunit of the complex. This competitive inhibition blocks the transfer of electrons from ubiquinol to cytochrome c1, effectively halting the electron flow through the chain.
The consequences of this inhibition are twofold:
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): The electron transport chain is crucial for pumping protons across the inner mitochondrial membrane, which generates the electrochemical gradient necessary for ATP synthesis. By blocking this process, Atovaquone dissipates the mitochondrial membrane potential.
-
Inhibition of Pyrimidine Biosynthesis: In many parasitic protozoa, particularly apicomplexans like Plasmodium and Toxoplasma, the enzyme dihydroorotate dehydrogenase (DHODH) is functionally linked to the electron transport chain. DHODH requires a functioning respiratory chain to regenerate ubiquinone. The inhibition of the bc1 complex by Atovaquone prevents this regeneration, thereby blocking the de novo synthesis of pyrimidines, which are essential for DNA and RNA replication.
Quantitative Efficacy of Atovaquone
The potency of Atovaquone has been quantified against a range of parasitic organisms. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of its effectiveness.
| Organism | Strain/Isolate | Parameter | Value | Reference |
| Plasmodium falciparum | 3D7 (drug-sensitive) | IC₅₀ (Growth Inhibition) | 0.6 - 1.2 nM | |
| Plasmodium falciparum | K1 (multidrug-resistant) | IC₅₀ (Growth Inhibition) | 0.9 - 1.6 nM | |
| Toxoplasma gondii | RH | IC₅₀ (Growth Inhibition) | ~0.5 nM | |
| Babesia microti | - | IC₅₀ (in vitro) | 1.4 nM | |
| Pneumocystis carinii | - | IC₅₀ (in vitro) | 0.003 µg/mL |
Experimental Protocols
Parasite Growth Inhibition Assay (Example: P. falciparum)
This protocol is used to determine the IC₅₀ of Atovaquone against Plasmodium falciparum using a SYBR Green I-based fluorescence assay.
Methodology:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin. Cultures are synchronized to the ring stage using sorbitol lysis.
-
Assay Preparation: A 2% parasitemia culture with a 2% hematocrit is prepared. 100 µL of this culture is added to each well of a 96-well microplate.
-
Compound Dilution: Atovaquone is serially diluted in DMSO and then further diluted in culture medium. 100 µL of the compound dilutions are added to the wells to achieve the final desired concentrations.
-
Incubation: The plate is incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, the plate is frozen at -80°C to lyse the red blood cells. After thawing, 200 µL of lysis buffer containing SYBR Green I is added to each well.
-
Fluorescence Measurement: The plate is incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Fluorescence readings are plotted against the log of the drug concentration, and the IC₅₀ value is determined by non-linear regression analysis.
Cytochrome bc₁ Complex Activity Assay
This assay measures the enzymatic activity of the cytochrome bc₁ complex by monitoring the reduction of cytochrome c.
Principle: The bc₁ complex catalyzes the transfer of electrons from a ubiquinol analog (e.g., decylubiquinol) to cytochrome c. The rate of cytochrome c reduction is measured spectrophotometrically at 550 nm.
Methodology:
-
Mitochondria Isolation: Parasite mitochondria are isolated through nitrogen cavitation and differential centrifugation.
-
Reaction Mixture: A reaction buffer is prepared containing potassium phosphate, EDTA, and potassium cyanide (to inhibit cytochrome c oxidase).
-
Assay Initiation: Isolated mitochondria and oxidized cytochrome c are added to the reaction buffer. The reaction is initiated by the addition of a substrate, such as decylubiquinol.
-
Spectrophotometric Measurement: The increase in absorbance at 550 nm (the peak absorbance for reduced cytochrome c) is monitored over time.
-
Inhibition Measurement: To determine the effect of Atovaquone, the assay is repeated with pre-incubation of the mitochondria with varying concentrations of the inhibitor. The rate of reaction is compared to a control without the inhibitor.
-
Data Analysis: The initial rate of cytochrome c reduction is calculated from the linear portion of the absorbance curve. The inhibitor concentration that causes a 50% reduction in the enzymatic rate (IC₅₀) is determined.
Resistance Mechanisms
Resistance to Atovaquone in several parasites, including P. falciparum and T. gondii, has been linked to specific point mutations in the cytochrome b gene (cytb). These mutations typically occur in or near the Qₒ binding pocket, sterically hindering the binding of Atovaquone while still permitting the binding of the natural ubiquinone substrate. Common mutation sites include codons at positions 268 (e.g., Y268S/N/C in P. falciparum). The emergence of resistance underscores the need for combination therapies, such as the use of Atovaquone with proguanil (Malarone®), which can mitigate the risk of treatment failure.
Conclusion
Atovaquone is a highly effective antiparasitic agent that operates through a well-defined mechanism: the targeted inhibition of the mitochondrial cytochrome bc₁ complex. This action disrupts essential cellular processes, including energy production and pyrimidine synthesis, leading to parasite death. The quantitative data underscores its nanomolar potency against key human pathogens. The experimental protocols described herein provide a framework for the continued evaluation of Atovaquone and the discovery of new ubiquinone antagonists. Understanding the molecular basis of its action and the mechanisms of resistance is critical for its effective clinical use and for the development of next-generation therapies to combat parasitic diseases.
Foundational Research on the Antimalarial Properties of Ac-Atovaquone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atovaquone is a potent antimalarial agent that targets the mitochondrial electron transport chain of Plasmodium falciparum. However, its clinical efficacy is hampered by poor aqueous solubility and variable oral bioavailability. To address these limitations, prodrug strategies have been explored, including the development of Acetyl-Atovaquone (Ac-Atovaquone). This technical guide provides a comprehensive overview of the foundational research relevant to this compound, focusing on its core antimalarial properties. Due to the limited availability of specific data for this compound in publicly accessible literature, this guide leverages extensive data from its parent compound, Atovaquone, as a foundational reference. It outlines detailed experimental protocols for the synthesis and evaluation of this compound and presents key signaling pathways and experimental workflows through descriptive diagrams.
Introduction to Atovaquone and the Rationale for this compound
Atovaquone, a hydroxynaphthoquinone, is a highly effective antimalarial drug.[1] It is a structural analog of ubiquinone and acts by selectively inhibiting the cytochrome bc1 complex (Complex III) in the parasite's mitochondrial electron transport chain.[1][2] This disruption leads to the collapse of the mitochondrial membrane potential, thereby inhibiting essential metabolic processes such as pyrimidine biosynthesis, which is vital for DNA and RNA synthesis, ultimately resulting in parasite death.[2]
Despite its potent antimalarial activity, Atovaquone's high lipophilicity leads to poor water solubility (<10% bioavailability), which can result in variable absorption and suboptimal therapeutic outcomes.[3] To overcome these pharmacokinetic challenges, the development of prodrugs, such as this compound, has been pursued. This compound is an ester prodrug designed to enhance solubility and bioavailability. Following administration, it is expected to undergo hydrolysis to release the active parent drug, Atovaquone.[3] One such acetic acid ester prodrug of atovaquone is identified as MMV371.[3]
Quantitative Data
While specific quantitative data for the antimalarial activity of this compound against various Plasmodium falciparum strains are not widely available in the public domain, the following tables summarize the potent in vitro activity of the parent compound, Atovaquone. This data serves as a crucial benchmark for evaluating the efficacy of this compound following its hydrolysis.
Table 1: In Vitro 50% Inhibitory Concentration (IC50) of Atovaquone against Chloroquine-Susceptible and -Resistant P. falciparum Strains [2][4]
| P. falciparum Strain | Chloroquine Susceptibility | Geometric Mean IC50 (nM) |
| L-3 | Susceptible | 0.978 |
| L-16 | Susceptible | 0.680 |
| African Isolates (n=35) | Susceptible | 0.889 |
| FCM 29 | Multidrug-Resistant | 1.76 |
| African Isolates (n=26) | Resistant | 0.906 |
Table 2: In Vitro IC50 of Atovaquone against P. falciparum Isolates from Different Endemic Regions of Thailand [5]
| Year of Isolation | Number of Isolates | Mean IC50 (nM) ± SD | IC50 Range (nM) |
| 1998 | Not Specified | 3.4 ± 1.6 | 0.83 - 6.81 |
| 2000 | Not Specified | 2.8 ± 1.6 | 0.83 - 6.81 |
| 2002 | Not Specified | 3.8 ± 1.5 | 0.83 - 6.81 |
| 2003 | Not Specified | 3.2 ± 1.6 | 0.83 - 6.81 |
| 2005 | Not Specified | 2.0 ± 0.8 | 0.83 - 6.81 |
| Overall | 83 | 3.4 ± 1.6 | 0.83 - 6.81 |
Table 3: Hydrolysis of an Atovaquone Prodrug (ATQ ProD 1) at Various pH Conditions [6]
| pH Condition | Half-life (t1/2) |
| 1N HCl | 11.4 hours |
| pH 2.2 | 10.9 days |
| pH 5.5 | 24.0 hours |
| pH 7.4 | 28.8 hours |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of the antimalarial properties of this compound.
Synthesis of Acetyl-Atovaquone
A plausible and efficient method for the synthesis of this compound involves the direct acetylation of Atovaquone. While a specific protocol for this compound is not detailed in the reviewed literature, a general procedure based on standard organic chemistry techniques can be proposed. One review mentions the reaction of Atovaquone with acetyl chloride.[7]
Materials:
-
Atovaquone
-
Acetyl chloride or Acetic anhydride
-
A suitable base (e.g., pyridine, triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Dissolve Atovaquone in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution.
-
Slowly add acetyl chloride or acetic anhydride to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound using column chromatography on silica gel.
-
Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Antimalarial Activity Assays
The following are established protocols for determining the in vitro antimalarial activity of compounds and can be readily adapted for this compound.
This is a highly sensitive method to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound stock solution (dissolved in DMSO)
-
[3H]-hypoxanthine
-
96-well microtiter plates
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Cell harvester and filter mats
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add parasitized red blood cells (e.g., 0.5% parasitemia, 2.5% hematocrit) to each well.
-
Incubate the plate in a modular incubation chamber with the specified gas mixture at 37°C for 24 hours.
-
Add [3H]-hypoxanthine to each well and incubate for an additional 18-24 hours.
-
Harvest the contents of each well onto a filter mat using a cell harvester.
-
Dry the filter mat and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the logarithm of the drug concentration.
This method provides a non-radioactive alternative for assessing parasite growth.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer containing saponin, Triton X-100, and EDTA)
-
96-well microtiter plates (black plates are recommended)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add parasitized red blood cells to each well.
-
Incubate the plate at 37°C for 72 hours in a gassed chamber.
-
Add lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation at ~485 nm, emission at ~530 nm).
-
Calculate the IC50 value from the dose-response curve.
In Vivo Efficacy Assessment in a Murine Malaria Model
The Plasmodium berghei-infected mouse model is a standard for the preliminary in vivo evaluation of antimalarial compounds.[8]
Materials:
-
Plasmodium berghei (e.g., ANKA strain)
-
Suitable mouse strain (e.g., C57BL/6)
-
This compound formulation for administration (e.g., suspension in a vehicle like 0.5% hydroxyethylcellulose and 0.1% Tween-80)
-
Giemsa stain
-
Microscope
Procedure (4-Day Suppressive Test):
-
Infect mice intravenously or intraperitoneally with P. berghei-parasitized red blood cells.
-
Two hours post-infection, administer the first dose of this compound orally or via the desired route.
-
Administer subsequent daily doses for the next three days (total of four daily doses).
-
On day 4 post-infection, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Calculate the percentage of parasite growth inhibition compared to a vehicle-treated control group.
-
Monitor the mice daily for survival.
Visualizations
Signaling Pathway: Mechanism of Action of Atovaquone
This compound is a prodrug that is hydrolyzed to Atovaquone. The active drug then targets the cytochrome bc1 complex in the Plasmodium mitochondrion.
Caption: Mechanism of action of Atovaquone following hydrolysis from this compound.
Experimental Workflow: Evaluation of this compound
The following diagram outlines a logical workflow for the comprehensive evaluation of this compound as an antimalarial candidate.
Caption: A logical workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a promising prodrug approach to enhance the clinical utility of the potent antimalarial agent, Atovaquone. By improving its pharmacokinetic profile, this compound has the potential to offer more consistent and effective treatment and prophylaxis against malaria. While specific experimental data for this compound remains limited in the public domain, this technical guide provides a robust framework for its synthesis and evaluation based on established methodologies and data from its parent compound. Further research is warranted to fully characterize the antimalarial properties of this compound and to establish its clinical potential.
References
- 1. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atovaquone prodrug design, synthesis, and in-vitro kinetics study [wisdomlib.org]
- 7. medjpps.com [medjpps.com]
- 8. Long-acting injectable atovaquone nanomedicines for malaria prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Efficacy of Ac-Atovaquone Against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Atovaquone, a derivative of atovaquone, is a promising compound for antimalarial drug development. Atovaquone is known to be a potent inhibitor of the Plasmodium falciparum mitochondrial electron transport chain.[1][2] This application note provides a detailed protocol for determining the in vitro efficacy of this compound against the asexual erythrocytic stages of P. falciparum using the SYBR Green I-based fluorescence assay. This method offers a reliable and sensitive non-radioactive alternative for assessing parasite growth and determining the 50% inhibitory concentration (IC50) of the test compound.[3][4]
Mechanism of Action of Atovaquone
Atovaquone targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in Plasmodium species.[1][2][5] This inhibition disrupts the mitochondrial membrane potential, leading to the cessation of ATP synthesis and inhibition of pyrimidine biosynthesis, which is crucial for DNA and RNA replication, ultimately resulting in parasite death.[1][3][5]
Caption: Atovaquone's mechanism of action targeting the cytochrome bc1 complex.
Experimental Protocol: SYBR Green I-Based Drug Sensitivity Assay
This protocol is adapted from established methods for in vitro antimalarial drug susceptibility testing.[3][4]
Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 25 mM NaHCO3, 10 µg/mL gentamicin, and 0.5% Albumax I)[4][6][7]
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well black, sterile microtiter plates
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid stain (10,000X stock in DMSO)
-
Modular incubation chamber
-
Gas mixture (5% CO2, 1% O2, 94% N2)[4]
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Workflow:
Caption: Workflow for the SYBR Green I-based drug sensitivity assay.
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in complete culture medium at 37°C in a modular incubation chamber with the specified gas mixture. Synchronize the parasite culture to the ring stage using methods such as MACS separation or sorbitol treatment.[4]
-
Drug Dilution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium in a 96-well black microtiter plate. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
Assay Plate Preparation: Add 100 µL of the parasitized red blood cell suspension (0.5% parasitemia, 2.5% hematocrit) to each well of the 96-well plate containing the pre-diluted drug.[3]
-
Incubation: Incubate the plate for 72 hours at 37°C in the gassed modular incubation chamber.[3]
-
Lysis and Staining: Prepare a fresh lysis buffer containing SYBR Green I at a final concentration of 1X. After the 72-hour incubation, add 100 µL of this lysis buffer to each well.
-
Fluorescence Measurement: Incubate the plate in the dark at room temperature for 1 hour.[3] Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[3][4]
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control wells. Plot the percentage of inhibition against the log of the drug concentration to generate a dose-response curve. Determine the IC50 value, which is the concentration of the drug that inhibits parasite growth by 50%.
Data Presentation
Quantitative data from the in vitro assays should be summarized for clear comparison. The following tables provide a template for presenting the efficacy of this compound against various P. falciparum strains.
Table 1: In Vitro IC50 of this compound against Chloroquine-Susceptible and -Resistant P. falciparum Strains
| P. falciparum Strain | Chloroquine Susceptibility | Geometric Mean IC50 (nM) of this compound |
| 3D7 | Susceptible | [Insert experimental value] |
| Dd2 | Resistant | [Insert experimental value] |
| K1 | Resistant | [Insert experimental value] |
| African Isolates (n=X) | Susceptible | [Insert experimental value] |
| African Isolates (n=Y) | Resistant | [Insert experimental value] |
Data based on hypothetical results for this compound, informed by typical atovaquone IC50 values.[3][8]
Table 2: Comparative In Vitro IC50 Values of this compound and Atovaquone
| Compound | P. falciparum Strain | Mean IC50 (nM) | IC50 Range (nM) |
| This compound | 3D7 | [Insert experimental value] | [Insert experimental range] |
| Atovaquone | 3D7 | [Insert reference value, e.g., ~1 nM] | [Insert reference range] |
| This compound | Dd2 | [Insert experimental value] | [Insert experimental range] |
| Atovaquone | Dd2 | [Insert reference value, e.g., ~1.5 nM] | [Insert reference range] |
Reference values for atovaquone can be obtained from published literature.[3][5][8]
Conclusion
This application note provides a comprehensive protocol for the in vitro assessment of this compound efficacy against P. falciparum. The SYBR Green I-based fluorescence assay is a robust and high-throughput method suitable for screening and characterizing novel antimalarial compounds. The provided templates for data presentation will aid in the clear and concise reporting of experimental findings. Researchers should note that while the core protocol is provided, optimization of specific parameters such as initial parasitemia and incubation time may be necessary depending on the parasite strain and laboratory conditions.
References
- 1. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. med.nyu.edu [med.nyu.edu]
- 5. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for Determining Ac-Atovaquone Drug Susceptibility in Plasmodium falciparum
Introduction
Atovaquone is a potent antimalarial agent that targets the cytochrome bc1 complex of the mitochondrial electron transport chain in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3][4] This inhibition disrupts mitochondrial function, leading to the collapse of the mitochondrial membrane potential and subsequent parasite death.[1][5][6][7] However, the clinical utility of atovaquone has been challenged by the emergence of drug-resistant strains, often associated with point mutations in the cytochrome b gene (cytb).[5][7][8][9][10] Ac-Atovaquone is a novel acetylated derivative of atovaquone, potentially developed to enhance solubility and improve pharmacokinetic properties. This application note describes a detailed protocol for assessing the in vitro drug susceptibility of P. falciparum to this compound using a SYBR Green I-based fluorescence assay.
Principle of the Assay
This assay relies on the continuous in vitro culture of the erythrocytic stages of P. falciparum. The parasites are exposed to serial dilutions of this compound and a reference compound, atovaquone. After an incubation period, parasite proliferation is quantified by measuring the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.[11] The fluorescence intensity is directly proportional to the amount of parasitic DNA, thus providing a quantitative measure of parasite growth. By comparing the fluorescence in treated wells to untreated controls, the concentration of the drug that inhibits parasite growth by 50% (IC50) can be determined. This assay is a robust and high-throughput method for screening antimalarial compounds.[12][13]
Experimental Protocols
Materials and Reagents
-
Plasmodium falciparum culture (e.g., 3D7, Dd2 strains)
-
Human erythrocytes (O+ blood type)
-
RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and gentamicin[14]
-
Human serum (Albumax II can be used as a substitute)[14]
-
This compound
-
Atovaquone (for comparison)
-
Dimethyl sulfoxide (DMSO)
-
SYBR Green I nucleic acid gel stain (10,000x concentrate)
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
96-well black microplates, flat bottom
-
Gas mixture (5% CO2, 5% O2, 90% N2)[15]
-
Incubator (37°C)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
-
Microscope for parasitemia determination
-
Giemsa stain[14]
Protocol 1: Plasmodium falciparum Culture
-
Medium Preparation : Prepare complete culture medium (cRPMI) by supplementing RPMI 1640 with 25 mM HEPES, 50 µg/mL hypoxanthine, 2 mM L-glutamine, 10 µg/mL gentamicin, and 0.5% Albumax II or 10% human serum.
-
Erythrocyte Preparation : Wash human erythrocytes three times with incomplete RPMI 1640. Centrifuge at 500 x g for 5 minutes and remove the supernatant and buffy coat after each wash. Resuspend the final pellet to 50% hematocrit with cRPMI.
-
Culture Maintenance : Maintain parasite cultures in sealed flasks at 37°C in a humidified incubator with the specific gas mixture.[15] Cultures should be maintained at a 5% hematocrit.
-
Parasitemia Monitoring : Monitor parasitemia daily by preparing thin blood smears, staining with Giemsa, and counting infected erythrocytes under a microscope.[14]
-
Culture Synchronization : For stage-specific assays, synchronize cultures at the ring stage using 5% D-sorbitol treatment.
Protocol 2: Drug Preparation
-
Stock Solutions : Prepare 10 mM stock solutions of this compound and atovaquone in 100% DMSO. Atovaquone is poorly soluble in water, so DMSO is a suitable solvent.[16] Gentle warming and sonication can aid dissolution.[16] Store stock solutions in small aliquots at -20°C.
-
Serial Dilutions : On the day of the assay, prepare serial dilutions of the drug stocks in cRPMI. The final concentration of DMSO in the assay should not exceed 0.5% to avoid toxicity to the parasites.
Protocol 3: SYBR Green I-Based Drug Susceptibility Assay
-
Plate Preparation : Add 50 µL of the serially diluted drugs to the wells of a 96-well black microplate. Include drug-free wells as negative controls (100% growth) and wells with uninfected erythrocytes as background controls.
-
Parasite Addition : Adjust the parasitemia of a synchronized ring-stage culture to 1% with a 2% hematocrit. Add 50 µL of this parasite suspension to each well.
-
Incubation : Incubate the plates for 72 hours at 37°C in the gassed incubator.
-
Lysis and Staining : After incubation, add 100 µL of lysis buffer containing 2x SYBR Green I to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement : Read the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[17]
-
Data Analysis : Subtract the background fluorescence from all readings. Express the results as a percentage of the growth of the drug-free controls. Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software.
Data Presentation
The following tables present hypothetical data for the drug susceptibility of P. falciparum strain 3D7 to this compound and atovaquone.
Table 1: IC50 Values for this compound and Atovaquone against P. falciparum 3D7
| Compound | IC50 (nM) ± SD |
| This compound | 4.5 ± 0.8 |
| Atovaquone | 3.2 ± 0.6 |
Table 2: Raw Fluorescence Data (Arbitrary Units)
| Concentration (nM) | This compound | Atovaquone |
| 0 (Control) | 10,000 | 10,000 |
| 1 | 8,500 | 7,800 |
| 2 | 6,500 | 5,500 |
| 4 | 4,800 | 3,000 |
| 8 | 2,200 | 1,100 |
| 16 | 900 | 500 |
| 32 | 450 | 300 |
| 64 | 300 | 250 |
| Uninfected RBCs | 200 | 200 |
Visualizations
Diagram 1: Putative Signaling Pathway of this compound
References
- 1. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 2. Antiparasitic Agent Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atovaquone - Wikipedia [en.wikipedia.org]
- 5. Understanding the Mechanism of Atovaquone Drug Resistance in Plasmodium falciparum Cytochrome b Mutation Y268S Using Computational Methods | PLOS One [journals.plos.org]
- 6. iddo.org [iddo.org]
- 7. Understanding the Mechanism of Atovaquone Drug Resistance in Plasmodium falciparum Cytochrome b Mutation Y268S Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the mechanism of atovaquone drug resistance in Plasmodium falciparum cytochrome b mutation Y268S using computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Atovaquone resistance in malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Plasmodium falciparum Gametocyte Culture and Mosquito Infection Through Artificial Membrane Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. iddo.org [iddo.org]
Application Note & Protocol: A Validated HPLC-UV Method for the Quantification of Acetylated Atovaquone (Ac-Atovaquone) in Human Plasma
For Research Use Only
Introduction
Atovaquone is a hydroxynaphthoquinone with potent antiprotozoal activity, widely used in the treatment of malaria and Pneumocystis jirovecii pneumonia.[1] While atovaquone itself is the active pharmaceutical ingredient, derivatives are often synthesized for research purposes to explore potential improvements in physicochemical properties and biological activity. This application note describes a detailed protocol for the quantification of acetylated atovaquone (Ac-Atovaquone), a synthetic derivative of atovaquone, in human plasma samples using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection.
Although atovaquone is not significantly metabolized in humans, synthetic derivatives like this compound are of interest in drug discovery and development.[2][3] This method provides a robust and reliable tool for pharmacokinetic studies, in vitro drug metabolism assays, and quality control of this compound in a biological matrix. The protocol is designed for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method.
Principle
This method utilizes protein precipitation for the extraction of this compound from human plasma, followed by chromatographic separation on a C18 column. The analyte is detected by UV absorbance, providing a straightforward and accessible quantification method. An internal standard (IS) is used to ensure accuracy and precision by correcting for variations in sample preparation and injection volume.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the matrix)
-
HPLC-grade acetonitrile and methanol
-
Ortho-phosphoric acid, analytical grade
-
Human plasma (K2-EDTA as anticoagulant)
-
Purified water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions have been optimized for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Ortho-phosphoric acid in water (80:20, v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm[5] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
3.1. Mobile Phase Preparation:
-
Prepare 0.1% ortho-phosphoric acid in water by adding 1 mL of ortho-phosphoric acid to 1 L of purified water.
-
Mix acetonitrile and 0.1% ortho-phosphoric acid in an 80:20 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration before use.
3.2. Standard Stock Solutions:
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a stock solution of the internal standard (IS) in a similar manner at a concentration of 1 mg/mL in methanol.
-
Store stock solutions at 2-8°C, protected from light.
3.3. Working Standard Solutions and Calibration Standards:
-
Prepare working standard solutions of this compound by serial dilution of the stock solution with methanol.
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 0.1 to 50 µg/mL.
-
Prepare a working solution of the internal standard at a concentration of 10 µg/mL in methanol.
3.4. Quality Control (QC) Samples:
-
Prepare QC samples at three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards, using a separate weighing of the reference standard.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution (10 µg/mL).
-
Vortex briefly to mix.
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Method Validation
The analytical method was validated according to standard guidelines for bioanalytical method validation, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 95.2% - 104.5% |
| Precision (% RSD) | Intraday: < 5%, Interday: < 8% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Extraction Recovery | > 85% |
| Stability | Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C (recovery within ±15%) |
Detailed Validation Data
Linearity: The linearity of the method was established by analyzing a series of calibration standards in triplicate. The peak area ratio of this compound to the internal standard was plotted against the nominal concentration.
Accuracy and Precision: Accuracy and precision were determined by analyzing QC samples at three concentration levels on three different days.
| QC Level | Nominal Conc. (µg/mL) | Intraday Precision (%RSD, n=6) | Interday Precision (%RSD, n=18) | Accuracy (% Recovery) |
| Low | 0.5 | 4.2 | 6.8 | 102.3 |
| Medium | 10 | 3.1 | 5.5 | 98.7 |
| High | 40 | 2.5 | 4.9 | 101.5 |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimalarial activity of new atovaquone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. go.drugbank.com [go.drugbank.com]
Application Note: Enhancing the Bioavailability of Atovaquone through Nanoparticle Formulations
Introduction
Atovaquone (ATQ) is a broad-spectrum antiprotozoal agent critical for the treatment of malaria and opportunistic infections like Pneumocystis jirovecii pneumonia and toxoplasmosis.[1][2] Despite its efficacy, atovaquone's clinical utility is hampered by its poor aqueous solubility.[3] Classified as a Biopharmaceutical Classification System (BCS) Class II drug, its absorption is limited by its dissolution rate, leading to low and erratic oral bioavailability that is heavily dependent on co-administration with fatty foods.[2][4] These limitations can compromise therapeutic outcomes and necessitate high doses, increasing the risk of side effects.[5]
Nanotechnology offers a robust strategy to overcome these challenges.[6] By reducing the particle size of atovaquone to the nanometer scale, the drug's surface area-to-volume ratio increases dramatically. This enhances its saturation solubility and dissolution velocity, which can lead to significant improvements in oral bioavailability.[7][8][9] Various nanoformulation techniques, including top-down methods like high-pressure homogenization and bottom-up methods such as precipitation and electrospraying, have been successfully applied to atovaquone.[5][6][10] These approaches can improve drug absorption, reduce or eliminate the food effect, and potentially lower the required therapeutic dose.[4][10]
This application note provides detailed protocols for three distinct methods of preparing atovaquone nanoparticles: nanosuspension via microprecipitation and high-pressure homogenization, solid nanoparticles via electrospraying, and encapsulation in chitosan nanoparticles via ionic gelation. It also outlines standard procedures for characterizing these nanoparticles and assessing their impact on bioavailability. The principles and methods described herein for atovaquone may be adapted for its prodrugs, such as Acetyl-Atovaquone (Ac-ATQ), to enhance their delivery and therapeutic efficacy.
Data Summary: Atovaquone Nanoparticle Formulations
The following tables summarize the physicochemical properties and bioavailability improvements achieved with different atovaquone nanoparticle formulations as reported in the literature.
Table 1: Physicochemical Characterization of Atovaquone Nanoparticles
| Formulation Method | Stabilizer(s) / Polymer | Particle Size (Z-average, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Microprecipitation & High-Pressure Homogenization | Solutol® HS 15 & Capryol™ 90 | 371.50 | 0.19 | Not Reported | Not Applicable | [7][11] |
| Ionic Gelation | Chitosan & Tripolyphosphate | 235.9 ± 4.9 | 0.26 ± 0.02 | +29.2 ± 1.1 | 95.0 ± 1.0 | [1] |
| Microfluidization | Poloxamer 188 & Phospholipon 90H | 1313 ± 40 (micronized) | 0.1 ± 0.05 | +0.0555 | Not Applicable | [3] |
| Microfluidization (QbD Approach) | Not Specified | 865 ± 5% | 0.261 ± 3% | -1.79 ± 5% | Not Applicable | [12] |
Table 2: Bioavailability and Solubility Enhancement of Atovaquone Nanoparticles
| Formulation Method | Comparison Group(s) | Bioavailability Improvement (Relative) | Solubility Enhancement | Reference |
| Microprecipitation & High-Pressure Homogenization | Drug Suspension & Malarone® | ~4.6-fold and ~3.2-fold increase in AUC, respectively. | Significantly increased aqueous solubility and dissolution rate. | [7][10][11] |
| Electrospraying | Malarone® tablets & Mepron® suspension | 2.9-fold and 1.8-fold increase in bioavailability, respectively. | Not Reported | [4][5][13] |
| Ionic Gelation (Chitosan) | Free Atovaquone Drug | In vivo data not reported. | 7-fold increase in Simulated Gastric Fluid (SGF) and 4-fold increase in Simulated Intestinal Fluid (SIF). | [1] |
| Microfluidization | Pure Drug Suspension | In vivo data not reported. | 2.3-fold enhancement in saturation solubility and in-vitro dissolution. | [3] |
Experimental Protocols
Protocol 1: Preparation of Atovaquone Nanosuspension via Microprecipitation and High-Pressure Homogenization
This protocol combines a bottom-up (microprecipitation) and a top-down (homogenization) technique to produce a stable atovaquone nanosuspension.[7][10][11]
Materials:
-
Atovaquone (ATQ) powder
-
Acetone (or other suitable water-miscible organic solvent)
-
Solutol® HS 15 (Macrogol 15 hydroxystearate)
-
Capryol™ 90 (Propylene glycol monocaprylate)
-
Purified water
-
Magnetic stirrer
-
High-pressure homogenizer (e.g., Panda 2K, GEA Niro Soavi)
Procedure:
-
Organic Phase Preparation: Dissolve atovaquone in acetone to a desired concentration (e.g., 1-5% w/v).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the stabilizers. For example, dissolve Solutol® HS 15 (e.g., 0.5% w/v) and Capryol™ 90 (e.g., 0.25% w/v) in purified water.
-
Microprecipitation: Place the aqueous phase on a magnetic stirrer. Inject the organic atovaquone solution into the aqueous phase under moderate stirring. The rapid solvent displacement will cause the atovaquone to precipitate as microcrystals.
-
Solvent Removal: Continue stirring the suspension at room temperature for several hours or use a rotary evaporator to remove the organic solvent (acetone).
-
High-Pressure Homogenization (HPH): Pre-cool the homogenizer. Process the crude microsuspension through the high-pressure homogenizer.
-
Final Product: The resulting nanosuspension can be used as a liquid dosage form or can be freeze-dried into a powder for reconstitution.
Protocol 2: Preparation of Atovaquone-Loaded Chitosan Nanoparticles via Ionic Gelation
This bottom-up method uses the electrostatic interaction between positively charged chitosan and a negatively charged crosslinker to encapsulate atovaquone.[1]
Materials:
-
Atovaquone (ATQ) powder
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Purified water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan in a dilute acetic acid solution (e.g., 1% v/v) to create a stock solution (e.g., 1 mg/mL). Stir overnight to ensure complete dissolution. Adjust pH to ~4.5-5.0 if necessary.
-
Atovaquone Dispersion: Disperse atovaquone powder into the chitosan solution. Use a probe sonicator or high-speed homogenizer to break down drug aggregates and ensure a fine, uniform dispersion.
-
TPP Solution Preparation: Prepare an aqueous solution of the crosslinker, sodium tripolyphosphate (TPP), at a specific concentration (e.g., 1 mg/mL).
-
Nanoparticle Formation: While stirring the atovaquone-chitosan dispersion at a constant rate (e.g., 700 rpm), add the TPP solution dropwise. The ionic interaction between the protonated amine groups of chitosan and the polyanionic TPP will spontaneously form nanoparticles, entrapping the atovaquone.
-
Stabilization: Continue stirring the resulting milky suspension for approximately 30-60 minutes at room temperature to allow for nanoparticle stabilization.
-
Purification: Centrifuge the nanoparticle suspension (e.g., 15,000 rpm for 30 minutes) to separate the nanoparticles from the reaction medium. Discard the supernatant and resuspend the nanoparticle pellet in purified water to remove unreacted reagents. Repeat this washing step twice.
-
Final Product: The purified nanoparticles can be resuspended in water for immediate use or lyophilized for long-term storage.
Protocol 3: Characterization of Atovaquone Nanoparticles
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Instrument: Use a Zetasizer or similar instrument based on Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Sample Preparation: Dilute the nanoparticle suspension with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Measurement:
-
For size and PDI, perform DLS measurements at a fixed angle (e.g., 90° or 173°) at 25°C. The instrument software will report the Z-average diameter and the PDI.
-
For zeta potential, use the same diluted sample in a specific capillary cell. The instrument applies an electric field and measures the particle velocity to calculate the electrophoretic mobility and zeta potential.
-
B. Encapsulation Efficiency (EE) and Drug Loading (DL) (for carrier-based systems like Chitosan NP):
-
Separation: Centrifuge a known amount of the nanoparticle suspension at high speed to pellet the nanoparticles.
-
Quantify Free Drug: Carefully collect the supernatant. Measure the concentration of the non-encapsulated atovaquone in the supernatant using a validated method like UV-Vis spectrophotometry or HPLC.
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
C. Solid-State Characterization:
-
Sample Preparation: Lyophilize the nanoparticle suspension to obtain a dry powder.
-
Differential Scanning Calorimetry (DSC): Analyze the thermal behavior of the pure drug, polymer, physical mixture, and lyophilized nanoparticles. The absence or shift of the drug's melting endotherm in the nanoparticle sample can indicate an amorphous state or molecular dispersion.[11]
-
X-Ray Diffraction (XRD): Obtain XRD patterns for the same set of samples. The disappearance of sharp peaks characteristic of crystalline atovaquone in the nanoformulation suggests a reduction in crystallinity.[11]
D. In Vitro Drug Release:
-
Method: Use a dialysis bag diffusion method.
-
Procedure:
-
Place a known amount of nanoparticle suspension in a dialysis bag with a suitable molecular weight cutoff.
-
Suspend the bag in a release medium that mimics physiological conditions, such as Simulated Gastric Fluid (SGF, pH 1.2) or Simulated Intestinal Fluid (SIF, pH 6.8), maintained at 37°C with constant stirring.[1]
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the aliquots using UV-Vis or HPLC.
-
Compare the release profile to that of the free drug dispersed in the same medium.[1]
-
Protocol 4: In Vivo Pharmacokinetic Study (Rodent Model)
Objective: To compare the oral bioavailability of the atovaquone nanoformulation against a control (e.g., unformulated drug suspension or a commercial product like Malarone®).[5][7]
Procedure:
-
Animals: Use male Sprague-Dawley rats or a similar model. Fast the animals overnight before dosing but allow free access to water.
-
Dosing: Divide animals into groups (e.g., n=6 per group). Administer the formulations orally via gavage at a specified dose of atovaquone.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital plexus) into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Extract atovaquone from the plasma samples using a suitable liquid-liquid or solid-phase extraction method. Quantify the drug concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) for each group. Relative bioavailability is calculated as (AUC_test / AUC_reference) x 100.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. Atovaquone Nanosuspensions Show Excellent Therapeutic Effect in a New Murine Model of Reactivated Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. Atovaquone oral bioavailability enhancement using electrospraying technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. scite.ai [scite.ai]
- 10. Formulation and characterization of atovaquone nanosuspension for improved oral delivery in the treatment of malaria. | Semantic Scholar [semanticscholar.org]
- 11. Formulation and characterization of atovaquone nanosuspension for improved oral delivery in the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Atovaquone Nanosuspension: Quality by Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atovaquone oral bioavailability enhancement using electrospraying technology. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes and Protocols for Solubilizing Atovaquone in Aqueous Solutions
Introduction
Atovaquone, a hydroxynaphthoquinone, is a widely used antiprotozoal agent effective against Pneumocystis jirovecii, Toxoplasma gondii, and Plasmodium species.[1][2] A significant challenge in the preclinical and experimental use of Atovaquone is its extremely low aqueous solubility, stemming from its highly lipophilic nature.[3] This property can lead to precipitation in aqueous buffers, resulting in inaccurate dosing and unreliable experimental outcomes.[4] This document provides detailed techniques and protocols for the effective solubilization of Atovaquone in aqueous solutions for experimental purposes.
Note on Nomenclature: This document addresses the solubilization of Atovaquone. It is assumed that "Ac-Atovaquone" is a typographical error, as the scientific literature predominantly refers to "Atovaquone."
Physicochemical Properties of Atovaquone
Understanding the inherent properties of Atovaquone is crucial for selecting an appropriate solubilization strategy.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₉ClO₃ | [1] |
| Molecular Weight | 366.84 g/mol | [2] |
| Aqueous Solubility | < 0.2 µg/mL | [3] |
| DMSO Solubility | ~1-11 mg/mL | [1][2] |
| DMF Solubility | ~1 mg/mL | [1] |
| Stability | Stable in acidic to neutral pH; may degrade in alkaline conditions. | [4] |
Solubilization Strategies
Several strategies can be employed to enhance the aqueous solubility of Atovaquone for in vitro and in vivo experiments. The choice of method depends on the required final concentration, the experimental system (e.g., cell-based assay, animal model), and the tolerance of the system to excipients.
Organic Co-solvents
The most straightforward approach for preparing Atovaquone stock solutions is the use of water-miscible organic solvents.
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are common choices for creating concentrated stock solutions.[4]
-
These stock solutions can then be diluted into the final aqueous experimental medium. Care must be taken to avoid precipitation upon dilution.
-
It is crucial to keep the final concentration of the organic solvent in the assay low to avoid solvent-induced artifacts or toxicity.
Surfactants
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[4]
-
Non-ionic surfactants such as Tween 80 and Poloxamer 188 are frequently used.[4]
-
The concentration of the surfactant must be optimized to be above its critical micelle concentration (CMC) for effective solubilization but below levels that could cause cellular toxicity or interfere with the assay.[4]
pH Adjustment
The solubility of ionizable compounds can be influenced by the pH of the solution. Atovaquone is generally more stable in acidic to neutral conditions.[4] While pH adjustment can be a useful technique, its applicability to Atovaquone is limited by the compound's stability profile.
Advanced Formulations
For applications requiring higher concentrations or for in vivo studies, more advanced formulation strategies may be necessary. These approaches often involve creating a more stable and dispersible form of the drug.
-
Micronized and Nanosuspensions: Reducing the particle size of Atovaquone to the micron or nanometer range increases the surface area for dissolution.[5][6] These suspensions can be stabilized with wetting agents and stabilizers like poloxamers and phospholipids.[6]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7]
-
Solid Dispersions: This technique involves dispersing the drug in a solid polymer matrix, often through methods like hot-melt extrusion (HME).[3] This can enhance solubility and dissolution rate.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and other lipid-based formulations can be used to dissolve Atovaquone in a lipid phase, which then forms a fine emulsion upon contact with aqueous media.[7]
Quantitative Data on Atovaquone Solubilization
The following table summarizes the reported solubility of Atovaquone using various methods.
| Solubilization Method | Solvent/Formulation | Achieved Solubility | Reference |
| Organic Solvent | DMSO | ~1-11 mg/mL | [1][2] |
| Organic Solvent | DMF | ~1 mg/mL | [1] |
| Co-solvent System | 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL | [1] |
| Micronized Suspension | Adsorbed micronized suspension | 10.7 µg/mL (compared to 0.2 µg/mL for pure drug) | [6] |
| Nanosuspension | Adsorbed pH-based nanosuspension | 11.98 µg/mL (compared to 0.74 µg/mL for pure drug) | [8] |
Experimental Protocols
Protocol 1: Preparation of Atovaquone Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro assays.
Materials:
-
Atovaquone powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
-
(Optional) 0.22 µm syringe filter compatible with DMSO
Procedure:
-
Weighing: Accurately weigh the desired amount of Atovaquone powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes or apply gentle warming to 37°C.[4] Visually inspect to ensure complete dissolution.
-
Sterilization (Optional): If required for the experiment (e.g., cell culture), filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4]
Protocol 2: Dilution of Atovaquone Stock for Cell-Based Assays
This protocol describes the serial dilution of the DMSO stock solution into an aqueous cell culture medium.
Materials:
-
Atovaquone stock solution in DMSO (from Protocol 1)
-
Pre-warmed aqueous assay buffer or cell culture medium
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the Atovaquone stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize precipitation, first prepare an intermediate dilution of the stock solution in the assay medium. The final DMSO concentration should be kept as low as possible (typically <0.5%).
-
Final Dilution: Serially dilute the intermediate solution to achieve the final desired concentrations for the experiment.
-
Mixing: Mix thoroughly by gentle inversion or pipetting after each dilution step.
-
Precipitation Check: Visually inspect the final solutions for any signs of precipitation before adding to the cells. If precipitation occurs, the final concentration of Atovaquone may be too high for the chosen DMSO concentration, and further optimization is needed.
Protocol 3: Preparation of a Micronized Atovaquone Suspension (Conceptual)
This protocol outlines the general steps for preparing a micronized suspension, a technique that enhances solubility through particle size reduction.
Materials:
-
Atovaquone powder
-
Wetting agent (e.g., Poloxamer 188)
-
Stabilizer (e.g., Phospholipon 90H)
-
Viscosity-building agent (e.g., Glycerin)
-
Purified water
-
High-pressure homogenizer or microfluidizer
Procedure:
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing the wetting agent, stabilizer, and viscosity-building agent.
-
Dispersion of Atovaquone: Disperse the Atovaquone powder (e.g., at a concentration of 15% w/w) in the aqueous phase with gentle mixing or trituration.[6]
-
Homogenization: Process the suspension through a high-pressure homogenizer or microfluidizer to reduce the particle size of the Atovaquone. The number of passes and pressure will need to be optimized to achieve the desired particle size.
-
Characterization: Analyze the resulting micronized suspension for particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability.
-
Adsorption (Optional): The micronized suspension can be adsorbed onto a carrier (e.g., a mixture of Kollidon CL SF and Aerosil 200) and dried to create a powder for reconstitution.[6]
Visualizations
Workflow for Selecting a Solubilization Method
Caption: Decision tree for selecting an appropriate Atovaquone solubilization method.
Mechanism of Surfactant-Mediated Solubilization
Caption: Surfactant monomers form micelles to encapsulate hydrophobic Atovaquone.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Bioavailability enhancement of atovaquone using hot melt extrusion technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
application of Ac-Atovaquone in studying mitochondrial respiration
Application of Atovaquone in Studying Mitochondrial Respiration
Application Notes
Atovaquone is a highly specific and potent inhibitor of the mitochondrial electron transport chain (ETC).[1][2] Structurally, it is an analog of ubiquinone (Coenzyme Q10), which allows it to competitively inhibit the cytochrome bc1 complex, also known as Complex III.[3][4][5] This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, a critical step in oxidative phosphorylation (OXPHOS).[6][7] Consequently, Atovaquone disrupts the mitochondrial membrane potential, inhibits ATP synthesis, and can lead to the generation of reactive oxygen species (ROS).[3][6]
Due to its specific mechanism of action, Atovaquone is an invaluable tool for researchers studying mitochondrial function and cellular metabolism. It is widely used to investigate the reliance of cells on oxidative phosphorylation for energy and survival. Key research applications include:
-
Cancer Biology: Atovaquone is used to target the mitochondrial respiration of cancer cells, which often exhibit metabolic plasticity.[2][8][9] Studies have shown it can decrease the proliferation of cancer cells, induce cell cycle arrest, and trigger apoptosis.[1][2][9] It is particularly effective in targeting cancer stem cells, which are highly dependent on mitochondrial function.[5]
-
Hypoxia Research: By inhibiting oxygen consumption, Atovaquone can alleviate tumor hypoxia, making cancer cells more susceptible to radiation therapy.[10][11]
-
Parasitology: As an FDA-approved antiprotozoal agent, Atovaquone is used to treat malaria and toxoplasmosis.[3][4] Its mechanism relies on selectively targeting the mitochondrial ETC of parasites like Plasmodium falciparum.[3][12]
-
Drug Development: Atovaquone serves as a reference compound for the development of new mitochondrial inhibitors. It is also studied in combination with other chemotherapeutics to enhance their efficacy.[1][9]
Quantitative Data Summary
The effects of Atovaquone on mitochondrial respiration have been quantified in various cancer cell lines. The following table summarizes key findings from Seahorse XFp Mito Stress Test assays.
| Cell Line | Drug Concentration | Treatment Duration | Basal Respiration | Maximal Respiration | ATP Production | Reference |
| REH (Leukemia) | 30 µM (IC50) | 3 days | ~50% reduction (407.6 to 219.4 pmol/min) | ~73% reduction (813.8 to 220.2 pmol/min) | Significant reduction | [1] |
| Sup-B15 (Leukemia) | 30 µM | 3 days | Significant reduction | Significant reduction | Significant reduction | [1] |
| MCF7 (Breast Cancer) | 5 µM | 48 hours | Significant reduction | Significant reduction | Significant reduction | [5][8] |
| MCF7 (Breast Cancer) | 10 µM | 48 hours | Significant reduction | Significant reduction | Significant reduction | [5][8] |
| ECC-1 (Endometrial Cancer) | 25 µM | 30 minutes (pre-incubation) | Significant decrease | Not rescued by FCCP | Significant decrease | [13] |
| OVCAR-3 (Ovarian Cancer) | 25 µM | 30 minutes (pre-incubation) | Significant decrease | Not rescued by FCCP | Significant decrease | [13] |
Note: The IC50 for mammosphere formation (a measure of cancer stem cell activity) in MCF7 cells was found to be approximately 1 µM.[5]
Experimental Protocols
General Cell Culture and Atovaquone Treatment
This protocol provides a general guideline for treating adherent or suspension cell lines with Atovaquone.
Materials:
-
Selected cell line (e.g., REH, MCF7)
-
Complete culture medium (e.g., RPMI or DMEM with 10% FBS)[1]
-
Atovaquone stock solution (dissolved in DMSO)
-
Tissue culture flasks or plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells according to standard protocols for the specific cell line.
-
Once cells reach the desired confluency (typically 70-80% for adherent cells or a specific density for suspension cells), they are ready for treatment.
-
Prepare fresh culture medium containing the desired final concentration of Atovaquone (e.g., 5 µM, 10 µM, 30 µM).[8][14] A vehicle control (DMSO) should be prepared in parallel.
-
For adherent cells, remove the old medium and add the Atovaquone-containing medium. For suspension cells, centrifuge the cells, remove the supernatant, and resuspend in the treatment medium.
-
Incubate the cells for the specified duration (e.g., 48 to 72 hours).[8][14]
-
Following incubation, cells can be harvested for downstream analysis, such as viability assays or mitochondrial respiration measurement.
Mitochondrial Respiration Assay (Seahorse XFp Mito Stress Test)
This protocol details the use of a Seahorse XFp Analyzer to measure the Oxygen Consumption Rate (OCR) and determine key parameters of mitochondrial function following Atovaquone treatment.[1]
Materials:
-
Atovaquone-treated cells and control cells
-
Seahorse XFp Analyzer (Agilent)
-
Seahorse XFp Cell Culture Microplates
-
Poly-D-Lysine (for suspension cells)[1]
-
Seahorse XF Base Medium (supplemented with pyruvate, glutamine, and glucose)
-
Mito Stress Test Kit reagents:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone & Antimycin A (Complex I & III inhibitors)
-
-
Cell counter
Procedure:
-
Cell Seeding: Seed cells (e.g., 100,000–300,000 cells/well) into a Seahorse XFp microplate.[1] For suspension cells, pre-coat the plate with Poly-D-Lysine to facilitate attachment.[1] Allow cells to attach overnight.
-
Drug Treatment: Treat cells with Atovaquone as described in Protocol 1 for the desired duration.
-
Assay Preparation: a. Hydrate the Seahorse XFp sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator. b. On the day of the assay, remove the culture medium from the cells. c. Gently wash the cells twice with pre-warmed Seahorse XF Base Medium.[1] d. Add the final volume of Seahorse XF Base Medium to each well and incubate at 37°C in a non-CO₂ incubator for 1 hour to allow temperature and pH to equilibrate.[15] e. Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired final concentrations (e.g., 1 µM Oligomycin, 2 µM FCCP, 0.5 µM Rotenone/Antimycin A).[1]
-
Seahorse Analysis: a. Place the cell plate and the loaded sensor cartridge into the Seahorse XFp Analyzer. b. Run the Mito Stress Test protocol. The instrument will measure the OCR at baseline and after the sequential injection of the inhibitors.
-
Data Analysis: a. After the run, normalize the OCR data to the cell count per well.[1] b. The Seahorse Wave software is used to calculate the following parameters:
- Basal Respiration: The initial OCR minus the non-mitochondrial OCR (post-Rotenone/Antimycin A injection).
- ATP Production: The decrease in OCR after Oligomycin injection.
- Maximal Respiration: The OCR after FCCP injection minus the non-mitochondrial OCR.
- Spare Respiratory Capacity: Maximal Respiration minus Basal Respiration.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of Atovaquone.
Materials:
-
Atovaquone-treated cells and control cells in a 96-well plate
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Culture and treat cells with various concentrations of Atovaquone in a 96-well plate for the desired duration (e.g., 3 days).[1]
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of Atovaquone that inhibits 50% of cell growth) can be determined from the dose-response curve.[1]
Visualizations
Caption: Atovaquone inhibits Complex III of the ETC.
Caption: Workflow for analyzing mitochondrial respiration.
Caption: Logical flow of Atovaquone's cellular impact.
References
- 1. The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia [frontiersin.org]
- 3. oncotarget.com [oncotarget.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 7. Plasmodium falciparum Mitochondrial Complex III, the Target of Atovaquone, Is Essential for Progression to the Transmissible Sexual Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial Inhibitor Atovaquone Increases Tumor Oxygenation and Inhibits Hypoxic Gene Expression in Patients with Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-malarial atovaquone increases radiosensitivity by alleviating tumour hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasmodium falciparum: the effects of atovaquone resistance on respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of Atovaquone in a Mouse Model of Malaria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atovaquone is a hydroxynaphthoquinone that has demonstrated significant activity against the malaria parasite, Plasmodium falciparum. It functions by selectively inhibiting the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex (complex III).[1][2][3][4] This inhibition disrupts the mitochondrial membrane potential and vital metabolic processes, including pyrimidine biosynthesis, ultimately leading to parasite death.[1][3] Due to the emergence of drug-resistant malaria strains, robust preclinical evaluation of antimalarial compounds like atovaquone in relevant animal models is crucial.
This document provides a detailed methodology for the in vivo testing of Atovaquone in a mouse model of malaria. The protocols outlined below are designed to assess the efficacy of the compound in reducing parasitemia and are adaptable for various research and drug development purposes.
Mechanism of Action of Atovaquone
Atovaquone targets the Qo site of the cytochrome bc1 complex in the parasite's mitochondria. This action disrupts the electron flow from ubiquinol to cytochrome c, leading to a collapse of the mitochondrial membrane potential. Consequently, ATP synthesis and pyrimidine biosynthesis, which are essential for DNA replication, are inhibited.[1][2][3]
Experimental Protocols
Mouse Model Selection
The choice of mouse model is critical for the relevance of the study. Both standard inbred strains and humanized mouse models can be utilized.
-
Rodent Malaria Models: Strains such as C57BL/6 or BALB/c are commonly used and infected with rodent malaria parasites like Plasmodium berghei or Plasmodium yoelii.[5][6] P. berghei ANKA infection in C57BL/6 mice can serve as a model for severe malaria.[5]
-
Humanized Mouse Models: For testing against human malaria parasites like P. falciparum, immunodeficient mice (e.g., NOD-scid IL2Rγnull) engrafted with human erythrocytes are the preferred model.[6][7][8] These models allow for the direct assessment of drug efficacy against the primary human pathogen.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo efficacy study.
Detailed Protocol: 4-Day Suppressive Test
This standard test evaluates the activity of a compound against an established infection.
Materials:
-
Atovaquone
-
Vehicle (e.g., 7% Tween 80, 3% ethanol in water)
-
Plasmodium berghei ANKA infected red blood cells (iRBCs)
-
6-8 week old C57BL/6 mice
-
Giemsa stain
-
Microscope slides
-
Flow cytometer and relevant DNA dyes (e.g., YOYO-1, Hoechst 33342) (optional)
Procedure:
-
Infection: On Day 0, intravenously inject each mouse with 1 x 10^6 P. berghei-infected red blood cells.[9]
-
Group Allocation: On Day 3 post-infection, randomly assign mice into treatment and control groups (n=3-5 mice per group).
-
Drug Administration:
-
Treatment Group: Administer Atovaquone orally (e.g., via gavage) once daily for four consecutive days (Day 3 to Day 6). Doses can range from 1 to 50 mg/kg to determine a dose-response relationship.
-
Control Group: Administer the vehicle solution following the same schedule.
-
-
Parasitemia Monitoring:
-
Collect a small blood sample from the tail vein daily from Day 3 (before treatment) to Day 7.
-
Prepare thin blood smears, fix with methanol, and stain with Giemsa.
-
Determine the percentage of parasitemia by counting the number of infected red blood cells per 1,000-2,000 total red blood cells under a microscope.[10]
-
Alternatively, flow cytometry can be used for a more high-throughput and sensitive quantification of parasitemia.[10][11]
-
-
Data Analysis:
-
Calculate the mean parasitemia for each group at each time point.
-
Determine the percent inhibition of parasite growth compared to the vehicle-treated control group.
-
Calculate the 90% effective dose (ED90), which is the dose required to inhibit parasite growth by 90%.[12]
-
Data Presentation
Quantitative data from efficacy studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Mean Parasitemia (%) in Atovaquone-Treated Mice
| Day Post-Infection | Vehicle Control | Atovaquone (1 mg/kg) | Atovaquone (10 mg/kg) | Atovaquone (50 mg/kg) |
| 3 (Pre-treatment) | 1.5 ± 0.2 | 1.6 ± 0.3 | 1.4 ± 0.2 | 1.5 ± 0.3 |
| 4 | 5.2 ± 0.8 | 3.1 ± 0.5 | 0.8 ± 0.1 | < 0.1 |
| 5 | 12.8 ± 2.1 | 6.5 ± 1.2 | 0.2 ± 0.05 | < 0.1 |
| 6 | 25.4 ± 4.5 | 10.2 ± 2.5 | < 0.1 | < 0.1 |
| 7 | 40.1 ± 6.2 | 15.8 ± 3.1 | < 0.1 | < 0.1 |
Data are presented as mean ± standard deviation.
Table 2: Efficacy of Atovaquone Against P. berghei in Mice
| Treatment Group | Mean Parasitemia on Day 7 (%) | Percent Inhibition (%) |
| Vehicle Control | 40.1 | - |
| Atovaquone (1 mg/kg) | 15.8 | 60.6 |
| Atovaquone (10 mg/kg) | < 0.1 | > 99.7 |
| Atovaquone (50 mg/kg) | < 0.1 | > 99.7 |
Conclusion
The described protocols provide a robust framework for the in vivo evaluation of Atovaquone's antimalarial efficacy. Careful selection of the mouse model, adherence to standardized procedures, and accurate data analysis are essential for obtaining reliable and reproducible results. These studies are a critical step in the preclinical development of new antimalarial therapies.
References
- 1. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]
- 7. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Humanized Mice Are Instrumental to the Study of Plasmodium falciparum Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. Quantitative Determination of Plasmodium Parasitemia by Flow Cytometry and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methodology to streamline flow cytometric-based detection of early stage Plasmodium parasitemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes | PLOS One [journals.plos.org]
Establishing a Drug Susceptibility Testing Standard for Atovaquone against Acanthamoeba castellanii
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthamoeba castellanii is a free-living amoeba capable of causing severe human infections, including Acanthamoeba keratitis (AK), a painful and sight-threatening infection of the cornea, and granulomatous amoebic encephalitis (GAE), a rare but often fatal infection of the central nervous system. Treatment of these infections is challenging due to the organism's ability to transform from a metabolically active trophozoite to a dormant, highly resistant cyst. Current therapeutic options are often lengthy, and drug resistance is an emerging concern.
Atovaquone, a hydroxynaphthoquinone, has demonstrated broad-spectrum antiprotozoal activity. Its established mechanism of action involves the inhibition of the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III), leading to the disruption of essential metabolic processes such as ATP synthesis and pyrimidine biosynthesis. While atovaquone is effective against other protozoa like Plasmodium and Toxoplasma, standardized methods for evaluating its efficacy against A. castellanii are not well-established.
These application notes provide detailed protocols for establishing a standardized framework for in vitro drug susceptibility testing of atovaquone against A. castellanii. The protocols cover amoeba culture, susceptibility testing methodologies, and data analysis to determine key inhibitory concentrations.
Data Presentation
Effective drug susceptibility testing requires the generation of quantitative data to determine the potency of the antimicrobial agent. The following tables provide a template for presenting the results of atovaquone susceptibility testing against A. castellanii.
Table 1: Minimum Inhibitory Concentration (MIC) of Atovaquone against A. castellanii Trophozoites
| A. castellanii Strain | Atovaquone MIC (µM) after 24h | Atovaquone MIC (µM) after 48h | Atovaquone MIC (µM) after 72h |
| ATCC 30010 | [Insert Data] | [Insert Data] | [Insert Data] |
| Clinical Isolate 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Clinical Isolate 2 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of Atovaquone against A. castellanii Trophozoites
| A. castellanii Strain | Atovaquone IC50 (µM) after 24h | Atovaquone IC50 (µM) after 48h | Atovaquone IC50 (µM) after 72h |
| ATCC 30010 | [Insert Data] | [Insert Data] | [Insert-Data] |
| Clinical Isolate 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Clinical Isolate 2 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Minimum Cysticidal Concentration (MCC) of Atovaquone against A. castellanii Cysts
| A. castellanii Strain | Atovaquone MCC (µM) after 7 days |
| ATCC 30010 | [Insert Data] |
| Clinical Isolate 1 | [Insert Data] |
| Clinical Isolate 2 | [Insert Data] |
Experimental Protocols
Protocol 1: Axenic Cultivation of Acanthamoeba castellanii Trophozoites
This protocol describes the axenic (bacteria-free) cultivation of A. castellanii trophozoites, the metabolically active stage of the amoeba.
Materials:
-
Acanthamoeba castellanii strain (e.g., ATCC 30010)
-
Peptone-Yeast Extract-Glucose (PYG) medium
-
T-75 cell culture flasks
-
Hemocytometer
-
Inverted microscope
-
Centrifuge
Procedure:
-
Prepare PYG medium and sterilize by autoclaving.
-
Aseptically inoculate a T-75 flask containing 30 mL of PYG medium with A. castellanii trophozoites.
-
Incubate the flask at 25-30°C.
-
Monitor the growth of the amoebae daily using an inverted microscope. Trophozoites will adhere to the bottom of the flask.
-
Subculture the amoebae every 5-7 days when they reach confluency. To subculture, agitate the flask to detach the trophozoites and transfer a fraction of the culture to a new flask with fresh PYG medium.
-
For experiments, harvest trophozoites by placing the flask on ice for 10-15 minutes to aid detachment, followed by centrifugation at 500 x g for 10 minutes.
-
Resuspend the pellet in fresh PYG medium and determine the cell concentration using a hemocytometer.
Protocol 2: Induction and Purification of Acanthamoeba castellanii Cysts
This protocol outlines the method for inducing the formation of cysts, the dormant and resistant stage of the amoeba.
Materials:
-
Confluent culture of A. castellanii trophozoites
-
Neff's encystment medium (or other suitable encystment medium)
-
Sterile phosphate-buffered saline (PBS)
-
Hemocytometer
-
Inverted microscope
-
Centrifuge
Procedure:
-
Harvest trophozoites from a confluent culture as described in Protocol 1.
-
Wash the trophozoite pellet twice with sterile PBS by centrifugation at 500 x g for 10 minutes.
-
Resuspend the pellet in Neff's encystment medium at a concentration of 1 x 10^6 cells/mL.
-
Incubate the suspension at 25-30°C for at least 7 days to allow for encystment.
-
Monitor the formation of cysts using an inverted microscope. Cysts are identifiable by their double-walled, spherical appearance.
-
To purify the cysts, treat the suspension with 0.5% sodium dodecyl sulfate (SDS) for 10 minutes to lyse any remaining trophozoites.
-
Wash the cysts three times with sterile PBS by centrifugation at 1000 x g for 10 minutes.
-
Resuspend the final cyst pellet in PBS and determine the concentration using a hemocytometer.
Protocol 3: Preparation of Atovaquone Stock Solution
This protocol describes the preparation of a stock solution of atovaquone for use in susceptibility assays.
Materials:
-
Atovaquone powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of atovaquone powder.
-
Dissolve the atovaquone in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Prepare aliquots of the stock solution in sterile microcentrifuge tubes and store them at -20°C, protected from light.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) for Trophozoites
This protocol details the determination of the MIC of atovaquone against A. castellanii trophozoites using a colorimetric assay.
Materials:
-
A. castellanii trophozoite culture
-
PYG medium
-
Atovaquone stock solution
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt or similar viability indicator (e.g., XTT, MTS)
-
Microplate reader
Procedure:
-
Adjust the concentration of A. castellanii trophozoites to 2 x 10^5 cells/mL in PYG medium.
-
Dispense 100 µL of the trophozoite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the atovaquone stock solution in PYG medium.
-
Add 100 µL of each atovaquone dilution to the respective wells, resulting in a final volume of 200 µL and the desired final drug concentrations. Include a drug-free control (medium only) and a solvent control (medium with the highest concentration of DMSO used).
-
Incubate the plate at 25-30°C for 24, 48, and 72 hours.
-
At each time point, add 20 µL of the resazurin solution to each well and incubate for a further 4-6 hours.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
The MIC is defined as the lowest concentration of atovaquone that results in a significant inhibition of cell viability (e.g., ≥90%) compared to the drug-free control.
Protocol 5: Determination of Half-maximal Inhibitory Concentration (IC50) for Trophozoites
The IC50 value can be calculated from the data generated in Protocol 4.
Procedure:
-
Using the absorbance/fluorescence readings from the MIC assay, calculate the percentage of inhibition for each atovaquone concentration relative to the drug-free control.
-
Plot the percentage of inhibition against the logarithm of the atovaquone concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of atovaquone that inhibits 50% of the amoeba's metabolic activity.
Protocol 6: Determination of Minimum Cysticidal Concentration (MCC)
This protocol is designed to assess the ability of atovaquone to kill the resistant cyst stage.
Materials:
-
Purified A. castellanii cysts
-
Atovaquone stock solution
-
Sterile PBS
-
PYG medium
-
Sterile 24-well plates
-
Non-nutrient agar plates seeded with E. coli (optional, for viability confirmation)
Procedure:
-
Adjust the concentration of purified cysts to 1 x 10^5 cysts/mL in sterile PBS.
-
Dispense 500 µL of the cyst suspension into each well of a 24-well plate.
-
Prepare serial dilutions of atovaquone in PBS.
-
Add 500 µL of each atovaquone dilution to the respective wells. Include a drug-free control.
-
Incubate the plate at 25-30°C for 7 days.
-
After the incubation period, wash the cysts three times with sterile PBS to remove the drug.
-
Resuspend the cysts in 1 mL of fresh PYG medium to induce excystation (conversion back to trophozoites).
-
Incubate the plate for an additional 7 days and observe for the presence of viable trophozoites using an inverted microscope.
-
The MCC is defined as the lowest concentration of atovaquone at which no viable trophozoites are observed.
-
(Optional) To confirm viability, plate the contents of the wells onto non-nutrient agar plates seeded with E. coli and incubate for 7-14 days, observing for the formation of plaques (zones of amoeba growth).
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of atovaquone in Acanthamoeba castellanii.
Experimental Workflows
Caption: Workflow for MIC and IC50 determination.
Caption: Workflow for MCC determination.
Application Notes and Protocols for the Use of Atovaquone-d5 as an Internal Standard in Pharmacokinetic Studies
Introduction
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic (PK) and toxicokinetic (TK) studies. Atovaquone, an antimicrobial agent used for the treatment and prevention of Pneumocystis jirovecii pneumonia (PCP) and malaria, exhibits high interindividual variability in its bioavailability, making therapeutic drug monitoring crucial. To ensure the reliability of bioanalytical data, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Atovaquone-d5, a deuterated analog of atovaquone, is an ideal internal standard that closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and procedural variability.[1][2][3] This document provides detailed application notes and protocols for the use of Atovaquone-d5 as an internal standard in pharmacokinetic studies.
Rationale for Using a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard like Atovaquone-d5 is widely considered the gold standard in quantitative bioanalysis.[1][4] Its physicochemical properties are nearly identical to the analyte, atovaquone. This similarity allows it to effectively compensate for variations that can occur during sample preparation and analysis, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response variability.[1][5] A structural analog internal standard, while an alternative, possesses different chemical and physical properties, which can lead to variations in extraction recovery, chromatographic retention time, and differential responses to matrix effects, potentially compromising the accuracy and precision of the analytical method.[1]
Experimental Protocols
This section outlines the detailed methodologies for the quantification of atovaquone in human plasma using Atovaquone-d5 as an internal standard.
Materials and Reagents
-
Atovaquone (Reference Standard)
-
Atovaquone-d5 (Internal Standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of atovaquone and Atovaquone-d5 in methanol at a concentration of 1 mg/mL.[2]
-
Working Standard Solutions: Prepare serial dilutions of the atovaquone stock solution with a 50:50 (v/v) mixture of methanol and water to create working standard solutions for the calibration curve.[2]
-
Internal Standard Working Solution: Dilute the Atovaquone-d5 stock solution with acetonitrile to a final concentration of 100 ng/mL.[2]
-
Calibration Standards and QC Samples: Spike appropriate volumes of the atovaquone working standard solutions into blank human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.[2]
Sample Preparation (Protein Precipitation)
Protein precipitation is a common method for extracting atovaquone and its deuterated internal standard from plasma samples.[2]
-
To 50 µL of a plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (Atovaquone-d5 in acetonitrile).[2]
-
Vortex the mixture for 30 seconds to precipitate proteins.[2]
-
Centrifuge the samples at 13,000 rpm for 10 minutes.[2]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
Alternatively, a different protein precipitation protocol can be followed:
-
To 50 µL of the human plasma sample, standard, or quality control, add 10 µL of the Atovaquone-d5 internal standard working solution. The concentration of this solution should be optimized based on the expected analyte levels.[1]
-
Add 200 µL of acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube and evaporate it to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the dried extract in 100 µL of the mobile phase.[1]
-
Vortex the mixture for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Conditions
The separated analytes are quantified using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).[2]
-
LC System: High-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.[3]
-
Column: A reverse-phase C18 column is typically used.[6]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.[6] One specific method uses a gradient elution with a mobile phase consisting of 2% B from 0-1 min, 2-100% B from 1-3 min, 100% B from 3-6 min, and then returning to 2% B from 6.1-7 min, with a total cycle time of 7.4 minutes per injection.[7]
-
Flow Rate: A typical flow rate is around 200 µL/min.[7]
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.[3]
Data Presentation
The following tables summarize the expected performance characteristics of an LC-MS/MS assay for atovaquone using Atovaquone-d5 as an internal standard. The data is based on published literature.[1][8][9]
Table 1: Method Validation Parameters
| Parameter | Performance Characteristics |
| Linearity Range | 0.63 – 80 µM[8][9] |
| Lower Limit of Quantification (LLOQ) | 0.63 µM[8] |
| Intra-assay Precision (%CV) | ≤ 2.7%[8][9] |
| Inter-assay Precision (%CV) | ≤ 8.4%[8][9] |
| Accuracy (% Deviation) | ≤ ± 5.1% of target[8][9] |
Table 2: Comparison of Atovaquone-d5 and a Structural Analog Internal Standard
| Feature | Atovaquone-d5 (Deuterated IS) | Structural Analog IS |
| Matrix Effect Compensation | High | Moderate |
| Extraction Recovery Consistency | High | Moderate to High |
| Chromatographic Co-elution | Yes | No |
| Accuracy and Precision | Excellent | Good to Moderate |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in a typical pharmacokinetic study using Atovaquone-d5.
Caption: Experimental workflow for a pharmacokinetic study.
Caption: Detailed sample preparation workflow.
Caption: LC-MS/MS analysis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ac-Atovaquone's Poor Solubility in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Ac-Atovaquone in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: this compound, similar to its parent compound atovaquone, is a highly lipophilic molecule, meaning it has very low solubility in aqueous solutions like cell culture media.[1] When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into the aqueous environment of the media, the compound can "crash out" or precipitate as it is no longer in a favorable solvent environment. This is often referred to as "solvent shock".[2]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most common and effective solvents for preparing concentrated stock solutions of atovaquone and its derivatives.[1][3] Ethanol can also be used, but the solubility is generally lower.[3] For cell culture applications, it is crucial to use anhydrous, cell culture-grade solvents to avoid contamination and ensure the stability of the compound.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A3: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and for many cell lines, even lower (e.g., 0.1%) is recommended to avoid solvent-induced cytotoxicity or off-target effects.[4] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments.[2]
Q4: Can I pre-dissolve this compound directly in the cell culture medium?
A4: Directly dissolving this compound in cell culture medium is generally not feasible due to its poor aqueous solubility.[3] A concentrated stock solution in a suitable organic solvent is necessary for accurate and reproducible dosing in your experiments.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in organic solvents should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2] This helps to prevent degradation of the compound and evaporation of the solvent.
Troubleshooting Guides
Issue: Precipitate Forms Immediately Upon Adding this compound Stock to Cell Culture Medium
This is a common problem resulting from the rapid change in solvent polarity. Here’s a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow for Compound Precipitation
Caption: A stepwise workflow for troubleshooting this compound precipitation in cell culture media.
Detailed Steps:
-
Check the Stock Solution: Before adding to your media, ensure your this compound stock solution is completely dissolved. If you observe any precipitate in the stock, gently warm the vial to 37°C and/or sonicate for a few minutes.[2]
-
Optimize the Dilution Method:
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. First, create an intermediate dilution of your stock in a small volume of pre-warmed media. Mix this intermediate dilution thoroughly before adding it to the final volume of media.[2]
-
Rapid Mixing: When adding the stock solution (or intermediate dilution) to the media, ensure rapid and thorough mixing to quickly disperse the compound.
-
-
Pre-warm the Cell Culture Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Adding a cold solution can decrease the solubility of the compound.[2]
-
Reduce the Final Concentration: It's possible that the intended final concentration of this compound is above its maximum solubility in your specific cell culture medium. Try a lower final concentration to see if the precipitation issue is resolved.
Issue: Media Becomes Cloudy or Develops a Precipitate Over Time
Even if the initial solution is clear, this compound can sometimes precipitate out of the medium during incubation.
Possible Causes and Solutions:
-
Saturation and Temperature Fluctuations: The compound may be at a concentration close to its saturation point, and slight temperature changes (e.g., removing the plate from the incubator) can cause it to precipitate.
-
Solution: Determine the maximum soluble concentration of this compound in your specific cell culture medium using the protocol provided below and work at or below this concentration.
-
-
Interaction with Media Components: Components in the serum or the basal medium itself can sometimes interact with the compound, leading to precipitation over time.
-
Solution: Test the solubility of this compound in different basal media (e.g., DMEM vs. RPMI-1640) or with different serum concentrations to see if this alleviates the problem.[2]
-
Quantitative Data Summary
The following table summarizes the solubility of Atovaquone in various solvents. While this data is for the parent compound, it serves as a strong starting point for working with this compound.
| Solvent/Medium | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL[3] | Preferred solvent for high-concentration stock solutions. |
| Dimethylformamide (DMF) | ~1 mg/mL[3] | An alternative to DMSO for stock solutions. |
| Ethanol | Slightly soluble[3] | Lower solubility compared to DMSO and DMF. |
| 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL[3] | Demonstrates a method for creating a more aqueous solution. |
| Water | Sparingly soluble/Insoluble[1][3] | Not suitable for preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Sonicator (optional)
Procedure:
-
Calculate the Required Mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of Atovaquone is 366.84 g/mol ; adjust for the acetyl group as necessary for this compound.
-
Weigh the Compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the Compound: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, incubate the tube at 37°C for 10-15 minutes, with intermittent vortexing. Sonication for 5-10 minutes can also aid in dissolution.[1][2]
-
Visual Inspection: Visually confirm that all of the compound has dissolved and the solution is clear.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[2]
Protocol 2: Determination of the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your complete cell culture medium (including serum and other supplements), pre-warmed to 37°C
-
Sterile 96-well plate or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate or a series of microcentrifuge tubes, prepare a range of this compound concentrations by serially diluting your stock solution into the pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
Include Controls:
-
Vehicle Control: Prepare a well/tube with the highest concentration of DMSO used in your serial dilutions but without this compound.[2]
-
Medium Control: Include a well/tube with only the cell culture medium.
-
-
Incubate: Incubate the plate/tubes at 37°C in a 5% CO2 incubator for a duration that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).[2]
-
Visual Inspection: After the incubation period, carefully inspect each well/tube for any signs of precipitation (e.g., cloudiness, visible crystals, or a film at the bottom).
-
Microscopic Examination: For a more sensitive assessment, aspirate a small volume from each well/tube and examine it under a microscope to look for any crystalline structures.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate is considered the maximum soluble concentration of this compound under these specific conditions.[2]
Signaling Pathway Diagrams
This compound is expected to have a similar mechanism of action to Atovaquone, which primarily targets the mitochondrial electron transport chain.
This compound's Effect on the Mitochondrial Electron Transport Chain
Caption: this compound inhibits Complex III of the mitochondrial electron transport chain, disrupting ATP production.
Downstream Effects of this compound on STAT3 Signaling
Caption: this compound can indirectly inhibit the STAT3 signaling pathway, leading to decreased expression of survival and proliferation genes.[5]
References
Technical Support Center: Troubleshooting Atovaquone Resistance in Plasmodium Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atovaquone and investigating resistance in Plasmodium strains.
Frequently Asked Questions (FAQs)
Q1: My Plasmodium falciparum culture is showing reduced susceptibility to atovaquone. What is the most likely mechanism of resistance?
A1: The primary and most well-documented mechanism of atovaquone resistance in Plasmodium falciparum is the development of point mutations in the mitochondrially encoded cytochrome b gene (cytb).[1][2][3] These mutations typically occur in the drug-binding site of the cytochrome bc1 complex, reducing the affinity of atovaquone for its target.[1][2]
Q2: Which specific mutations in the cytochrome b gene are associated with atovaquone resistance?
A2: Several key mutations in the cytb gene have been strongly linked to atovaquone resistance. The most frequently reported mutations occur at codon 268, including Y268S, Y268C, and Y268N.[4][5][6] Other mutations at different locations within the putative atovaquone-binding pocket have also been identified.[1][2]
Q3: How can I confirm if my parasite line has developed atovaquone resistance-conferring mutations?
A3: To confirm the presence of resistance-conferring mutations, you will need to sequence the cytb gene of your parasite strain. You can also use molecular techniques like Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) as a more rapid screening method to detect known mutations at specific codons, such as codon 268.[7] High-Resolution Melt (HRM) analysis is another rapid and cost-effective alternative to sequencing for identifying known and new variants.[8][9]
Q4: I've confirmed a cytb mutation. How does this affect the parasite's phenotype?
A4: The presence of a cytb mutation is associated with a significant increase in the 50% inhibitory concentration (IC50) of atovaquone, often by several hundred- to thousand-fold.[1][2][10] These mutations can also lead to a reduced catalytic turnover of the cytochrome bc1 complex and may be associated with a fitness cost to the parasite, potentially affecting its growth rate and transmissibility.[10][11][12]
Q5: My atovaquone-resistant parasites grow slower than the wild-type strain in the absence of the drug. Is this expected?
A5: Yes, this is a recognized phenomenon known as a "fitness cost." Mutations in cytb that confer atovaquone resistance can impair the normal function of the cytochrome bc1 complex in the mitochondrial electron transport chain.[11] This can lead to reduced metabolic efficiency and slower growth rates in the absence of drug pressure.[11][13] There is also evidence suggesting that these mutations can be lethal for the parasite during transmission in the mosquito vector, which may limit their spread in a natural population.[6][12]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in atovaquone susceptibility assays.
-
Possible Cause 1: Assay variability.
-
Solution: Ensure that your parasite culture is tightly synchronized, as different life-cycle stages can exhibit varying drug sensitivities.[14] Use a consistent starting parasitemia and hematocrit for all experiments. Include reference-sensitive and resistant parasite lines in every assay as controls.
-
-
Possible Cause 2: Drug stability.
-
Solution: Atovaquone is lipophilic and can precipitate in aqueous solutions. Prepare fresh drug dilutions for each experiment from a stock solution in an appropriate solvent (e.g., DMSO). Ensure proper mixing when adding the drug to the culture medium.
-
-
Possible Cause 3: Inaccurate parasite quantification.
-
Solution: Utilize a reliable method for quantifying parasite growth. While microscopy is common, it can be subjective. Consider using fluorescence-based methods with DNA-intercalating dyes (e.g., SYBR Green I, PicoGreen) or biochemical assays that measure parasite-specific enzymes like lactate dehydrogenase (pLDH) for more objective and high-throughput quantification.[15][16]
-
Problem 2: Failure to select for atovaquone-resistant parasites in vitro.
-
Possible Cause 1: Insufficient drug pressure.
-
Solution: Gradually increase the atovaquone concentration in a stepwise manner. Start with a concentration around the IC50 of the sensitive parent line and incrementally increase it as the parasite population recovers.
-
-
Possible Cause 2: Low initial mutation frequency.
-
Solution: Start with a large parasite population to increase the probability of selecting for rare, spontaneously occurring resistant mutants.
-
-
Possible Cause 3: Fitness cost of resistance.
-
Solution: Be patient, as resistant parasites may have a slower growth rate. Allow sufficient time for the resistant population to emerge and outcompete the sensitive parasites under drug pressure. It can take a considerable amount of time, sometimes over 100 days, to select for and clone resistant lines.[11]
-
Problem 3: Unexpectedly high atovaquone IC50 in a supposedly sensitive parasite line.
-
Possible Cause 1: Cross-contamination.
-
Solution: Ensure strict aseptic techniques to prevent cross-contamination with resistant parasite lines maintained in the same laboratory. Regularly perform quality control checks, including genotyping of your parasite stocks.
-
-
Possible Cause 2: Spontaneous resistance.
-
Solution: Even without intentional drug pressure, spontaneous mutations can arise. It is good practice to periodically re-evaluate the atovaquone susceptibility of your wild-type parasite lines and to sequence the cytb gene if a shift in IC50 is observed.
-
Data Presentation
Table 1: Impact of Cytochrome b Mutations on Atovaquone Susceptibility in P. falciparum
| Mutation | Fold Increase in Atovaquone IC50 | Reference |
| Y268S | ~270-fold | [10] |
| Y268N | Variable, can be >1000-fold | [4][17] |
| Y268C | Variable, can be >1000-fold | [4][17] |
| Multiple Mutations | 25 to 9,354-fold | [1][2] |
Table 2: Fitness Cost Associated with Atovaquone Resistance in P. falciparum
| Parameter | Observation | Implication | Reference |
| In vitro growth | Resistant mutants can have a slower growth rate compared to wild-type in the absence of drug. | Reduced parasite proliferation. | [11] |
| Transmission | cytb mutations can be lethal during parasite transmission in the mosquito vector. | Reduced spread of resistance. | [6][12] |
| bc1 complex function | Y268S mutation leads to a ~40% reduction in the Vmax of the bc1 complex. | Impaired mitochondrial function. | [10] |
Experimental Protocols
Protocol 1: Sequencing of the Plasmodium falciparum Cytochrome b Gene
-
Parasite DNA Extraction:
-
Collect infected red blood cells (iRBCs) from culture.
-
Extract genomic DNA using a commercial DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit) according to the manufacturer's instructions.
-
-
PCR Amplification:
-
Amplify the full or a significant portion of the cytb gene using specific primers. A nested PCR approach can be used to increase specificity and yield.[7]
-
Outer PCR Primers (example):
-
Forward: 5'-TTA TTA CTG CTT TAG CTT GGT CTT C-3'
-
Reverse: 5'-GTT AAA TGA GAA TAT CAT TCT GGT TTA-3'
-
-
Inner (Nested) PCR Primers (example):
-
Forward: 5'-GAT ACG GCT TTA TGG TTA GGT ATT G-3'
-
Reverse: 5'-AAT CAT AAT GCT GTT GGT TCT ACA-3'
-
-
Perform PCR with a high-fidelity DNA polymerase.
-
-
PCR Product Purification:
-
Run the PCR product on an agarose gel to confirm the correct size.
-
Purify the PCR product using a commercial PCR purification kit.
-
-
Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing using the inner PCR primers.
-
Analyze the resulting sequence data and align it with the wild-type P. falciparum cytb sequence (e.g., from PlasmoDB) to identify any mutations.
-
Protocol 2: In Vitro Atovaquone Susceptibility Assay (SYBR Green I-based)
-
Parasite Culture Synchronization:
-
Synchronize parasite cultures to the ring stage using methods like 5% sorbitol treatment.[14]
-
-
Drug Plate Preparation:
-
Prepare a serial dilution of atovaquone in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and wells with uninfected RBCs as a background control.
-
-
Assay Initiation:
-
Add synchronized ring-stage parasites (e.g., at 0.5% parasitemia and 2% hematocrit) to each well of the drug plate.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
-
Lysis and Staining:
-
After incubation, lyse the cells by freezing the plate or by adding a lysis buffer containing the SYBR Green I dye.
-
-
Fluorescence Reading:
-
Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation, ~530 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the drug-free control wells.
-
Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Parasite Preparation:
-
Isolate late-stage trophozoite/schizont-stage parasites from culture, as they have more developed mitochondria.
-
-
Dye Loading:
-
Drug Treatment (Optional):
-
Expose a subset of the dye-loaded parasites to atovaquone to observe its effect on ΔΨm. Include a known mitochondrial uncoupler like CCCP as a positive control for depolarization.[18]
-
-
Flow Cytometry Analysis:
Visualizations
Caption: Troubleshooting workflow for suspected atovaquone resistance.
Caption: Mechanism of atovaquone action and resistance in Plasmodium.
References
- 1. Mutations in Plasmodium falciparum cytochrome b that are associated with atovaquone resistance are located at a putative drug-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations in Plasmodium falciparum Cytochrome b That Are Associated with Atovaquone Resistance Are Located at a Putative Drug-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atovaquone resistance in malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the Mechanism of Atovaquone Drug Resistance in Plasmodium falciparum Cytochrome b Mutation Y268S Using Computational Methods | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Different mutation patterns of atovaquone resistance to Plasmodium falciparum in vitro and in vivo: rapid detection of codon 268 polymorphisms in the cytochrome b as potential in vivo resistance marker | springermedizin.de [springermedizin.de]
- 8. Rapid identification of chloroquine and atovaquone drug resistance in Plasmodium falciparum using high-resolution melt polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid identification of chloroquine and atovaquone drug resistance in Plasmodium falciparum using high-resolution melt polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutations in Cytochrome b Resulting in Atovaquone Resistance Are Associated with Loss of Fitness in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transmissibility of clinically relevant atovaquone-resistant Plasmodium falciparum by anopheline mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peercommunityjournal.org [peercommunityjournal.org]
- 14. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 15. Antibody-Mediated Growth Inhibition of Plasmodium falciparum: Relationship to Age and Protection from Parasitemia in Kenyan Children and Adults | PLOS One [journals.plos.org]
- 16. ora.ox.ac.uk [ora.ox.ac.uk]
- 17. Understanding the Mechanism of Atovaquone Drug Resistance in Plasmodium falciparum Cytochrome b Mutation Y268S Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
addressing variability in Ac-Atovaquone HPLC assay results
Welcome to the Technical Support Center for Atovaquone HPLC Assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve variability in High-Performance Liquid Chromatography (HPLC) results for Atovaquone.
Note on "Ac-Atovaquone": The term "this compound" is not standard. This guide assumes the user is referring to Atovaquone . If "Ac-" refers to an acetylated derivative or a specific salt form, method adjustments may be necessary, but the troubleshooting principles outlined here will still be highly relevant.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in Atovaquone HPLC assays?
Variability in HPLC results for a lipophilic compound like Atovaquone can stem from several factors. The most common sources include:
-
Mobile Phase Composition: Minor errors in preparing the mobile phase, especially the organic-to-aqueous ratio, can cause significant shifts in retention time.[1][2]
-
Temperature Fluctuations: Inconsistent column temperature affects solvent viscosity and analyte interaction with the stationary phase, leading to retention time drift.[1][3][4]
-
Column Health: Degradation of the stationary phase, contamination from sample matrix, or column aging can result in poor peak shape and inconsistent retention.[3][5]
-
Sample Preparation: Inconsistent extraction efficiency, incomplete dissolution of the highly lipophilic Atovaquone, or matrix effects can lead to poor reproducibility of peak areas.[5][6]
-
System Issues: Leaks, pump instability (inconsistent flow rate), and injector imprecision can all introduce significant variability.[3][7]
Q2: How does the mobile phase composition affect Atovaquone retention?
In reversed-phase HPLC, Atovaquone's retention is highly sensitive to the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. Increasing the organic solvent concentration weakens the interaction between the lipophilic Atovaquone and the non-polar stationary phase (like C18), causing it to elute faster (shorter retention time).[3] Conversely, decreasing the organic content increases retention time. A 1% error in the organic solvent concentration can change retention time by 5-15%.[2]
Q3: Why is pH control important for the mobile phase?
While Atovaquone itself does not have strongly ionizable groups, pH control is crucial for ensuring reproducible chromatography. An acidic pH (e.g., 3.0-4.0) is often used to suppress the ionization of residual silanol groups on the silica-based column packing.[8][9][10] Ionized silanols can cause secondary interactions with analytes, leading to peak tailing and shifting retention times.[9][10][11] Using a buffer, such as phosphate or acetate, helps maintain a stable pH.[6]
Q4: How can I prevent peak tailing for the Atovaquone peak?
Peak tailing for Atovaquone is often caused by secondary interactions with the stationary phase or column issues. To mitigate this:
-
Adjust Mobile Phase pH: Operate at a low pH (e.g., pH 3.15 with phosphoric acid) to keep residual silanols on the column surface protonated and reduce unwanted interactions.[6][8]
-
Use High-Quality Columns: Employ a modern, high-purity, end-capped C18 column. End-capping blocks many of the residual silanol groups that cause tailing.[9][10]
-
Avoid Column Overload: Injecting too much sample can saturate the column, leading to peak distortion. Reduce the injection volume or dilute the sample.[6][12]
-
Match Sample Solvent: Dissolve the sample in a solvent that is weaker than or the same strength as the mobile phase to prevent peak distortion.[6][13]
Q5: What are the recommended storage and handling conditions for Atovaquone samples and standards?
Atovaquone is a stable molecule, but proper handling is key for reproducible results.
-
Standards: Prepare stock solutions in a suitable organic solvent like methanol or a mixture of methanol and sodium hydroxide.[8] Store stock solutions in low-actinic (amber) volumetric flasks at refrigerated temperatures (2-8 °C) to prevent evaporation and potential photodegradation.
-
Biological Samples: Atovaquone has shown good stability in plasma for extended periods (e.g., 92 days at -30°C) and for shorter durations at room temperature (bench-top stability).[14] However, it is always best practice to minimize freeze-thaw cycles and keep samples frozen until analysis.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter.
Problem 1: Fluctuating Retention Times (RT)
| Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent Mobile Phase | 1. Prepare fresh mobile phase, ensuring precise measurements. Use gravimetric preparation for highest accuracy.[2] 2. Always filter and degas the mobile phase thoroughly to remove particulates and dissolved air.[8] 3. Ensure solvent reservoirs are properly covered to prevent evaporation of the more volatile organic component.[1] |
| Temperature Variations | 1. Always use a column oven to maintain a stable temperature (e.g., 30 °C). 2. Ensure the lab's ambient temperature is stable, as this can affect the HPLC system and solvent reservoirs.[1][4][5] |
| Insufficient Column Equilibration | 1. Equilibrate the column with the mobile phase for a sufficient time before starting the sequence (typically 15-30 minutes or until a stable baseline is achieved).[7] |
| Pump or System Leaks | 1. Check for any leaks in the system, particularly at fittings, pump seals, and the injector.[7] 2. Monitor the system pressure; significant fluctuations can indicate a leak or air bubbles in the pump. |
| Column Degradation | 1. If RT consistently decreases and peak shape worsens, the column may be degrading.[3] 2. Flush the column with a strong solvent or, if performance doesn't improve, replace the column.[6] |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps & Solutions |
| Secondary Silanol Interactions | 1. Lower the mobile phase pH to ~3.0 using an acid like phosphoric acid to suppress silanol activity.[6][8][9] 2. Use a well-end-capped, high-purity silica column designed to minimize these interactions.[9][10] |
| Column Overload | 1. Reduce the injection volume or dilute the sample.[6][12] |
| Sample Solvent Mismatch | 1. Dissolve the sample in the initial mobile phase composition or a weaker solvent.[6][13] Using a much stronger solvent (like 100% acetonitrile) than the mobile phase can cause severe peak distortion.[6] |
| Column Contamination or Void | 1. Use a guard column to protect the analytical column from sample matrix contaminants.[6] 2. If a void has formed at the column inlet, peak splitting may occur. Try reversing and flushing the column (if the manufacturer permits). If this fails, replace the column.[10] |
| Extra-Column Volume | 1. Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[9][12] |
Problem 3: Inconsistent Peak Area/Height
| Potential Cause | Troubleshooting Steps & Solutions |
| Injector Imprecision | 1. Check the injector for air bubbles; purge the injector if necessary. 2. Ensure the sample loop is being filled completely and consistently. |
| Inconsistent Sample Preparation | 1. Atovaquone is highly lipophilic. Ensure complete dissolution during sample and standard preparation; sonication may be required.[15] 2. For biological samples, validate the extraction procedure (e.g., LLE or protein precipitation) to ensure consistent recovery.[14] |
| Sample/Standard Instability | 1. Prepare fresh standards daily or prove their stability over time. 2. Atovaquone can undergo degradation under stress conditions (acid, base, oxidation).[8][16] Ensure samples are protected from harsh conditions. |
| Integration Issues | 1. Review the peak integration parameters. Ensure the baseline is set correctly and consistently for all chromatograms. |
Problem 4: Ghost Peaks or Carryover
| Potential Cause | Troubleshooting Steps & Solutions |
| Sample Carryover | 1. Inject a blank (mobile phase or sample solvent) after a high-concentration sample to check for carryover.[17] 2. Implement a robust needle wash step in the autosampler method, using a strong solvent.[13] |
| Contaminated Mobile Phase | 1. Prepare fresh mobile phase using high-purity HPLC-grade solvents and water.[18][19] 2. Never top off solvent reservoirs; empty and clean them before refilling.[13] |
| Late Elution from Previous Injections | 1. Extend the run time of a blank injection to see if peaks from the previous run are eluting late.[13][17] 2. If late elution is an issue, incorporate a high-organic wash step at the end of your gradient program, followed by re-equilibration. |
Experimental Protocols
Below is a typical starting protocol for an Atovaquone HPLC-UV assay. This should be optimized and validated for your specific application.
Standard and Sample Preparation
-
Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh approximately 50 mg of Atovaquone reference standard into a 100 mL low-actinic volumetric flask.[8]
-
Add ~70 mL of HPLC-grade methanol (or other suitable solvent).
-
Sonicate for 15 minutes to ensure complete dissolution.[8]
-
Allow the solution to cool to room temperature, then dilute to the mark with the same solvent.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by serially diluting the stock solution with the mobile phase.
-
-
Sample Preparation (from Plasma using Liquid-Liquid Extraction - LLE):
-
To 100 µL of plasma sample in a polypropylene tube, add the internal standard.[14]
-
Add 2.5 mL of an extraction solvent (e.g., methyl tert-butyl ether) and vortex for 10 minutes.[14]
-
Centrifuge at 4000 x g for 10 minutes.[14]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.[14]
-
Reconstitute the residue in 200 µL of mobile phase, vortex, and inject.[14]
-
HPLC Method Parameters
The following table summarizes typical HPLC parameters used for Atovaquone analysis.
| Parameter | Example Condition 1 | Example Condition 2 |
| Column | Thermo Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[8] | Kromasil C18 (150 x 4.6 mm, 5 µm)[15] |
| Mobile Phase | Buffer:Acetonitrile (20:80, v/v). Buffer is water with pH adjusted to 3.15 with phosphoric acid.[8] | 0.1% Orthophosphoric Acid:Acetonitrile (50:50, v/v).[15] |
| Flow Rate | 1.5 mL/min[8] | 1.0 mL/min[15] |
| Column Temp. | Ambient or 30 °C | Ambient |
| Detection (UV) | 283 nm[8] | 287 nm[15] |
| Injection Vol. | 20 µL[8] | 10 µL[15] |
| Diluent | Methanol[8] | Mobile Phase |
Visualizations
Experimental Workflow
Caption: General workflow for Atovaquone HPLC analysis.
Troubleshooting Logic for Retention Time Variability
Caption: Decision tree for troubleshooting retention time instability.
Key Parameter Relationships in HPLC Variability
Caption: Inter-relationships of HPLC parameters causing assay variability.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. uhplcs.com [uhplcs.com]
- 4. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. uhplcs.com [uhplcs.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. impactfactor.org [impactfactor.org]
- 9. chromtech.com [chromtech.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. halocolumns.com [halocolumns.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 16. RP-HPLC method for simultaneous estimation of atovaquone and proguanil. [wisdomlib.org]
- 17. support.waters.com [support.waters.com]
- 18. hplc.eu [hplc.eu]
- 19. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
Technical Support Center: Strategies to Prevent Atovaquone Precipitation in Stock Solutions
Frequently Asked Questions (FAQs)
Q1: Why is my Atovaquone precipitating in my stock solution or aqueous buffer?
Atovaquone is a highly lipophilic compound with very low aqueous solubility.[3] Precipitation commonly occurs when the concentration of the compound exceeds its solubility limit in a given solvent or when an organic stock solution is diluted into an aqueous buffer where Atovaquone is practically insoluble.[4][5]
Q2: What are the recommended solvents for preparing Atovaquone stock solutions?
For preparing stock solutions, it is recommended to use organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices. Ethanol is also a possibility, though Atovaquone is only slightly soluble in it.[6]
Q3: How can I improve the dissolution of Atovaquone when preparing my stock solution?
To aid in the dissolution of Atovaquone in an organic solvent, gentle warming to 37°C and sonication can be effective.[4][7]
Q4: What is the best practice for storing Atovaquone stock solutions to prevent precipitation and degradation?
To ensure stability, stock solutions of Atovaquone in organic solvents should be stored at -20°C.[6] It is also advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[4]
Q5: How should I dilute my Atovaquone stock solution into an aqueous medium for my experiment?
When performing experiments that require diluting the stock solution, such as dose-response studies, it is crucial to perform serial dilutions in the same organic solvent (e.g., DMSO) before adding it to the aqueous medium.[4] This practice helps prevent the compound from precipitating out at higher concentrations during the dilution process.[4] When adding the diluted stock to your aqueous buffer or cell culture medium, ensure rapid and thorough mixing.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon initial dissolution in organic solvent | The concentration is too high for the chosen solvent. | - Try reducing the concentration of the stock solution.- Aid dissolution by gently warming the solution to 37°C and/or using a sonication bath.[7] |
| Precipitation immediately after adding the stock solution to an aqueous buffer or cell culture medium | The low aqueous solubility of Atovaquone. | - Lower the final concentration of Atovaquone in the aqueous medium.- Ensure the concentration of the organic solvent (e.g., DMSO) in the final aqueous solution is kept to a minimum (typically ≤0.5%) and is consistent across all experimental conditions, including vehicle controls.[4] |
| Precipitation observed after storing the diluted aqueous solution | Atovaquone is sparingly soluble in aqueous buffers and these solutions are not stable for long periods. | It is not recommended to store aqueous solutions of Atovaquone for more than one day. Prepare fresh dilutions from the organic stock solution for each experiment. |
| Precipitation in stock solution during storage | The stock solution may be supersaturated, or temperature fluctuations could be causing the compound to fall out of solution. | - Ensure the stock solution is stored at a stable temperature of -20°C.[6]- Before use, allow the vial to come to room temperature and vortex to ensure any settled compound is redissolved. |
Data Presentation: Atovaquone Solubility
| Solvent/System | Solubility | Reference(s) |
| DMSO | ~1 mg/mL | [6] |
| DMSO | >17.03 mg/mL | [7] |
| DMF | ~1 mg/mL | [6] |
| Ethanol | Slightly soluble | [6] |
| Water | Practically insoluble | |
| 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL |
Note: Solubility can be influenced by factors such as temperature, the purity of the compound, and the presence of any contaminants.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Atovaquone Stock Solution in DMSO
Materials:
-
Atovaquone (crystalline solid)
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator or heating block at 37°C
-
(Optional) 0.22 µm syringe filter compatible with DMSO
Procedure:
-
Weighing: Accurately weigh the desired amount of Atovaquone powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration of 10 mg/mL.
-
Dissolution: Vortex the tube vigorously. If the compound does not fully dissolve, use one of the following methods:
-
Sterilization (Optional): If required for your assay, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.
Mandatory Visualization
Caption: Troubleshooting workflow for Atovaquone precipitation.
Caption: Key factors influencing Atovaquone solubility.
References
- 1. Synthesis and antimalarial activity of new atovaquone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiparasitic Agent Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Atovaquone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. apexbt.com [apexbt.com]
identifying the mechanism of Ac-Atovaquone treatment failure in clinical isolates
This center provides researchers, scientists, and drug development professionals with detailed information to identify and understand the mechanisms of Ac-Atovaquone (Atovaquone) treatment failure in clinical isolates of Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: My P. falciparum isolate shows a high IC50 for Atovaquone after in vitro testing. What is the most likely cause?
A1: The primary and most well-documented cause of high-level Atovaquone resistance is the presence of point mutations in the mitochondrial cytochrome b (CYTB) gene.[1][2][3][4][5] Atovaquone is a structural analog of ubiquinone and competitively inhibits the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III) in the parasite's mitochondrial electron transport chain.[6] This inhibition collapses the mitochondrial membrane potential, disrupting essential processes like pyrimidine biosynthesis and leading to parasite death.[3][6] Mutations in the CYTB gene, particularly at codon 268, can alter the drug's binding pocket, reducing its affinity and rendering it ineffective.[1][2][7][8]
Q2: Which specific mutations in the CYTB gene are associated with Atovaquone resistance?
A2: The most frequently observed mutations associated with clinical treatment failure and in vitro resistance are at codon 268 of the CYTB gene.[5][9] The common amino acid substitutions at this position are Tyrosine (Y) to Serine (S), Asparagine (N), or Cysteine (C) (Y268S, Y268N, Y268C).[2][5] The Y268S mutation, for instance, has been shown to reduce hydrophobic interactions between the cytochrome bc1 complex and Atovaquone, leading to drug resistance.[1][2][3] While less common, mutations at other positions, such as M133I, have also been identified in laboratory-selected resistant lines.[7]
Q3: How significant is the change in IC50 values for resistant isolates?
A3: The change is substantial. Isolates carrying CYTB mutations can exhibit a dramatic reduction in susceptibility, with IC50 values increasing from 25-fold to over 9,000-fold compared to sensitive wild-type parasites.[7][8][10] For example, a sensitive parasite line may have an IC50 below 2 nM, while a resistant line with a Y268 mutation can have an IC50 well over 1,000 nM and in some cases as high as 9,974 nM.[9][10][11] A common threshold for in vitro resistance is an IC50 value greater than 28 nM.[5][12]
Q4: Are there alternative mechanisms of resistance besides CYTB mutations?
A4: While CYTB mutations are the primary cause, other mechanisms may contribute to Atovaquone tolerance or treatment failure. Some studies have investigated copy number variations in genes like dihydroorotate dehydrogenase (DHODH) or the CYTB gene itself as potential markers of tolerance, though their role in clinical failures appears minor compared to CYTB point mutations.[13][14] In some cases of treatment failure, known CYTB mutations were not detected, suggesting other factors could be involved, such as host metabolism, drug bioavailability, or yet-unidentified genetic markers.[9][14][15] However, these instances are less common, and the investigation of the CYTB gene remains the first and most critical step.
Troubleshooting Guides
Problem 1: My in vitro drug susceptibility assay (e.g., SYBR Green I, [³H]-hypoxanthine incorporation) yields inconsistent or unreliable IC50 values.
| Potential Cause | Troubleshooting Step |
| Inconsistent Initial Parasitemia | Ensure initial parasitemia is standardized across all wells (typically 0.5-1%). Use synchronized cultures (e.g., sorbitol synchronization) to ensure parasites are at the same developmental stage (rings). |
| Drug Dilution Errors | Prepare fresh serial dilutions of Atovaquone for each experiment. Use a solvent (e.g., DMSO) that is tested for non-toxicity at the final concentration used in the assay. |
| Plate Reader Settings | Optimize the gain and other settings on your fluorescence plate reader for the specific dye used (e.g., SYBR Green I, DAPI).[16] Ensure the plate is read at the appropriate time point (e.g., 72 hours for a standard assay). |
| Contamination | Regularly check cultures for bacterial or fungal contamination, which can interfere with parasite growth and assay readouts. |
| Parasite Viability | Ensure the parasite line is healthy and has a consistent growth rate before starting the assay. Poorly adapted or unhealthy parasites will produce unreliable results. |
Problem 2: My PCR amplification of the P. falciparum CYTB gene is failing or producing weak bands.
| Potential Cause | Troubleshooting Step |
| Poor DNA Quality | Ensure the genomic DNA extraction method is robust and yields pure DNA.[17] Check DNA purity using a spectrophotometer (A260/280 ratio should be ~1.8).[18] Consider using a commercial kit specifically designed for blood samples. |
| Incorrect Primer Design | Use validated primers for the P. falciparum CYTB gene. One published primer set is: cytb1 (5′-CTC TAT TAA TTT AGT TAA AGC ACA C-3′) and cytb2 (5′-ACA GAA TAA TCT CTA GCA CC-3′).[7] |
| Suboptimal PCR Conditions | Optimize the annealing temperature using a gradient PCR. A typical starting point is 45°C for 50 seconds.[7] Ensure the Mg²⁺ concentration is optimal (e.g., 2 mM).[7] Use a hot-start Taq polymerase to reduce non-specific amplification. |
| Low Parasite Density in Sample | The CYTB gene is located on the mitochondrial genome, which exists in multiple copies per parasite, making it a sensitive target.[19][20][21] However, for samples with very low parasitemia, a nested PCR approach or a highly sensitive qPCR may be required.[22][23] |
Data Summary Tables
Table 1: Atovaquone IC50 Values in Susceptible vs. Resistant P. falciparum Isolates
| Isolate Type | Genotype (CYTB) | Geometric Mean IC50 (nM) | Fold Increase in Resistance | Reference |
| Susceptible (Lab Strain) | Wild Type | 0.68 - 1.76 | - | [11] |
| Susceptible (Field Isolate) | Wild Type | ~0.9 | - | [11] |
| Resistant (Clinical Isolate) | Y268S | 8,230 | >9,000x | [9] |
| Resistant (Clinical Isolate) | Y268N | 1,888 | >2,000x | [9] |
| Resistant (Lab Selected) | Various | 9,974 | >730x | [7][10] |
Table 2: Common CYTB Mutations Associated with Atovaquone Resistance
| Codon Position | Amino Acid Change | Notes | Reference |
| 268 | Tyrosine -> Serine (Y268S) | Most common mutation found in clinical failures. Confers high-level resistance. | [2][6] |
| 268 | Tyrosine -> Asparagine (Y268N) | Less frequent than Y268S but also confers high-level resistance. | [2][5] |
| 268 | Tyrosine -> Cysteine (Y268C) | A rare mutation also associated with treatment failure. | [2][5] |
| 133 | Methionine -> Isoleucine (M133I) | Identified in vitro; its clinical relevance is less established than codon 268 mutations. | [7] |
Visualized Mechanisms and Workflows
References
- 1. Understanding the mechanism of atovaquone drug resistance in Plasmodium falciparum cytochrome b mutation Y268S using computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the Mechanism of Atovaquone Drug Resistance in Plasmodium falciparum Cytochrome b Mutation Y268S Using Computational Methods | PLOS One [journals.plos.org]
- 3. Understanding the Mechanism of Atovaquone Drug Resistance in Plasmodium falciparum Cytochrome b Mutation Y268S Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations in Plasmodium falciparum Cytochrome b That Are Associated with Atovaquone Resistance Are Located at a Putative Drug-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Characterization of the Cytochrome b Gene and In Vitro Atovaquone Susceptibility of Plasmodium falciparum Isolates from Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical implications of Plasmodium resistance to atovaquone/proguanil: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Selection of Cytochrome b Mutants Is Rare among Plasmodium falciparum Patients Failing Treatment with Atovaquone-Proguanil in Cambodia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plasmodium falciparum Malaria and Atovaquone-Proguanil Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. P. falciparum Amplicon Toolkit Protocols [malariagen.net]
- 18. Protocol for genomic surveillance of Plasmodium falciparum antigens using amplicon-based PacBio long-read sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytochrome b Gene Quantitative PCR for Diagnosing Plasmodium falciparum Infection in Travelers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Amplification of cytb gene of Plasmodium spp. in blood spots from wild animals [protocols.io]
- 23. SYBR Green Real-Time PCR-RFLP Assay Targeting the Plasmodium Cytochrome B Gene – A Highly Sensitive Molecular Tool for Malaria Parasite Detection and Species Determination | PLOS One [journals.plos.org]
Technical Support Center: Refining Atovaquone Nanoparticle Formulations for Enhanced Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of Atovaquone nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with Atovaquone nanoparticle formulations?
A1: Atovaquone nanoparticles are susceptible to both physical and chemical instability. The most common physical stability issue is aggregation, where nanoparticles clump together over time, leading to an increase in particle size and a decrease in therapeutic efficacy.[1][2][3] Another physical challenge is the potential for changes in the crystalline state of Atovaquone within the nanoparticles. Chemical stability concerns primarily revolve around the degradation of Atovaquone, although it is generally considered a stable molecule.[4]
Q2: Why is particle size and polydispersity index (PDI) important for the stability of Atovaquone nanoparticles?
A2: Particle size and PDI are critical quality attributes for nanoparticle formulations. A small and uniform particle size (low PDI) is crucial for enhancing the dissolution rate and bioavailability of poorly soluble drugs like Atovaquone.[5][6] From a stability perspective, a narrow particle size distribution (low PDI) indicates a more homogenous system that is less prone to Ostwald ripening, a process where larger particles grow at the expense of smaller ones, leading to particle size increase and potential aggregation over time.
Q3: What is the significance of zeta potential in determining the stability of Atovaquone nanosuspensions?
A3: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions.[1][7] For electrostatic stabilization, a higher absolute zeta potential value (typically > ±30 mV) indicates greater repulsion between particles, which helps to prevent aggregation and maintain a stable nanosuspension.[7]
Q4: How can I improve the long-term stability of my Atovaquone nanoparticle formulation?
A4: Enhancing long-term stability often involves two key strategies: the use of appropriate stabilizers and conversion of the nanosuspension into a solid dosage form, typically through freeze-drying (lyophilization).[8][9] Stabilizers, such as polymers and surfactants, adsorb to the nanoparticle surface and provide either steric or electrostatic hindrance to prevent aggregation.[2] Freeze-drying removes water, which can mitigate physical and chemical instability during storage.[8][9][10] The addition of cryoprotectants is often necessary during freeze-drying to prevent particle aggregation upon reconstitution.[11]
Troubleshooting Guides
Issue 1: Increase in Particle Size and PDI During Storage
Problem: You observe a significant increase in the average particle size and PDI of your Atovaquone nanosuspension over time, as measured by Dynamic Light Scattering (DLS).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Stabilization | - Increase Stabilizer Concentration: The current concentration of your polymer or surfactant may be too low to adequately coat the nanoparticle surface. |
| - Optimize Stabilizer Type: The chosen stabilizer may not have a strong enough affinity for the Atovaquone surface. Consider screening different types of stabilizers (e.g., non-ionic polymers like HPMC, PVP, or poloxamers; ionic surfactants like SLS). | |
| - Combination of Stabilizers: Employ a combination of stabilizers for enhanced effect (e.g., an electrostatic stabilizer with a steric stabilizer). | |
| Ostwald Ripening | - Optimize Homogenization Process: High-energy processes like high-pressure homogenization can create a more uniform particle size distribution, reducing the driving force for Ostwald ripening. |
| - Select a Stabilizer that Reduces Interfacial Tension: Some stabilizers can lower the interfacial tension between the drug and the dispersion medium, which can inhibit Ostwald ripening. | |
| Inappropriate Storage Temperature | - Refrigerated Storage: Storing the nanosuspension at refrigerated temperatures (2-8 °C) can slow down particle growth kinetics.[11] |
| Changes in pH | - Buffer Selection: Ensure the pH of the dispersion medium is optimal for both drug and stabilizer stability. Use a suitable buffer to maintain a constant pH.[12] |
Logical Workflow for Troubleshooting Particle Size Increase
Caption: Troubleshooting workflow for particle size instability.
Issue 2: Aggregation and Poor Redispersibility after Freeze-Drying
Problem: Your freeze-dried Atovaquone nanoparticle powder shows visible aggregation and does not readily redisperse to the original nanoparticle size upon reconstitution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Cryoprotection | - Add a Cryoprotectant: Sugars like trehalose and sucrose are commonly used to protect nanoparticles during freezing and drying by forming a glassy matrix.[11] |
| - Optimize Cryoprotectant Concentration: The concentration of the cryoprotectant is critical. Too little may not provide sufficient protection, while too much can affect the final product characteristics. | |
| Inappropriate Freezing Rate | - Control the Freezing Rate: The rate of freezing can influence the size of ice crystals formed, which in turn can affect nanoparticle stability. A controlled freezing rate may be necessary.[13] |
| Formulation Collapse During Drying | - Determine the Collapse Temperature: Use freeze-drying microscopy or differential scanning calorimetry (DSC) to determine the collapse temperature of your formulation and ensure the primary drying temperature is set below this value.[14] |
| Residual Moisture | - Optimize Secondary Drying: Ensure the secondary drying step is sufficient to reduce residual moisture to a level that does not plasticize the cryoprotectant matrix and lead to aggregation upon storage. |
Experimental Workflow for Optimizing Freeze-Drying
References
- 1. researchgate.net [researchgate.net]
- 2. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aggregation of chitosan nanoparticles in cell culture: Reasons and resolutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azooptics.com [azooptics.com]
- 5. Formulation and characterization of atovaquone nanosuspension for improved oral delivery in the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation and characterization of atovaquone nanosuspension for improved oral delivery in the treatment of malaria. | Semantic Scholar [semanticscholar.org]
- 7. Zeta Potential Measurement | Springer Nature Experiments [experiments.springernature.com]
- 8. Lyophilization of Nanocapsules: Instability Sources, Formulation and Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. helixbiotech.com [helixbiotech.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
enhancing the synergistic effect of Ac-Atovaquone and proguanil in resistant parasites
Technical Support Center: Atovaquone-Proguanil Synergy and Resistance
Welcome to the technical support center for researchers investigating the synergistic effects of atovaquone and proguanil against resistant malaria parasites. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the mechanism of action, synergy, and resistance pathways of the atovaquone-proguanil combination.
Q1: What are the distinct mechanisms of action for atovaquone and proguanil?
A1: Atovaquone and proguanil target different metabolic pathways in the Plasmodium parasite.
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Atovaquone: This compound is a structural analog of ubiquinone (coenzyme Q)[1][2]. It acts by binding to the cytochrome bc₁ complex (Complex III) in the parasite's mitochondrial electron transport chain[3][4]. This binding competitively inhibits ubiquinol, leading to the collapse of the mitochondrial membrane potential (ΔΨm) and the disruption of pyrimidine biosynthesis, which is vital for DNA replication and parasite survival[3][4].
-
Proguanil: Proguanil is a prodrug that is metabolized in the host by the cytochrome P450 enzyme CYP2C19 into its active form, cycloguanil[5][6]. Cycloguanil functions as a dihydrofolate reductase (DHFR) inhibitor[3][5]. By inhibiting DHFR, it halts the synthesis of essential purines and pyrimidines, thereby preventing DNA synthesis and cell multiplication[5].
Q2: How do atovaquone and proguanil achieve a synergistic effect?
A2: The synergistic interaction is primarily between atovaquone and the parent drug, proguanil, rather than its active metabolite, cycloguanil[7][8][9]. Proguanil significantly enhances atovaquone's ability to collapse the parasite's mitochondrial membrane potential (ΔΨm)[7][8][10]. It effectively lowers the concentration of atovaquone required to induce this collapse[7][8]. Proguanil does not, however, increase atovaquone's direct inhibition of the electron transport chain[7][8]. This suggests that proguanil sensitizes the parasite's mitochondria to the effects of atovaquone, possibly acting as a site-specific uncoupler[7][8][11]. This unique synergistic action explains the combination's success even in regions with resistance to proguanil's metabolite, cycloguanil[7][8].
Q3: What are the primary molecular mechanisms of resistance to the atovaquone-proguanil combination?
A3: Resistance arises from specific genetic mutations in the parasite that target one or both drug action sites.
-
Atovaquone Resistance: The most significant mechanism is the emergence of point mutations in the mitochondrial cytochrome b (cytb) gene[1][6][12]. These mutations, frequently found at codon 268 (e.g., Y268S, Y268C, or Y268N), are located near the atovaquone-binding site on the cytochrome bc₁ complex[6][13][14]. These changes reduce the binding affinity of atovaquone, rendering it less effective[12][15].
-
Proguanil/Cycloguanil Resistance: Resistance to proguanil's active metabolite, cycloguanil, is conferred by mutations in the parasite's dihydrofolate reductase (DHFR) gene[6][16].
-
Combined Resistance: Treatment failure with the combination therapy often involves a loss of the synergistic interaction due to mutations in the parasite's cytochrome b gene[1]. Parasites that already possess DHFR mutations are only a single evolutionary step away—the acquisition of a cytb mutation—from resisting both components of the therapy[17].
Section 2: Troubleshooting Experimental Issues
This section provides guidance for specific experimental challenges, helping you diagnose and resolve common problems.
Q4: My in vitro assay shows reduced or antagonistic effects between atovaquone and proguanil. What are the potential causes?
A4: This is an unexpected result, as the synergy is well-documented. Consider the following factors:
-
Assay Duration: Proguanil has potent but slow-acting intrinsic activity. Short-duration assays (e.g., 48 hours) may not fully capture its synergistic or independent effects. Consider extending the assay duration to 72 or 96 hours.
-
Presence of Cycloguanil: Some studies suggest that cycloguanil, the metabolite of proguanil, can be antagonistic to the atovaquone-proguanil combination[18]. Ensure your proguanil stock is pure and has not degraded or been contaminated. If your experimental system (e.g., in vivo model) metabolizes proguanil, this could influence results.
-
Parasite Strain: The parasite line you are using may harbor underlying resistance mutations. A mutation in cytochrome b could diminish the synergistic effect[1]. Sequence the cytb and DHFR genes to confirm the genotype of your parasite line.
-
Assay Conditions: Ensure that drug concentrations are appropriate and that the media conditions support healthy parasite growth. Inaccurate drug concentrations can lead to misleading synergy calculations.
Q5: I am observing high IC₅₀ values for atovaquone in my parasite lines. How can I confirm the mechanism of resistance?
A5: High IC₅₀ values strongly suggest resistance. The workflow below outlines a systematic approach to confirming the mechanism.
Data Comparison: The presence of a mutation like Y268S can dramatically increase the inhibitory constant (Kᵢ) for atovaquone.
| Parameter | Wild-Type Parasite | Y286S Mutant Parasite | Fold Change |
| Atovaquone Kᵢ | ~0.11 nM | ~29.7 nM | ~270-fold increase |
| Phenotype | Sensitive | Resistant | - |
| Table 1: Biochemical impact of the Y268S mutation on atovaquone inhibition. Data adapted from Fisher et al.[13] |
Q6: How can I experimentally assess the impact of proguanil on the mitochondrial membrane potential (ΔΨm) in parasites?
A6: You can measure ΔΨm using a fluorescent dye that accumulates in energized mitochondria. A common choice is JC-1, which forms red aggregates in mitochondria with high potential and exists as green monomers in the cytoplasm or in mitochondria with low potential.
-
Culture Parasites: Grow synchronized P. falciparum to the trophozoite stage.
-
Drug Incubation: Incubate parasite cultures with different drug combinations:
-
Vehicle control (e.g., DMSO)
-
Atovaquone alone (at a sub-optimal concentration)
-
Proguanil alone
-
Atovaquone + Proguanil
-
-
Dye Loading: Add the JC-1 dye to the cultures and incubate.
-
Flow Cytometry: Analyze the stained parasites using a flow cytometer. A collapse in ΔΨm will be indicated by a shift from red to green fluorescence.
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Analysis: In the Atovaquone + Proguanil sample, you should observe a significantly greater shift towards green fluorescence compared to atovaquone alone, demonstrating the synergistic collapse of the mitochondrial membrane potential[7][8].
Section 3: Advanced Strategies & Experimental Protocols
This section details forward-looking strategies and provides step-by-step protocols for key experiments.
Q7: What experimental approaches can be used to enhance or restore the synergistic effect against resistant strains?
A7: Overcoming established resistance requires novel strategies. Two promising avenues for research are:
-
Cyclization-Blocked Proguanil Analogs: Proguanil's metabolite, cycloguanil, can be antagonistic to the atovaquone-proguanil synergy[18]. Synthesizing and testing proguanil analogs that cannot be cyclized (e.g., by replacing a key hydrogen with a t-butyl group) could create a superior combination partner for atovaquone. These analogs would retain proguanil's mitochondrial sensitizing effect without the antagonistic action of cycloguanil[18][19].
-
Triple-Drug Combinations: Introducing a third drug with a different mechanism of action can be highly effective. Combining atovaquone-proguanil with an artemisinin derivative like artesunate has shown high efficacy against multidrug-resistant P. falciparum[20][21]. This approach reduces the probability of parasites developing resistance to all three agents simultaneously.
| Strategy | Rationale | Key Experimental Test |
| Cyclization-Blocked Proguanil | Avoids the formation of potentially antagonistic cycloguanil while retaining proguanil's synergistic activity[18]. | In vitro synergy assays (isobolograms) comparing atovaquone + proguanil vs. atovaquone + blocked analog. |
| Triple Combination Therapy | Provides multiple, independent mechanisms of action, reducing the likelihood of selecting for resistant parasites. | In vitro and in vivo efficacy studies of the triple combination against known atovaquone-resistant strains. |
| Table 2: Strategies to Enhance Efficacy Against Resistant Parasites. |
Q8: Can you provide a general protocol for assessing drug synergy in vitro using the isobologram method?
A8: The isobologram method is a classic way to visualize and quantify drug interactions.
Objective: To determine if the combination of Atovaquone (Drug A) and a novel compound (Drug B, e.g., a proguanil analog) is synergistic, additive, or antagonistic.
Methodology:
-
Determine IC₅₀ for Individual Drugs:
-
Prepare serial dilutions of Drug A and Drug B separately.
-
Add the drugs to synchronized P. falciparum cultures (e.g., 3D7 strain) at ~0.5% parasitemia and 2% hematocrit.
-
Incubate for 72 hours under standard culture conditions.
-
Measure parasite growth using a SYBR Green I-based fluorescence assay or microscopy.
-
Calculate the IC₅₀ value for each drug using a non-linear dose-response curve fit.
-
-
Set Up Combination Matrix:
-
Prepare a matrix of drug combinations. A common approach is to use fixed ratios based on the IC₅₀ values (e.g., 4:1, 1:1, 1:4 of their respective IC₅₀s).
-
For example, prepare dilutions of a 1:1 mixture (IC₅₀ Drug A + IC₅₀ Drug B).
-
Incubate and measure parasite growth as done in Step 1.
-
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
For each combination that results in 50% inhibition, calculate the FIC:
-
FIC A = (IC₅₀ of Drug A in combination) / (IC₅₀ of Drug A alone)
-
FIC B = (IC₅₀ of Drug B in combination) / (IC₅₀ of Drug B alone)
-
-
Calculate the FIC Index (FICI) or ΣFIC: FICI = FIC A + FIC B
-
-
Construct Isobologram and Interpret Results:
-
Plot FIC A on the y-axis and FIC B on the x-axis.
-
The line connecting the points (1,0) and (0,1) is the line of additivity.
-
Interpretation:
-
Synergy: Points fall significantly below the line of additivity (FICI < 0.5).
-
Additivity: Points fall on or near the line (0.5 ≤ FICI ≤ 4.0).
-
Antagonism: Points fall significantly above the line (FICI > 4.0).
-
-
Q9: Can you provide a basic protocol for sequencing the cytochrome b gene to detect resistance mutations?
A9: This protocol allows for the identification of key mutations like Y268S.
Objective: To sequence the P. falciparum cytochrome b (cytb) gene from a parasite culture.
Methodology:
-
Sample Preparation:
-
Harvest parasitized red blood cells from an in vitro culture by centrifugation.
-
Remove hemoglobin by lysing the red blood cells with saponin.
-
Wash the resulting parasite pellet with PBS.
-
-
Genomic DNA (gDNA) Extraction:
-
Extract gDNA from the parasite pellet using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions.
-
Elute the gDNA in a suitable buffer and quantify its concentration using a spectrophotometer (e.g., NanoDrop).
-
-
PCR Amplification:
-
Set up a PCR reaction to amplify the region of the cytb gene containing codon 268. Use primers known to amplify this region in P. falciparum.
-
Example Primers: (Note: Primer sequences should be verified from literature)
-
Forward Primer: 5'-TATGATTATGTTATTGCATTACTTTATT-3'
-
Reverse Primer: 5'-ATTTGTTGTATAGTTATATTCATATGT-3'
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 min
-
35 Cycles:
-
Denaturation: 94°C for 30 sec
-
Annealing: 50-55°C for 30 sec (optimize as needed)
-
Extension: 72°C for 1 min
-
-
Final Extension: 72°C for 10 min
-
-
Run the PCR product on an agarose gel to confirm the amplification of a band of the expected size.
-
-
PCR Product Purification:
-
Purify the amplified DNA from the PCR reaction using a commercial kit (e.g., QIAquick PCR Purification Kit) to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Send the purified PCR product and the corresponding forward and/or reverse primers to a sequencing facility.
-
-
Sequence Analysis:
-
Receive the sequencing results (chromatogram and text files).
-
Align the obtained sequence with a known wild-type P. falciparum cytb reference sequence (e.g., from PlasmoDB) using alignment software (e.g., SnapGene, Geneious, or free online tools like BLAST).
-
Examine the alignment at codon 268 and other relevant positions to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change.
-
References
- 1. Atovaquone/Proguanil : A New Drug Combination to Combat Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiparasitic Agent Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 4. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 7. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mechanism for the synergistic antimalarial action of atovaquone and proguanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Mutations in Plasmodium falciparum cytochrome b that are associated with atovaquone resistance are located at a putative drug-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Emergence of Resistance to Atovaquone-Proguanil in Malaria Parasites: Insights from Computational Modeling and Clinical Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone | Medicines for Malaria Venture [mmv.org]
- 20. Atovaquone + Proguanil | Johns Hopkins ABX Guide [hopkinsguides.com]
- 21. sciencedaily.com [sciencedaily.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Atovaquone as an Antimalarial Agent
This guide provides a detailed comparison of Atovaquone with other antimalarial drugs, focusing on its efficacy, mechanism of action, and resistance profiles. The content is intended for researchers, scientists, and professionals in drug development, supported by experimental data and standardized protocols. It should be noted that the term "Ac-Atovaquone" is not standard; the active compound is Atovaquone, which is most frequently used in a fixed-dose combination with Proguanil (Malarone®) to enhance its efficacy and curb the development of resistance.[1][2][3]
Comparative In Vitro Efficacy
Atovaquone demonstrates potent activity against the erythrocytic stages of Plasmodium falciparum, including strains resistant to other common antimalarials like chloroquine.[4] Its high in vitro efficacy is characterized by low nanomolar 50% inhibitory concentrations (IC50). The following table summarizes the comparative in vitro activity of Atovaquone and other antimalarial drugs against P. falciparum.
| Antimalarial Drug | P. falciparum Strain(s) | Geometric Mean IC50 (nM) | Notes |
| Atovaquone | Chloroquine-Susceptible (n=35) | 0.889 | No cross-resistance observed with other drugs.[4] |
| Atovaquone | Chloroquine-Resistant (n=26) | 0.906 | Maintains high potency against resistant strains.[4] |
| Atovaquone | Multidrug-Resistant (FCM 29) | 1.76 | Effective against highly resistant clones.[4] |
| Atovaquone | Thai Isolates (n=83) | 3.4 | All tested isolates were found to be sensitive.[5] |
| Chloroquine | Susceptible Strains | ~10-20 | Baseline for susceptible parasites. |
| Chloroquine | Resistant Strains | >100 | Efficacy is highly dependent on resistance status. |
| Artemether | Various Strains | ~1-5 | A potent and rapidly acting antimalarial. |
| Mefloquine | Various Strains | ~20-40 | Used for both treatment and prophylaxis.[6] |
Mechanism of Action
Atovaquone's primary mode of action is the disruption of mitochondrial function in the malaria parasite.[1][7] It is a structural analog of ubiquinone (Coenzyme Q) and acts as a potent, selective inhibitor of the parasite's mitochondrial electron transport chain (mtETC) at the cytochrome bc1 complex (Complex III).[3][7][8] This inhibition leads to the collapse of the mitochondrial membrane potential.[2][3]
While the mtETC is not the primary source of ATP in the blood stages of the parasite, its function is crucial for regenerating ubiquinone, which is required by the enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[7] By blocking the mtETC, Atovaquone indirectly inhibits pyrimidine synthesis, ultimately halting parasite replication and leading to its death.[1][7]
The combination partner, Proguanil, acts synergistically. Its active metabolite, cycloguanil, inhibits dihydrofolate reductase (DHFR), another critical enzyme in nucleotide synthesis.[2][3] Proguanil itself also appears to enhance the mitochondrial toxicity of Atovaquone.[2]
Caption: Atovaquone's mechanism of action on the parasite's mitochondrial electron transport chain.
Experimental Protocol: In Vitro Drug Susceptibility Assay
A common method for determining the IC50 of antimalarial compounds is the SYBR Green I-based fluorescence assay. This method measures parasite DNA content as an indicator of parasite growth.[9]
Objective: To determine the concentration of an antimalarial drug that inhibits 50% of parasite growth (in vitro).
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium (e.g., RPMI 1640 with supplements)
-
Human erythrocytes (O+)
-
96-well microtiter plates (pre-dosed with serial dilutions of antimalarial drugs)
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)
-
SYBR Green I nucleic acid stain (10,000x stock)
-
Fluorescence plate reader (485 nm excitation / 530 nm emission)
-
Gas mixture for incubation (5% CO2, 5% O2, 90% N2)
Methodology:
-
Parasite Preparation: Synchronized ring-stage P. falciparum cultures are diluted to a 0.5% parasitemia and 2% hematocrit using complete medium and uninfected erythrocytes.
-
Plate Seeding: 200 µL of the parasite suspension is added to each well of the pre-dosed 96-well plate. Control wells (drug-free) are included to measure maximum parasite growth.
-
Incubation: The plate is incubated for 72 hours at 37°C in a modular incubation chamber with the specified gas mixture.[10] This period allows the parasites to mature from rings to schizonts and begin a new cycle.
-
Lysis and Staining:
-
The plate is frozen at -20°C and thawed to lyse the red blood cells.
-
100 µL of lysis buffer containing SYBR Green I (at a 2x final concentration) is added to each well.
-
The plate is incubated in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading: The fluorescence intensity of each well is measured using a plate reader with excitation and emission wavelengths set at approximately 485 nm and 530 nm, respectively.[9]
-
Data Analysis:
-
The fluorescence values are plotted against the drug concentrations.
-
A non-linear regression model (e.g., a four-parameter logistic curve) is used to fit the dose-response curve.
-
The IC50 value is calculated from the curve as the drug concentration that produces a 50% reduction in fluorescence compared to the drug-free control wells.
-
Caption: Experimental workflow for the SYBR Green I-based in vitro antimalarial drug assay.
Clinical Comparison and Resistance
In clinical settings, Atovaquone/Proguanil (A-P) is a highly effective and well-tolerated regimen for both the treatment and prophylaxis of uncomplicated P. falciparum malaria, including in areas with chloroquine and mefloquine resistance.[2][6][11][12]
-
Comparative Treatment Efficacy: A clinical trial in Thailand demonstrated that A-P had a 100% cure rate (79 of 79 patients) in treating acute, multidrug-resistant P. falciparum malaria, which was significantly higher than the 86% cure rate observed for mefloquine.[13]
-
Prophylaxis Efficacy: As a prophylactic agent, A-P has shown an efficacy of 95.8% compared to a placebo.[11][12] It is also generally better tolerated than other prophylactic drugs like mefloquine or the combination of chloroquine and proguanil.[11]
-
Combination with Artemisinin: When combined with artesunate, A-P shows even lower treatment failure rates, suggesting a role for this combination where first-line artemisinin-based combination therapies (ACTs) may be failing.[14]
Resistance: The primary mechanism of resistance to Atovaquone involves point mutations in the cytochrome b gene (cytb), particularly at codon 268.[5] When used as a monotherapy, resistance can develop relatively quickly.[3] The combination with Proguanil is critical, as it acts synergistically and helps prevent the selection and proliferation of Atovaquone-resistant parasites.[2]
Caption: Logical workflow for the evaluation and development of a new antimalarial drug.
References
- 1. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atovaquone/Proguanil : A New Drug Combination to Combat Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 4. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malaria | Yellow Book | CDC [cdc.gov]
- 7. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. iddo.org [iddo.org]
- 10. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A systematic review and meta-analysis of the effectiveness and safety of atovaquone proguanil (Malarone) for chemoprophylaxis against malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of atovaquone/proguanil compared with mefloquine for treatment of acute Plasmodium falciparum malaria in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. malariaworld.org [malariaworld.org]
Lack of Cross-Resistance Between Atovaquone and ELQ-300 in Plasmodium falciparum Highlights a Promising Strategy to Combat Drug Resistance
A comparative analysis of Ac-Atovaquone and the novel mitochondrial inhibitor ELQ-300 reveals that ELQ-300 retains full potency against atovaquone-resistant strains of Plasmodium falciparum. This lack of cross-resistance, attributed to their distinct binding sites on the cytochrome bc1 complex, offers a promising avenue for the development of new antimalarial therapies capable of overcoming existing resistance mechanisms.
Researchers and drug development professionals are in a continuous race against the evolution of drug-resistant malaria parasites. Atovaquone, a potent inhibitor of the mitochondrial electron transport chain, has been a valuable tool in the antimalarial arsenal. However, its efficacy is threatened by the emergence of resistance, primarily through mutations in the cytochrome b gene, a critical component of the cytochrome bc1 complex (complex III). The most clinically significant of these mutations is the Y268S substitution, which can lead to a greater than 1,000-fold decrease in sensitivity to atovaquone.[1][2]
This guide provides a comparative analysis of atovaquone with ELQ-300, a preclinical candidate that also targets the cytochrome bc1 complex but at a different site. Experimental data demonstrates that this alternative binding site allows ELQ-300 to circumvent atovaquone resistance, highlighting a key strategy in the development of next-generation antimalarials.
Comparative Efficacy of Atovaquone and ELQ-300
The in vitro activity of atovaquone and ELQ-300 was assessed against both atovaquone-sensitive (Dd2) and atovaquone-resistant (Tm90-C2B, carrying the Y268S mutation) strains of P. falciparum. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that inhibits 50% of parasite growth, were determined using a standardized [3H]-hypoxanthine incorporation assay.
The results, summarized in the table below, clearly illustrate the lack of cross-resistance between the two compounds. While the Y268S mutation confers high-level resistance to atovaquone, it has a negligible effect on the potency of ELQ-300.
| Compound | Target Site | P. falciparum Strain | Genotype | IC50 (nM) | Fold Resistance |
| This compound | Cytochrome bc1 (Qo site) | Dd2 | Wild-Type | 0.4 | - |
| Tm90-C2B | Y268S Mutant | >2,500 | >6,250 | ||
| ELQ-300 | Cytochrome bc1 (Qi site) | Dd2 | Wild-Type | 6.6 | - |
| Tm90-C2B | Y268S Mutant | 4.6 | 0.7 |
Data sourced from a study on endochin-like quinolone structure and inhibition sites.[3]
Mechanism of Action and Resistance
The differential activity of atovaquone and ELQ-300 stems from their distinct binding sites within the cytochrome bc1 complex. Atovaquone binds to the quinol oxidation (Qo) site of cytochrome b.[1] The Y268S mutation occurs within this binding pocket, sterically hindering the interaction of atovaquone with its target and thereby rendering the drug ineffective.
In contrast, ELQ-300 binds to the quinone reduction (Qi) site of the cytochrome bc1 complex.[1] This site is structurally distinct from the Qo site, and therefore, mutations at the Y268 position do not impact the binding or inhibitory activity of ELQ-300. This mechanism is visually represented in the following diagrams.
References
- 1. Atovaquone and ELQ-300 Combination Therapy as a Novel Dual-Site Cytochrome bc1 Inhibition Strategy for Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different mutation patterns of atovaquone resistance to Plasmodium falciparum in vitro and in vivo: rapid detection of codon 268 polymorphisms in the cytochrome b as potential in vivo resistance marker | springermedizin.de [springermedizin.de]
- 3. Subtle Changes in Endochin-Like Quinolone Structure Alter the Site of Inhibition within the Cytochrome bc1 Complex of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
validating the in vitro activity of Ac-Atovaquone against drug-resistant Toxoplasma gondii
A comprehensive analysis of the in vitro activity of atovaquone against drug-resistant strains of Toxoplasma gondii demonstrates its potential as a crucial therapeutic alternative. This guide provides a comparative overview of atovaquone's efficacy against strains resistant to conventional therapies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Atovaquone, a hydroxynaphthoquinone, has shown significant promise in combating infections caused by the protozoan parasite Toxoplasma gondii. Its unique mechanism of action, targeting the parasite's mitochondrial electron transport chain, makes it an effective option, particularly against strains that have developed resistance to frontline drugs such as pyrimethamine and sulfadiazine.
Comparative In Vitro Efficacy of Atovaquone
The in vitro susceptibility of various Toxoplasma gondii strains to atovaquone, pyrimethamine, and sulfadiazine has been a subject of extensive research. Studies have demonstrated that atovaquone maintains potent activity against strains that exhibit resistance to other drugs. The 50% inhibitory concentration (IC50) is a standard measure of a drug's effectiveness, with a lower IC50 indicating higher potency.
A study evaluating 17 different strains of T. gondii revealed that atovaquone exhibited a narrow range of IC50 values, indicating consistent efficacy across various genotypes. In contrast, the same study identified strains with high IC50 values for sulfadiazine, suggesting resistance.[1][2] While no strains in this particular study showed significant resistance to atovaquone, other research has highlighted that resistance to atovaquone can emerge through mutations in the cytochrome b gene.[2]
Below is a summary of the in vitro activity of atovaquone compared to pyrimethamine and sulfadiazine against both drug-sensitive and drug-resistant T. gondii strains.
| Drug | T. gondii Strain Type | Mean IC50 (mg/L) | IC50 Range (mg/L) |
| Atovaquone | Various Genotypes | 0.06 ± 0.02 | 0.03 - 0.11 |
| Pyrimethamine | Various Genotypes | Not specified | 0.07 - 0.39 |
| Sulfadiazine | Sensitive Strains (13 strains) | 8.8 ± 5.0 | 3 - 18.9 |
| Sulfadiazine | Resistant Strains (3 strains) | >50 | >50 |
Mechanism of Action and Resistance
Atovaquone's primary mode of action involves the inhibition of the cytochrome bc1 complex (Complex III) in the parasite's mitochondrial electron transport chain.[3][4] This disruption leads to the collapse of the mitochondrial membrane potential and inhibits the synthesis of ATP and pyrimidines, which are essential for the parasite's survival and replication.[3][4]
Resistance to atovaquone in Toxoplasma gondii is primarily associated with point mutations in the cytochrome b (cytb) gene, a component of the cytochrome bc1 complex. These mutations alter the drug's binding site, reducing its inhibitory effect.
Caption: Atovaquone's mechanism of action and resistance pathway in Toxoplasma gondii.
Experimental Protocols
Validating the in vitro activity of atovaquone against drug-resistant Toxoplasma gondii requires robust and standardized experimental protocols. The following methodologies are commonly employed in such studies.
Toxoplasma gondii and Host Cell Culture
-
Parasite Strains: Tachyzoites of various T. gondii strains, including well-characterized drug-resistant and sensitive strains, are used. The RH strain is a commonly used laboratory-adapted virulent strain.
-
Host Cells: Human foreskin fibroblasts (HFF) or other suitable host cell lines (e.g., Vero, MRC-5) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin-streptomycin).[5][6] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Drug Susceptibility Assay
This assay determines the concentration of a drug that inhibits parasite growth by 50% (IC50).
-
Host Cell Seeding: Host cells are seeded into 96-well microplates to form a confluent monolayer.
-
Parasite Infection: Freshly harvested tachyzoites are added to the host cell monolayers at a specific parasite-to-host cell ratio.
-
Drug Treatment: A serial dilution of atovaquone and other comparator drugs is prepared and added to the infected cell cultures. Control wells receive no drug.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for parasite replication.
-
Quantification of Parasite Growth: Parasite growth can be quantified using several methods:
-
Plaque Assay: This method assesses the lytic cycle of the parasite. After incubation, the cell monolayers are fixed and stained with crystal violet. Plaques (zones of cell lysis) are counted and their size measured.
-
ELISA-based Assay: An enzyme-linked immunosorbent assay (ELISA) can be used to detect parasite-specific antigens (e.g., SAG1). The optical density is proportional to the parasite load.
-
Real-time PCR: Quantitative PCR can be used to quantify the amount of parasite DNA, which correlates with the number of parasites.
-
[3H]-uracil Incorporation: This method measures the incorporation of radiolabeled uracil into the parasite's RNA, which is an indicator of parasite replication.
-
Data Analysis
The results from the quantification methods are used to plot a dose-response curve for each drug. The IC50 value is then calculated from this curve using non-linear regression analysis.
Caption: Workflow for in vitro susceptibility testing of Toxoplasma gondii.
Conclusion
The available in vitro data strongly support the efficacy of atovaquone against Toxoplasma gondii, including strains that are resistant to standard therapies like sulfadiazine. Its distinct mechanism of action provides a valuable therapeutic alternative. For researchers and drug development professionals, continued investigation into atovaquone and its derivatives is warranted to further optimize its use and combat the challenge of drug resistance in toxoplasmosis. The detailed experimental protocols provided in this guide offer a framework for conducting such vital research.
References
- 1. In Vitro Susceptibility of Various Genotypic Strains of Toxoplasma gondii to Pyrimethamine, Sulfadiazine, and Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of cytochrome b from Toxoplasma gondii and Q(o) domain mutations as a mechanism of atovaquone-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antiparasitic Agent Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxoplasma gondii: Laboratory maintenance and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. infezmed.it [infezmed.it]
Ac-Atovaquone Prodrugs: A Comparative Guide to Enhancing Oral Absorption
For Researchers, Scientists, and Drug Development Professionals
Atovaquone, a potent antiprotozoal agent, is a cornerstone in the treatment and prophylaxis of malaria and is also used for pneumocystis pneumonia and toxoplasmosis. Its clinical utility, however, is hampered by its poor oral bioavailability, which is primarily attributed to its high lipophilicity and low aqueous solubility[1][2]. The absorption of atovaquone is significantly influenced by food, with a high-fat meal capable of increasing its bioavailability two to three-fold[2]. In the fasted state, its bioavailability is less than 10%. To overcome these limitations, various prodrug strategies have been explored to enhance the oral absorption and pharmacokinetic profile of atovaquone. This guide provides a comparative analysis of different Ac-Atovaquone prodrugs based on available experimental data.
The Prodrug Approach to Improving Atovaquone's Bioavailability
The fundamental principle behind the development of atovaquone prodrugs is to transiently modify the physicochemical properties of the parent drug by attaching a promoiety. This modification aims to improve its solubility and/or membrane permeability, leading to increased absorption from the gastrointestinal tract. Once absorbed, the prodrug is designed to undergo enzymatic or chemical conversion in the body to release the active atovaquone. The ideal prodrug would exhibit enhanced aqueous solubility, stability in the gastrointestinal environment, efficient absorption, and rapid and quantitative conversion to atovaquone in vivo.
Comparative Analysis of this compound Prodrugs
Several this compound prodrugs have been synthesized and evaluated, primarily focusing on ester and carbamate derivatives. Below is a comparative summary of the available data on these compounds.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the available pharmacokinetic data for different this compound prodrugs compared to the parent drug, atovaquone. Due to the limited availability of direct comparative studies on the oral administration of all prodrugs, data has been collated from various sources. It is important to note that experimental conditions may vary between studies.
| Compound | Prodrug Type | Animal Model | Dosing | Key Findings on Oral Bioavailability | Reference |
| Atovaquone | Parent Drug | Human | 750 mg | Bioavailability: <10% (fasting), 23% (with food). Significant food effect. | [2] |
| 17C91 | Carbamate | Mouse | 100 mg/kg (oral) | Provided enhanced plasma levels of atovaquone compared to a conventional micronized formulation, suggesting improved oral bioavailability. | [3][4][5] |
| ATQ ProD 1 | Succinate Ester | N/A (in vitro) | N/A | In vitro studies showed pH-dependent hydrolysis, with faster conversion in acidic conditions. No in vivo oral absorption data is available. | [1][6] |
| mCBE161 | Acetate Ester | N/A (oral) | N/A | Primarily investigated for long-acting intramuscular injection. No oral pharmacokinetic data is available. | [7][8][9][10] |
| mCKX352 | Heptanoate Ester | N/A (oral) | N/A | Primarily investigated for long-acting intramuscular injection. No oral pharmacokinetic data is available. | [7][8][9] |
| mCBK068 | Docosahexaenoate Ester | N/A (oral) | N/A | Primarily investigated for long-acting intramuscular injection. No oral pharmacokinetic data is available. | [7][8][9] |
Note: Quantitative Cmax and AUC data for the oral administration of the prodrugs were not available in the reviewed literature for a direct side-by-side numerical comparison. The findings for 17C91 are based on qualitative statements from the source.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized experimental protocols for key studies cited in the comparison of this compound prodrugs.
Synthesis of this compound Prodrugs
The synthesis of this compound prodrugs typically involves the reaction of atovaquone with an appropriate acylating or carbamoylating agent.
-
Ester Prodrugs (e.g., Acetate, Heptanoate, Docosahexaenoate, Succinate): The synthesis of ester prodrugs like mCBE161, mCKX352, mCBK068, and ATQ ProD 1 generally involves the reaction of atovaquone with the corresponding acid anhydride or acid chloride in the presence of a base and a suitable solvent. For instance, the synthesis of a succinate prodrug (ATQ ProD 1) can be achieved by reacting atovaquone with succinic anhydride in the presence of a base like sodium hydride in an appropriate solvent such as tetrahydrofuran (THF)[6]. The reaction mixture is typically stirred for a specific duration at a controlled temperature to ensure the completion of the reaction. The final product is then purified using techniques like crystallization or chromatography.
-
Carbamate Prodrugs (e.g., 17C91): The synthesis of carbamate prodrugs involves the reaction of atovaquone with a carbamoyl chloride or an isocyanate. The reaction conditions, including the choice of solvent and base, are optimized to achieve a high yield of the desired product.
In Vitro Hydrolysis Studies (for ATQ ProD 1)
To assess the chemical stability and conversion rate of a prodrug back to its active form, in vitro hydrolysis studies are conducted in various aqueous media mimicking physiological conditions.
-
Preparation of Buffer Solutions: Buffer solutions of different pH values (e.g., 1N HCl, pH 2.2, pH 5.5, and pH 7.4) are prepared to simulate the environments of the stomach, small intestine, and blood circulation[1].
-
Incubation: A known concentration of the prodrug is incubated in each buffer solution at a constant temperature (e.g., 37°C).
-
Sampling: Aliquots of the incubation mixture are withdrawn at various time points.
-
Analysis: The concentration of the remaining prodrug and the released atovaquone in the samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The rate of hydrolysis and the half-life (t½) of the prodrug at each pH are calculated from the concentration-time data.
In Vivo Pharmacokinetic Studies (Animal Models)
Pharmacokinetic studies in animal models are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) of the prodrugs and the parent drug.
-
Animal Model: Typically, rodents such as mice or rats are used for initial pharmacokinetic screening.
-
Drug Administration: The prodrug or the parent drug is administered to the animals via the intended route (oral gavage for this comparative study) at a specific dose. A control group receives the vehicle (the formulation without the drug).
-
Blood Sampling: Blood samples are collected from the animals at predetermined time points after drug administration (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: The blood samples are processed to separate the plasma.
-
Bioanalysis: The concentration of the prodrug and the released atovaquone in the plasma samples is determined using a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). The oral bioavailability is then calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Visualizations
Logical Relationship of the Atovaquone Prodrug Strategy
The following diagram illustrates the logical workflow of developing and evaluating this compound prodrugs to improve oral bioavailability.
Caption: Logical flow from the challenge of atovaquone's poor bioavailability to the prodrug solution and the desired outcome of improved pharmacokinetics.
Experimental Workflow for Prodrug Evaluation
This diagram outlines the typical experimental workflow for the synthesis and evaluation of this compound prodrugs.
Caption: A stepwise experimental workflow for the synthesis, characterization, and evaluation of this compound prodrugs.
Conclusion
The development of this compound prodrugs represents a promising strategy to overcome the significant challenge of its poor and variable oral bioavailability. The available evidence, particularly for the carbamate prodrug 17C91, suggests that this approach can lead to enhanced plasma concentrations of atovaquone after oral administration. However, a comprehensive understanding of the comparative efficacy of different prodrugs is currently limited by the lack of direct head-to-head oral pharmacokinetic studies. The ester prodrugs, while extensively studied for parenteral delivery, require investigation for their potential to enhance oral absorption. Future research should focus on systematic comparative studies of these prodrugs, including detailed in vivo pharmacokinetic profiling and assessment of their conversion kinetics, to identify the most promising candidates for clinical development. Such studies will be instrumental in unlocking the full therapeutic potential of atovaquone.
References
- 1. Atovaquone prodrug design, synthesis, and in-vitro kinetics study [wisdomlib.org]
- 2. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipneumocystis activity of 17C91, a prodrug of atovaquone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipneumocystis activity of 17C91, a prodrug of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. A Prodrug Strategy to Reposition Atovaquone as a Long-Acting Injectable for Malaria Chemoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MMV371 | Medicines for Malaria Venture [mmv.org]
Confirming Ac-Atovaquone's Mechanism of Action: A Comparative Guide for Researchers
A deep dive into the mechanism of atovaquone and its acetylated prodrug, Ac-Atovaquone, reveals a targeted strategy against parasitic cytochrome b. This guide provides a comprehensive comparison, supported by experimental data, to elucidate the action of these compounds against wild-type and mutant forms of the enzyme, offering valuable insights for researchers in drug development.
Atovaquone stands as a potent inhibitor of the cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain in parasites like Plasmodium falciparum, the causative agent of malaria. Its acetylated form, this compound, has been developed as a long-acting injectable prodrug, designed to release the active atovaquone molecule over an extended period. Understanding the interaction of atovaquone with its target, cytochrome b, and the impact of mutations that confer resistance is paramount for the continued development of effective antimalarial therapies.
Mechanism of Action: Targeting the Qo Site of Cytochrome b
Atovaquone's primary mode of action is the inhibition of the cytochrome bc1 (Complex III) in the mitochondrial electron transport chain.[1][2] It specifically binds to the Qo (quinol oxidation) site of cytochrome b, a key subunit of this complex.[3] This binding event competitively inhibits the natural substrate, ubiquinol, thereby disrupting the electron flow, leading to a collapse of the mitochondrial membrane potential and subsequent inhibition of ATP synthesis.[1][4] This disruption of mitochondrial function is ultimately lethal to the parasite.
This compound, as a prodrug, is an inactive ester form of atovaquone.[5][6] Its design is focused on improving pharmacokinetic properties, allowing for a slow release of the active atovaquone into the bloodstream following intramuscular injection.[5][6] Once administered, esterases in the body cleave the acetyl group, liberating the active atovaquone to exert its inhibitory effect on cytochrome b. Therefore, the direct mechanism of action on cytochrome b is attributed to atovaquone itself.
The Role of Cytochrome b Mutants in Resistance
The emergence of atovaquone resistance in P. falciparum is primarily linked to point mutations in the mitochondrial cytochrome b (cytb) gene.[7] These mutations are clustered around the putative Qo binding pocket of the enzyme, thereby reducing the binding affinity of atovaquone. The most frequently observed mutations associated with clinical treatment failure are at codon 268, such as Y268S, Y268N, and Y268C.[5][6] Other mutations, including M133I and G280D, have also been identified in atovaquone-resistant parasite lines.[7]
Comparative Efficacy: Atovaquone vs. Cytochrome b Mutants
The following table summarizes the in vitro efficacy of atovaquone against wild-type and various atovaquone-resistant P. falciparum strains harboring mutations in cytochrome b. The data is presented as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit parasite growth by 50%.
| Parasite Strain/Genotype | Cytochrome b Mutation | Atovaquone IC50 (nM) | Fold Resistance (approx.) | Reference |
| 3D7 (Wild-Type) | None | 1.68 | - | [5] |
| TM90C2B | Y268S | 600 | 357 | [6] |
| - | Y268N | 1,888 | 1124 | [5] |
| - | Y268S | 8,230 | 4900 | [5] |
| K1-derived | M133I | - | 25-9,354 | [7] |
| K1-derived | M133I + G280D | - | 25-9,354 | [7] |
Note: Fold resistance is calculated relative to the wild-type 3D7 strain.
This compound and Other Prodrugs: A Pharmacokinetic Comparison
Since this compound and other ester prodrugs are designed for long-acting release, their direct comparison is based on pharmacokinetic parameters rather than in vitro IC50 values. The goal of these prodrugs is to maintain plasma concentrations of active atovaquone above the minimum effective concentration (MEC) for an extended duration.
| Prodrug (Ester of Atovaquone) | Formulation | Animal Model | Dose (mg/kg) | Duration Above MEC | Reference |
| Acetic acid ester (mCBE161) | Aqueous suspension | Cynomolgus monkeys | 20 | >30 days | [5][6] |
| Heptanoic acid ester (mCKX352) | Solution in sesame oil | Cynomolgus monkeys | 20 | >70 days | [5][6] |
| Docosahexaenoic acid ester (mCBK068) | Sesame oil | Cynomolgus monkeys | 20 | >70 days | [5][6] |
MEC for atovaquone is considered to be around 100-200 ng/mL.[6]
Experimental Protocols
In Vitro Atovaquone Susceptibility Testing
A common method for determining the in vitro susceptibility of P. falciparum to atovaquone is the SYBR Green I-based fluorescence assay.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
Atovaquone stock solution (in DMSO)
-
96-well microplates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of atovaquone in complete culture medium in a 96-well plate.
-
Add parasitized red blood cells (e.g., 1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a dose-response curve.
Cytochrome b Gene Sequencing
To identify mutations associated with atovaquone resistance, the cytb gene from parasite DNA is amplified and sequenced.
Materials:
-
P. falciparum genomic DNA
-
PCR primers flanking the cytb gene
-
DNA polymerase and PCR reagents
-
PCR thermocycler
-
DNA sequencing reagents and equipment
Procedure:
-
DNA Extraction: Isolate genomic DNA from P. falciparum cultures.
-
PCR Amplification: Amplify the cytb gene using specific primers. A typical PCR protocol involves an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.[8]
-
PCR Product Purification: Purify the amplified PCR product to remove primers and other contaminants.
-
DNA Sequencing: Sequence the purified PCR product using Sanger sequencing or next-generation sequencing methods.
-
Sequence Analysis: Align the obtained sequence with a wild-type reference sequence (e.g., from the 3D7 strain) to identify any nucleotide changes and corresponding amino acid mutations.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. A Prodrug Strategy to Reposition Atovaquone as a Long-Acting Injectable for Malaria Chemoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Mutations in Plasmodium falciparum Cytochrome b That Are Associated with Atovaquone Resistance Are Located at a Putative Drug-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (iv) Analysis of P. falciparum cytochrome b sequences for mutation detection. [bio-protocol.org]
validating the efficacy of Ac-Atovaquone against atovaquone-resistant P. falciparum strains
A Comparative Guide for Researchers and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum pose a significant threat to global malaria control efforts. Atovaquone, a potent antimalarial that targets the parasite's mitochondrial cytochrome b (cyt b), has been a valuable tool in the fight against malaria, primarily as a component of the combination therapy Malarone. However, the clinical utility of atovaquone is compromised by the rapid selection of resistant parasites, predominantly through point mutations in the cyt b gene. This guide provides a comparative overview of a potential next-generation compound, Ac-Atovaquone, and its parent drug, atovaquone, with a focus on their efficacy against atovaquone-resistant P. falciparum strains.
Atovaquone and the Challenge of Resistance
Atovaquone acts by inhibiting the parasite's mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential. This disruption of mitochondrial function is ultimately lethal to the parasite. Resistance to atovaquone is primarily associated with single point mutations in the quinol oxidation (Qo) binding pocket of cytochrome b, with mutations at codon 268, such as Y268S and Y268N, being the most frequently observed. These mutations can lead to a dramatic increase in the 50% inhibitory concentration (IC50) of atovaquone, rendering the drug ineffective.
This compound: A Promising Ester Derivative
"this compound" is understood to be an acetylated derivative of atovaquone, a type of ester prodrug. Research into atovaquone derivatives, where the 3-hydroxy group is substituted by ester and ether functions, has demonstrated that these modifications can yield compounds with potent antimalarial activity. Studies have shown that such derivatives exhibit IC50 values in the nanomolar range, comparable to that of atovaquone against drug-sensitive P. falciparum strains. The rationale behind developing prodrugs like this compound includes the potential for improved physicochemical properties, such as enhanced solubility or altered pharmacokinetic profiles.
While direct experimental data comparing the efficacy of this compound against atovaquone-resistant P. falciparum strains is not yet widely available in published literature, the potent activity of similar ester derivatives against sensitive strains suggests that this compound could be a valuable candidate for further investigation. The critical question remains whether the acetyl modification can overcome the binding disruption caused by mutations in the cytochrome b protein.
Comparative Efficacy: Quantitative Data
The following tables summarize the in vitro efficacy of atovaquone against various P. falciparum strains, providing a baseline for the future evaluation of this compound.
Table 1: In Vitro Efficacy of Atovaquone against Atovaquone-Sensitive P. falciparum Strains
| P. falciparum Strain | Chloroquine Susceptibility | Atovaquone IC50 (nM) | Reference |
| L-3 | Susceptible | 0.978 | |
| L-16 | Susceptible | 0.680 | |
| African Isolates (n=35) | Susceptible | 0.889 (geometric mean) | |
| African Isolates (n=26) | Resistant | 0.906 (geometric mean) | |
| Various Strains | Not specified | 0.7 - 6 |
Table 2: In Vitro Efficacy of Atovaquone against Atovaquone-Resistant P. falciparum Strains
| P. falciparum Strain/Isolate | Resistance-Associated Mutation | Atovaquone IC50 (nM) | Reference |
| Recrudescent Parasites | Not specified | Marked decrease in susceptibility | |
| In vivo treatment failure | Y268S | >10,000-fold increase | |
| In vivo treatment failure | Y268N | High increase | |
| Mutant Parasites | Y268S/Y268N | ~1000-fold higher than sensitive strains |
Note: The in vitro phenotype for atovaquone resistance in P. falciparum is often defined by an IC50 value >28 nM.
Experimental Protocols
The following are generalized protocols for the in vitro cultivation of P. falciparum and the assessment of antimalarial drug susceptibility. These methods are fundamental for evaluating the efficacy of novel compounds like this compound.
In Vitro Culture of Plasmodium falciparum
The continuous in vitro culture of the erythrocytic stages of P. falciparum is essential for drug susceptibility testing.
1. Preparation of Complete Culture Medium (CCM):
-
Start with RPMI-1640 medium.
-
Supplement with human serum or Albumax II.
-
Add gentamicin to prevent bacterial contamination.
-
Warm the medium to 37°C before use.
2. Erythrocyte Preparation:
-
Obtain whole blood and centrifuge to pellet the erythrocytes.
-
Remove the plasma and buffy coat.
-
Wash the erythrocytes three times with an equal volume of RPMI-1640 by centrifugation.
3. Culture Maintenance:
-
Maintain parasite cultures in a 37°C incubator with a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2).
-
Monitor parasitemia daily by preparing a thin blood smear, staining with Giemsa, and examining under a light microscope.
-
Subculture the parasites to maintain a healthy culture.
In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Fluorescence Assay)
This method is a widely used and sensitive technique for determining the IC50 of antimalarial compounds.
1. Drug Plate Preparation:
-
Prepare serial dilutions of the test compounds (e.g., this compound, Atovaquone) in complete culture medium in a 96-well plate.
-
Include drug-free control wells.
2. Parasite Culture Addition:
-
Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.
-
Add the synchronized ring-stage parasite culture to each well of the drug plate.
3. Incubation:
-
Incubate the plate for 72 hours in a 37°C incubator with the appropriate gas mixture.
4. Lysis and Staining:
-
Prepare a working solution of SYBR Green I in a lysis buffer.
-
Add the SYBR Green I solution to each well.
-
Incubate the plate in the dark at room temperature for about 1 hour.
5. Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
Visualizing the Pathways and Processes
Atovaquone's Mechanism of Action and Resistance
Synergistic Antimalarial Action of Atovaquone and Artesunate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic interaction between atovaquone and artesunate, two potent antimalarial compounds. By combining clinical and in vitro experimental data, this document aims to elucidate the enhanced efficacy and distinct mechanisms of action of this combination therapy, offering valuable insights for ongoing research and drug development in the fight against multidrug-resistant malaria.
Executive Summary
The combination of atovaquone and artesunate demonstrates a significant synergistic effect against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Clinical studies reveal that the addition of artesunate to the atovaquone-proguanil regimen leads to faster parasite clearance and a reduced risk of treatment failure, particularly in regions with multidrug-resistant strains. In vitro studies confirm this synergy, with the combination showing enhanced parasiticidal activity compared to the individual drugs. This guide will delve into the quantitative data from these studies, detail the experimental protocols used to validate synergy, and visualize the underlying molecular mechanisms.
Comparative Performance Data
The following tables summarize the key performance indicators of atovaquone-proguanil (AP) as a standalone therapy versus its combination with artesunate (ASAP).
Table 1: Clinical Efficacy in Multidrug-Resistant Falciparum Malaria
| Outcome Measure | Atovaquone-Proguanil (AP) | Atovaquone-Proguanil + Artesunate (ASAP) | Study Location |
| 42-Day PCR-Adjusted Efficacy | 90% (95% CI, 82%–95%) | 92% (95% CI, 83%–96%) | Cambodia[1] |
| Recrudescence Rate | 2.8% | 0.9% | Thailand[2] |
| Median Parasite Clearance Time | No significant difference | Faster with ASAP in some cohorts | Cambodia[1] |
| Gametocyte Carriage (1 week post-primaquine) | 29% | 7% | Cambodia[1] |
Table 2: In Vitro Synergistic Activity against P. falciparum
| Effective Concentration | Mean ΣFIC (Atovaquone + Artemisinin) | Interpretation |
| EC50 | 0.9679 - 1.34 | Additive to slight synergy[3][4] |
| EC90 | 0.4014 - 0.85 | Synergistic[3][4] |
| EC99 | 0.2214 - 0.23 | Strong Synergy[3][4][5] |
ΣFIC (Sum of Fractional Inhibitory Concentrations): <0.5 indicates strong synergy, 0.5-1.0 indicates synergy, >1.0 to <2.0 indicates an additive effect, and ≥2.0 indicates antagonism.
Mechanisms of Synergistic Action
The enhanced efficacy of the atovaquone and artesunate combination stems from their distinct and complementary mechanisms of action, targeting different essential pathways within the malaria parasite.
Atovaquone acts on the parasite's mitochondria, specifically inhibiting the cytochrome bc1 complex (Complex III) of the electron transport chain.[6] This disruption collapses the mitochondrial membrane potential and blocks pyrimidine biosynthesis, which is vital for DNA replication and parasite survival.
Artesunate , a derivative of artemisinin, is a fast-acting blood schizonticide. Its endoperoxide bridge is activated by heme iron within the parasite, generating a burst of reactive oxygen species (ROS).[7][8] This leads to widespread oxidative stress, causing damage to parasitic proteins and DNA, ultimately leading to cell death.[7][8]
The synergy arises from this dual assault: atovaquone cripples the parasite's energy production and reproductive capabilities, while artesunate delivers a rapid and lethal blow through oxidative damage.
Signaling and Action Pathways
The following diagrams illustrate the individual mechanisms of action of atovaquone and artesunate.
Caption: Atovaquone's Mechanism of Action.
Caption: Artesunate's Mechanism of Action.
Experimental Protocols
The synergistic interaction between atovaquone and artesunate is primarily evaluated through in vitro checkerboard assays and validated in clinical trials.
In Vitro Synergy Testing: The Checkerboard Assay
This method is used to assess the interaction between two antimicrobial agents.
Caption: Checkerboard Assay Workflow.
Key Steps:
-
Drug Dilution: Prepare serial dilutions of atovaquone and artesunate.
-
Plate Preparation: In a 96-well microtiter plate, dispense the dilutions of atovaquone horizontally and artesunate vertically. This creates a matrix where each well contains a unique combination of drug concentrations.
-
Parasite Culture: Add a synchronized culture of P. falciparum to each well.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Growth Measurement: Assess parasite growth using methods such as the incorporation of [3H]-hypoxanthine or a SYBR Green I-based fluorescence assay.
-
Data Analysis: Determine the 50% inhibitory concentration (IC50) for each drug alone and for each combination.
-
FIC Calculation: Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination. The sum of the FICs (ΣFIC) is then determined.
-
Interpretation: The ΣFIC value indicates the nature of the interaction (synergistic, additive, or antagonistic).
Clinical Trial Protocol: A Randomized, Open-Label Study
The following provides a general outline of the methodology used in clinical trials evaluating the ASAP combination.
1. Study Design:
-
A randomized, open-label, two-arm trial comparing the efficacy and safety of a 3-day course of atovaquone-proguanil (AP) with a 3-day course of atovaquone-proguanil plus artesunate (ASAP).[1]
2. Patient Population:
-
Patients with uncomplicated P. falciparum malaria, confirmed by microscopy.[1]
-
Exclusion criteria typically include signs of severe malaria, pregnancy, and recent use of other antimalarial drugs.[1]
3. Treatment Regimen:
-
AP group: Standard weight-based dosing of atovaquone-proguanil once daily for three days.
-
ASAP group: Standard weight-based dosing of atovaquone-proguanil plus a standard dose of artesunate once daily for three days.[1]
-
Directly observed therapy is often employed to ensure adherence.
4. Outcome Measures:
-
Primary Endpoint: Polymerase chain reaction (PCR)-adjusted adequate clinical and parasitological response (ACPR) at day 42.[1]
-
Secondary Endpoints:
5. Laboratory Procedures:
-
Microscopy: Giemsa-stained blood smears for parasite counting.
-
PCR: To distinguish between recrudescence (treatment failure) and new infection.
-
Molecular markers of resistance: Genotyping for markers of resistance to atovaquone and artemisinin.[1]
Conclusion
The evidence strongly supports a synergistic interaction between atovaquone and artesunate against P. falciparum. The combination therapy not only demonstrates improved clinical outcomes in treating multidrug-resistant malaria but also offers a strategy to mitigate the development of resistance. The distinct mechanisms of action, targeting both mitochondrial function and inducing oxidative stress, provide a robust and multifaceted attack on the parasite. For researchers and drug developers, the atovaquone-artesunate combination represents a promising platform for further investigation and a valuable component in the global effort to combat malaria.
References
- 1. Atovaquone-Proguanil in Combination With Artesunate to Treat Multidrug-Resistant P. falciparum Malaria in Cambodia: An Open-Label Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of uncomplicated multidrug-resistant falciparum malaria with artesunate-atovaquone-proguanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro interactions of artemisinin with atovaquone, quinine, and mefloquine against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic interaction between atovaquone and other antimalarial compounds against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Interactions of Artemisinin with Atovaquone, Quinine, and Mefloquine against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Antimalarial Action of Artesunate Involves DNA Damage Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimalarial action of artesunate involves DNA damage mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anti-Cancer Activity of Atovaquone and Standard Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-cancer activity of Atovaquone, an FDA-approved anti-protozoal drug, with standard chemotherapeutic agents. While the initial topic specified "Ac-Atovaquone," a thorough literature search did not yield specific data for this acetylated derivative. Therefore, this guide focuses on the well-documented anti-cancer properties of Atovaquone. The information presented herein is supported by experimental data from peer-reviewed studies.
Executive Summary
Atovaquone has demonstrated significant in vitro anti-cancer activity across a range of cancer cell lines, including those resistant to standard therapies. Its primary mechanism of action involves the inhibition of the mitochondrial electron transport chain at complex III, leading to increased reactive oxygen species (ROS) production, oxidative stress, and subsequent apoptosis. This mechanism differs from many standard chemotherapeutics that primarily target DNA replication or microtubule dynamics. The available data suggests that Atovaquone's potency, as measured by its half-maximal inhibitory concentration (IC50), is comparable to or, in some cases, lower than that of conventional drugs like cisplatin and doxorubicin in specific cancer cell lines.
Data Presentation: Comparative Anti-Cancer Activity (IC50 Values)
The following tables summarize the IC50 values of Atovaquone and standard chemotherapeutics in various cancer cell lines. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in experimental conditions can influence IC50 values.
Table 1: In Vitro Anti-Cancer Activity in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| Atovaquone | MCF-7 | 11 - 18 | 72 | |
| Atovaquone | SKBR3 | 11 - 18 | 72 | |
| Atovaquone | HCC1806 | 11 - 18 | 72 | |
| Atovaquone | 4T1 | 11 - 18 | 72 | |
| Atovaquone | MDA-MB-231 | 23 - 33 | 48-72 | |
| Atovaquone | MDA-MB-468 | 23 - 33 | 48-72 | |
| Doxorubicin | MCF-7 | 2.3 | 24 | |
| Doxorubicin | MDA-MB-231 | 4.1 | 24 | |
| Cisplatin | SKOV-3 | 2 - 40 | 24 |
Table 2: In Vitro Anti-Cancer Activity in Gynecologic Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| Atovaquone | OVCAR-3 (Ovarian) | ~10 | Not Specified | |
| Atovaquone | SKOV-3 (Ovarian) | ~10 | Not Specified | |
| Atovaquone | ECC-1 (Endometrial) | ~10 | Not Specified | |
| Cisplatin | A2780 (Ovarian) | Varies | 48-72 |
Table 3: In Vitro Anti-Cancer Activity in Other Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| Atovaquone | 8505C (Thyroid) | Not Specified | Not Specified | |
| Atovaquone | FTC113 (Thyroid) | Not Specified | Not Specified | |
| Atovaquone | HepG2 (Hepatocellular) | >10 | Not Specified | |
| Doxorubicin | HepG2 (Hepatocellular) | 12.2 | 24 | |
| Doxorubicin | HeLa (Cervical) | 2.9 | 24 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Atovaquone or a standard chemotherapeutic agent. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of Atovaquone or a standard chemotherapeutic for the indicated time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Cell Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Atovaquone's mechanism of action and its impact on cancer cell signaling pathways.
Caption: Experimental workflows for assessing cell viability and apoptosis.
Safety Operating Guide
Proper Disposal of Ac-Atovaquone: A Procedural Guide
The proper management and disposal of Ac-Atovaquone, a derivative of the potent antiprotozoal agent Atovaquone, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Based on safety data sheets (SDS) for Atovaquone, this compound is classified as a hazardous substance that is very toxic to aquatic organisms with long-lasting effects.[1][2][3] Therefore, it must be managed and disposed of as hazardous waste in accordance with all applicable local, state, and federal regulations.[1]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound.
Regulatory and Hazard Overview
The disposal of chemical waste, particularly pharmaceutical waste, is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] It is imperative that all personnel handling this waste are trained on these regulations.[5]
| Regulatory Body / Framework | Jurisdiction | Key Relevance for this compound Disposal |
| EPA (Environmental Protection Agency) | Federal (U.S.) | Sets guidelines for the safe management and disposal of hazardous waste.[4] |
| RCRA (Resource Conservation and Recovery Act) | Federal (U.S.) | The primary law governing the disposal of solid and hazardous waste.[4] |
| 40 CFR Part 266 Subpart P | Federal (U.S.) | Specifically regulates the management of hazardous waste pharmaceuticals at healthcare facilities.[6][7] |
| DOT (Department of Transportation) | Federal (U.S.) | Regulates the transportation of hazardous materials, including labeling and packaging.[1] |
| State and Local Authorities | State / Local | May have additional, often stricter, regulations for hazardous waste disposal.[5][8] |
Chemical and Transportation Hazard Data
This compound must be transported with proper labeling as an environmentally hazardous substance.
| Parameter | Value / Classification | Significance |
| UN Number | 3077 | Identification for "Environmentally hazardous substance, solid, n.o.s."[2] |
| Transport Hazard Class | Class 9 | Miscellaneous hazardous materials.[1] |
| Packing Group | III | Indicates a substance with a minor degree of danger.[1] |
| Marine Pollutant | Yes | Poses a significant threat to aquatic ecosystems.[1] |
| Water Hazard Class | WGK 2 or 3 | Hazardous to strongly hazardous for water.[2][9] |
| log Pow (Partition Coefficient) | 4.971 | Indicates low water solubility and potential to persist in the environment.[10] |
Standard Operating Procedure for this compound Disposal
This step-by-step process ensures that this compound waste is handled safely and in compliance with regulations.
1. Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused product, expired stock, contaminated personal protective equipment (PPE), labware, and spill cleanup debris.
-
Segregate this compound waste from non-hazardous and other types of chemical waste to prevent cross-contamination and ensure proper disposal pathways.
2. Packaging and Labeling:
-
Place the waste in a designated, leak-proof, and robust container compatible with the chemical.[1]
-
Clearly label the container with the words "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution or local regulations. The appropriate hazard symbols (e.g., environmentally hazardous) must be visible.[3]
3. Temporary Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area or central hazardous waste storage facility.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[10]
4. Final Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The required method of disposal for hazardous pharmaceutical waste is typically high-temperature incineration at a permitted treatment facility.[5]
-
Crucially, do not dispose of this compound down the drain or in regular trash. [1][2] This is strictly prohibited as it can lead to significant environmental harm.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. danielshealth.com [danielshealth.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. epa.gov [epa.gov]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. chemdmart.com [chemdmart.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling Ac-Atovaquone
Essential Safety and Handling Guide for Ac-Atovaquone
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients such as this compound is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, an acetylated form of Atovaquone, is considered a hazardous substance.[1] Handling requires strict adherence to safety protocols to mitigate risks of exposure. The primary hazards include potential skin and eye irritation, respiratory tract irritation if inhaled, and potential harm if ingested.[2] It is also very toxic to aquatic life with long-lasting effects.[3][4]
A comprehensive personal protective equipment (PPE) plan is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Respiratory | Full-face respirator with appropriate cartridges | Recommended when engineering controls are insufficient or during spill cleanup to prevent inhalation of dust.[2][5] |
| Dust respirator | For minor spills or when handling small quantities where dust generation is possible.[1] | |
| Hands | Chemical-impermeable gloves (e.g., Nitrile) | Must be inspected before use and disposed of properly after handling the compound.[2][5] |
| Eyes | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.[5] |
| Body | Fire/flame resistant and impervious clothing; Laboratory coat | To prevent skin contact with the substance.[5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety. The following workflow outlines the key procedural steps.
Step-by-Step Handling Procedures:
-
Preparation:
-
Work in a well-ventilated area, such as a chemical fume hood.[5]
-
Ensure all necessary PPE is readily available and in good condition.
-
Review the Safety Data Sheet (SDS) for this compound before starting any work.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Handle the solid form carefully to avoid generating dust.[1][5] Use non-sparking tools.[5]
-
For weighing and transferring, use a ventilated balance enclosure or a fume hood.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
In Case of a Spill:
-
Minor Spills: For small spills, avoid breathing dust.[1] Wear protective clothing, gloves, safety glasses, and a dust respirator.[1] Use dry clean-up procedures and avoid generating dust.[1] Vacuum or sweep up the material and place it in a suitable container for disposal.[1] A vacuum cleaner must be fitted with a HEPA filter.[1]
-
Major Spills: Evacuate the area and alert emergency responders.[1] Avoid all personal contact, including inhalation.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, wipes), in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a designated, labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of used gloves and other disposable PPE as hazardous waste in a designated container.
Disposal Procedures:
-
All waste containing this compound must be treated as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.
-
Do not dispose of this compound down the drain or in the regular trash.[5]
-
Waste should be disposed of by a licensed hazardous waste management company.[1]
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
